molecular formula C6H9NO B6592825 N-Vinyl-2-pyrrolidone CAS No. 25249-54-1

N-Vinyl-2-pyrrolidone

Cat. No.: B6592825
CAS No.: 25249-54-1
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

N-Vinyl-2-pyrrolidone is a member of pyrrolidin-2-ones.

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS No.

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Record name N-VINYLPYRROLIDINONE
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Melting Point

13.9 °C, 13 °C, 57 °F
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Foundational & Exploratory

Spectroscopic Data of N-Vinyl-2-pyrrolidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Vinyl-2-pyrrolidone (NVP), a versatile organic compound widely used in the synthesis of polymers and copolymers for pharmaceutical and industrial applications. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR spectra of NVP provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.05dd1HH-C=C (vinyl)
4.45dd1HC=C-H (cis)
4.40dd1HC=C-H (trans)
3.50t2H-N-CH₂-
2.45t2H-C(=O)-CH₂-
2.00p2H-CH₂-CH₂-CH₂-

Data obtained in CDCl₃ at 90 MHz.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
173.0C=O
131.0C =C (vinyl)
95.0C=C (vinyl)
46.0-N-CH₂-
31.0-C(=O)-CH₂-
18.0-CH₂-CH₂-CH₂-

Data obtained in CDCl₃ at 90 MHz.[3]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The IR spectrum of NVP shows characteristic absorption bands for the amide and vinyl functional groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2982-2976C-H StretchAlkane
1680C=O StretchAmide (Lactam)
1630C=C StretchAlkene (Vinyl)
1462-1460C-H BendAlkane
1250C-N StretchAmine
954-797C=C BendAlkene (Vinyl)

Data obtained as a liquid film.[5][6]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] For NVP, the absorption is primarily due to the n→π* and π→π* transitions associated with the carbonyl and vinyl groups.

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)SolventElectronic Transition
~300Not Specifiedn→π*

The optical absorbance of plasma-polymerized NVP thin films shows a peak at around 300 nm.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution.[9]

  • Transfer : Filter the solution into a clean NMR tube to a height of about 4-5 cm.[8]

  • Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. A combination of 1D and 2D NMR experiments may be necessary for complete structural elucidation.[3]

  • Data Processing : Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Analysis : Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the NVP molecule.[10]

  • Sample Preparation : As NVP is a liquid at room temperature, it can be analyzed as a "neat" spectrum.[11] Place one to two drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr).[4][11]

  • Plate Placement : Gently press the plates together to form a thin liquid film.

  • Data Acquisition : Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]

  • Background Scan : Run a background spectrum of the empty salt plates.

  • Sample Scan : Run the spectrum of the NVP sample. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the NVP molecule.[12]

  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, water).[13] The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument.

  • Cuvette Preparation : Clean a quartz cuvette and rinse it with the solvent being used.[13]

  • Blank Measurement : Fill the cuvette with the pure solvent and place it in the spectrophotometer to measure the baseline.[14][15]

  • Sample Measurement : Empty the cuvette, rinse it with the NVP solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer.

  • Data Acquisition : Scan the absorbance of the sample over a specific wavelength range (e.g., 200-400 nm).[15]

  • Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity if the concentration is known.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow A Sample Preparation (Dissolution, Film Preparation) B Spectrometer Setup & Calibration A->B C Data Acquisition (NMR, IR, UV-Vis) B->C D Data Processing (Fourier Transform, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration) D->E F Structure Elucidation & Data Interpretation E->F G Final Report & Data Archiving F->G

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups (amide and vinyl), and the UV-Vis spectrum characterizes its electronic properties. These data, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Vinyl-2-pyrrolidone via Acetylene (B1199291) Chemistry

This technical guide provides a comprehensive overview of the synthesis of this compound (NVP), a critical monomer for the production of polyvinylpyrrolidone (B124986) (PVP) and other valuable polymers used extensively in the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4] The primary and most established industrial method for NVP production is through the vinylation of 2-pyrrolidone with acetylene, a process pioneered by Walter Reppe.[1][5][6] This document details the underlying reaction chemistry, experimental protocols, and critical safety considerations associated with this process.

Reaction Mechanism and Principles

The synthesis of NVP from 2-pyrrolidone and acetylene is a base-catalyzed vinylation reaction.[2] The process is typically conducted in two main stages within a single pot: the formation of the catalyst followed by the vinylation reaction itself.

Stage 1: Catalyst Formation The reaction is catalyzed by the potassium salt of 2-pyrrolidone.[1][7] This catalytically active species is generated in situ by reacting 2-pyrrolidone with a strong base, most commonly potassium hydroxide (B78521) (KOH).[1][5][6] This initial acid-base reaction produces the potassium pyrrolidonate salt and water as a byproduct.[1][5]

Equation 1: Catalyst Formation 2-Pyrrolidone + KOH → Potassium Pyrrolidonate + H₂O

A critical aspect of this stage is the removal of the generated water. The presence of water can lead to the deactivation of the catalyst by promoting a ring-opening side reaction of 2-pyrrolidone, which forms potassium 4-aminobutyrate.[1][5][6] Therefore, stringent water removal is essential to maintain high catalytic activity and selectivity.[5][6]

Stage 2: Vinylation Once the catalyst is formed and the system is sufficiently dry, acetylene is introduced under pressure. The potassium pyrrolidonate then catalyzes the addition of the acetylene vinyl group to the nitrogen atom of a 2-pyrrolidone molecule, yielding this compound.

Equation 2: Vinylation Reaction 2-Pyrrolidone + Acetylene ---(Potassium Pyrrolidonate catalyst)→ this compound

The overall reaction mechanism, including the catalyst deactivation pathway, is visualized in the diagram below.

G cluster_0 Stage 1: Catalyst Formation cluster_1 Stage 2: Vinylation Reaction cluster_2 Catalyst Deactivation Pathway Pyrrolidone1 2-Pyrrolidone Catalyst Potassium Pyrrolidonate (Active Catalyst) Pyrrolidone1->Catalyst + KOH KOH KOH KOH->Catalyst Water1 H₂O (byproduct) Catalyst->Water1 generates Pyrrolidone2 2-Pyrrolidone NVP This compound (Product) Pyrrolidone2->NVP + Acetylene Acetylene Acetylene Acetylene->NVP Catalyst_ref->NVP catalyzes Water2 H₂O (residual) Deactivated Potassium 4-aminobutyrate (Inactive) Water2->Deactivated causes ring-opening Catalyst_ref2->Deactivated

Diagram 1: Reaction mechanism for NVP synthesis.

Experimental Protocols and Conditions

The industrial production of NVP via acetylene chemistry is a well-defined process typically carried out in high-pressure reactors.[7][8]

Catalyst Preparation and Water Removal

A detailed protocol for the initial catalyst preparation phase is as follows:

  • Charging the Reactor: A high-pressure autoclave or a suitable reactor is charged with 2-pyrrolidone.

  • Catalyst Addition: Potassium hydroxide (KOH), typically 1-5% by weight of the 2-pyrrolidone, is added to the reactor.[1][7]

  • Water Removal: The mixture is heated to between 80°C and 130°C under vacuum (e.g., 730–740 mmHg).[1] This vacuum distillation is performed to remove the water generated during the formation of the potassium pyrrolidonate catalyst. The process is continued until the water content in the mixture is reduced to below 0.2% to prevent catalyst deactivation.[1]

Vinylation Reaction

Following the dehydration step, the vinylation is carried out:

  • Pressurization: The reactor is sealed and pressurized. To mitigate the risk of explosion, pure acetylene is not used. Instead, it is diluted with an inert gas, such as nitrogen.[1][7]

  • Reaction Conditions: The mixture of acetylene and nitrogen is fed into the reactor containing the 2-pyrrolidone and catalyst solution. The reaction is maintained at a temperature of 150-180°C and a pressure between 0.9 and 1.5 MPa.[1] Some processes may operate at pressures up to 2.6 MPa.[7]

  • Reaction Monitoring: The reaction proceeds until the desired conversion of 2-pyrrolidone is achieved.

Product Purification

After the reaction is complete, the crude NVP product must be purified:

  • Depressurization and Cooling: The reactor is cooled and safely depressurized.

  • Distillation: The primary method for purification is a multi-step vacuum distillation.[7][9] This process separates the NVP product from unreacted 2-pyrrolidone, the catalyst, and any high-boiling point byproducts.[9] Distillation temperatures are typically in the range of 80°C to 120°C under vacuum.[9]

  • Crystallization: For applications requiring very high purity, such as in the pharmaceutical industry, an additional purification step involving crystallization can be employed.[9][10]

  • Recycling: Unreacted 2-pyrrolidone and excess acetylene are typically recovered and recycled back into the process to improve overall efficiency and economy.[7]

Data Summary: Reaction Parameters

The operational parameters for the vinylation step are critical for ensuring high yield, purity, and safety. The table below summarizes typical conditions cited in the literature.

ParameterValue RangeSource(s)
Reaction Temperature 130 - 180 °C[1][7]
Reaction Pressure 0.9 - 2.6 MPa[1][7]
Catalyst Potassium Pyrrolidonate (from KOH)[1][7]
Catalyst Concentration 1 - 5% (by weight of 2-pyrrolidone)[1][7]
Acetylene Feed Diluted with Nitrogen (e.g., 1:1 or 2:1 N₂:C₂H₂)[1][5]
Water Content (max) < 0.2%[1]

Visualization of the Experimental Workflow

The logical flow of the NVP synthesis process, from raw materials to the final purified product, is illustrated below.

G A Raw Materials (2-Pyrrolidone, KOH) B Catalyst Preparation (Mixing & Heating) A->B C Water Removal (Vacuum Distillation) B->C E Vinylation Reaction (High Pressure Autoclave) C->E Catalyst Solution D Acetylene / Nitrogen Gas D->E F Crude NVP Product E->F G Purification (Multi-step Vacuum Distillation) F->G H High-Purity NVP G->H I Recycle Stream (Unreacted 2-Pyrrolidone) G->I I->A

Diagram 2: General experimental workflow for NVP synthesis.

Critical Safety Considerations with Acetylene

Acetylene is a high-energy, unstable compound that poses significant fire and explosion hazards, especially under pressure.[11][12] Strict adherence to safety protocols is mandatory.

  • Pressure Limitation: Acetylene becomes unstable at pressures above 15 psig and should not be handled in its pure form under high pressure.[12]

  • Inert Gas Dilution: The most critical safety measure in the Reppe process is the dilution of acetylene with an inert gas like nitrogen to keep the partial pressure of acetylene within safe limits and prevent decomposition or explosion.[1][7]

  • Equipment: All equipment, including reactors, piping, and valves, must be rated for the pressures and temperatures involved.[13] Explosion-proof electrical equipment is essential.[13] Copper and certain alloys should be avoided as they can form explosive acetylides.

  • Cylinder Handling: Acetylene cylinders must be stored upright in a well-ventilated area, away from ignition sources and oxidizing gases.[11][12][14] They should be secured to prevent falling and protected from physical damage.[11][13]

  • Leak Detection: Regular checks for leaks at all connections are crucial.[11] Suspected leak areas should be approached with caution.[13]

  • Emergency Preparedness: Fire extinguishers suitable for flammable gases should be readily available.[11] Personnel must be trained in emergency shutdown procedures.

References

Navigating the Synthesis of N-Vinyl-2-pyrrolidone: A Guide to Non-acetylenic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinyl-2-pyrrolidone (B41746) (NVP) is a versatile monomer cornerstone in the production of polymers like polyvinylpyrrolidone (B124986) (PVP), which are indispensable in numerous pharmaceutical, cosmetic, and industrial applications. Historically, the synthesis of NVP has been dominated by the acetylene-based Reppe process. However, safety concerns and the specialized infrastructure required for handling acetylene (B1199291) have spurred the development of alternative, non-acetylenic synthetic routes. This technical guide provides an in-depth exploration of these modern pathways, offering detailed experimental protocols, comparative data, and visual representations of the core chemical processes.

The Primary Non-acetylenic Route: Dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP)

The most industrially significant non-acetylenic pathway to NVP involves a two-stage process commencing with the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP), followed by its catalytic vapor-phase dehydration.[1][2] This method offers a safer and more accessible alternative to the traditional acetylene chemistry.

Stage 1: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP)

HEP is synthesized through the reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA).[3] This reaction proceeds via the formation of an intermediate, N-(2-hydroxyethyl)-4-hydroxybutanamide, which then undergoes intramolecular cyclization to yield HEP.[4]

A detailed experimental procedure for the synthesis of HEP is outlined below, based on established patent literature.[4]

Materials:

  • γ-Butyrolactone (GBL)

  • Monoethanolamine (MEA)

  • Water

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with γ-butyrolactone, 2-aminoethanol, and water. The molar ratio of 2-aminoethanol to γ-butyrolactone should be 1.0, and the molar ratio of γ-butyrolactone to water should be 1.1.[4]

  • Seal the reactor and heat the mixture to a reaction temperature of 250°C.[4]

  • Maintain the reaction at this temperature for a duration of 2 hours.[4]

  • After the reaction is complete, cool the reactor to room temperature.

  • The resulting reaction product can be purified by distillation.[4]

Expected Outcome: The reaction mixture will contain N-(2-hydroxyethyl)-2-pyrrolidone, along with some unreacted starting materials and byproducts. A typical composition of the crude product is approximately 73.0% N-(2-hydroxyethyl)-2-pyrrolidone, 21.1% low-boiling components (including water and unreacted starting materials), and 5.9% high-boiling components.[4]

Stage 2: Vapor-Phase Dehydration of HEP to NVP

The second stage involves the catalytic dehydration of HEP in the vapor phase to produce NVP. A key aspect of this process is the use of a solid-phase catalyst, often an alkali metal oxide supported on silica (B1680970).[1][5] The reaction is typically carried out at elevated temperatures in a flow reactor.

The following protocol for the vapor-phase dehydration of HEP is a composite of best practices described in the scientific literature.[5][6]

Catalyst Preparation (Sodium-Doped Silica): [5]

  • Suspend 3.0 g of silica nanopowder (10–20 nm) in 30 ml of a 0.17 M NaOH solution.

  • Stir the suspension continuously for three hours at room temperature.

  • Evaporate the solvent at 40°C.

  • Dry the obtained solid in a vacuum oven at 60°C overnight.

  • Calcine the dried catalyst at 500°C for 3 hours in synthetic air with a heating rate of 5 K min⁻¹.

Dehydration Reaction:

  • Pack a fixed-bed reactor with the prepared sodium-doped silica catalyst.

  • Heat the reactor to the desired reaction temperature, typically in the range of 360–400°C.[6]

  • Vaporize a feed stream of HEP, often diluted with an inert gas such as nitrogen.[3] To improve selectivity and reduce the formation of the byproduct N-ethyl-2-pyrrolidone (NEP), a controlled amount of water can be added to the feed stream.[3]

  • Pass the vaporized feed over the catalyst bed.

  • Condense the product stream exiting the reactor to collect the crude NVP.

  • The crude NVP can then be purified by vacuum distillation.

Data Presentation: Dehydration of HEP
ParameterValueReference
Reaction Temperature360–400 °C[6]
CatalystAlkali metal oxide/SiO₂[1][6]
HEP Conversion>70% (single pass)[7]
NVP Selectivity>90%[7]

Alternative Non-acetylenic Route: Vinyl Exchange with Vinyl Acetate (B1210297)

Another explored, though less common, non-acetylenic route to NVP is through a vinyl exchange reaction between 2-pyrrolidone and a vinyl ester, such as vinyl acetate.[7] This method avoids the use of high-pressure acetylene but has not been widely adopted industrially due to challenges with product separation and higher costs.[7]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the reactants, intermediates, and products in these non-acetylenic routes, the following diagrams have been generated using the DOT language.

G cluster_0 Stage 1: HEP Synthesis cluster_1 Stage 2: HEP Dehydration GBL γ-Butyrolactone (GBL) HEP N-(2-hydroxyethyl)-2-pyrrolidone (HEP) GBL->HEP + MEA 250°C, 2h MEA Monoethanolamine (MEA) MEA->HEP HEP_dehyd N-(2-hydroxyethyl)-2-pyrrolidone (HEP) NVP This compound (NVP) H2O Water HEP_dehyd->NVP Catalyst (Na₂O/SiO₂) 360-400°C G Pyrrolidone 2-Pyrrolidone NVP This compound (NVP) Pyrrolidone->NVP + Vinyl Acetate (Catalyst) VinylAcetate Vinyl Acetate VinylAcetate->NVP AceticAcid Acetic Acid

References

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of N-Vinyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the free radical polymerization of N-Vinyl-2-pyrrolidone (NVP), a key monomer in the synthesis of Polyvinylpyrrolidone (PVP). PVP is a versatile polymer widely utilized in the pharmaceutical, cosmetic, and biomedical fields due to its biocompatibility, solubility, and low toxicity. A thorough understanding of the NVP polymerization mechanism is critical for controlling the molecular weight, polydispersity, and architecture of the resulting PVP, which in turn dictates its performance in various applications.

The Core Mechanism: A Three-Step Process

The free radical polymerization of NVP follows a classical chain-growth mechanism, which can be delineated into three primary stages: initiation, propagation, and termination.

Initiation

The process commences with the generation of free radicals from an initiator molecule. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides are commonly employed as initiators.[1] Upon thermal or photochemical decomposition, the initiator molecule breaks down into two primary radicals.

This primary radical then reacts with an NVP monomer, adding to the vinyl double bond. This reaction results in the formation of a monomer radical, which marks the beginning of the polymer chain.

Propagation

The newly formed monomer radical is highly reactive and rapidly adds to another NVP monomer molecule. This process repeats, leading to the sequential addition of monomer units and the growth of the polymer chain. The propagation step is the primary chain-building reaction and is responsible for the formation of the long-chain PVP polymer.

Termination

The growth of the polymer chain is ultimately halted by termination reactions. Termination typically occurs through two main pathways:

  • Coupling (or Combination): Two growing polymer chains react with each other, forming a single, longer polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group.

The specific termination mechanism can influence the final molecular weight distribution of the PVP.

Quantitative Data Summary

The molecular weight and polydispersity index (PDI) of the resulting PVP are crucial parameters that are influenced by various reaction conditions. The following tables summarize quantitative data from studies on the free radical polymerization of NVP.

InitiatorMonomer/Initiator Ratio (molar)SolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
AIBN100:0.5-60-1.10[2]
AIBN30:0.25-60-1.07[2]
AIBN-Bulk70--[3]

Table 1: Effect of Initiator Concentration on NVP Polymerization. This table illustrates how the ratio of monomer to initiator can be varied to control the polymerization, with lower PDI values indicating a more controlled process.

InitiatorSolventTemperature (°C)Chain Transfer Agent (CTA)Monomer/CTA/Initiator Ratio (molar)Mn ( g/mol )PDI (Mw/Mn)Reference
AIBNBenzene60O-ethyl S-(phthalimidylmethyl) xanthate100:1:0.28,900-[4]
AIBN1,4-Dioxane70S-2-propionic acid-O-ethyl xanthate---[5]
AIBN-60Organostibine mediator-3,000 - 84,0001.1 - 1.3[6]

Table 2: Influence of Solvent and Chain Transfer Agents. This table highlights the use of different solvents and chain transfer agents in the polymerization of NVP, showcasing how these factors can be used to tune the molecular weight and polydispersity of the resulting polymer.

Experimental Protocols

Materials and Purification
  • This compound (NVP): The monomer should be purified prior to use, typically by vacuum distillation, to remove any inhibitors.

  • Initiator (e.g., AIBN): The initiator should be recrystallized from a suitable solvent (e.g., methanol (B129727) for AIBN) to ensure purity.[4]

  • Solvent: If solution polymerization is performed, the solvent (e.g., benzene, dioxane) should be dried and distilled.

General Polymerization Procedure (AIBN-initiated)
  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is used.

  • Reagent Addition: The purified NVP monomer, the recrystallized AIBN initiator, and the solvent (if applicable) are added to the flask.

  • Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.[4]

  • Polymerization: The reaction flask is then immersed in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stirred for the specified reaction time.

  • Termination and Isolation: After the desired time, the polymerization is quenched, often by rapid cooling in an ice bath and exposure to air. The polymer is then isolated by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Characterization of Polyvinylpyrrolidone (PVP)
  • Molecular Weight and Polydispersity: Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to confirm the chemical structure of the PVP and to ensure that the polymerization has proceeded as expected.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Free_Radical_Polymerization_of_NVP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Primary_Radical Primary Radical (R•) Initiator->Primary_Radical Decomposition Monomer_Radical Monomer Radical (R-NVP•) Primary_Radical->Monomer_Radical Addition NVP_Monomer NVP Monomer NVP_Monomer->Monomer_Radical Growing_Chain_n Growing Chain (R-(NVP)n•) Monomer_Radical->Growing_Chain_n Growing_Chain_n1 Growing Chain (R-(NVP)n+1•) Growing_Chain_n->Growing_Chain_n1 Addition NVP_Monomer2 NVP Monomer NVP_Monomer2->Growing_Chain_n1 Growing_Chain1 Growing Chain (R-(NVP)n•) Terminated_Chain_Coupling Terminated Chain (Coupling) Growing_Chain1->Terminated_Chain_Coupling Terminated_Chain_Disprop1 Terminated Chain 1 Growing_Chain1->Terminated_Chain_Disprop1 Growing_Chain2 Growing Chain (R-(NVP)m•) Growing_Chain2->Terminated_Chain_Coupling Terminated_Chain_Disprop2 Terminated Chain 2 Growing_Chain2->Terminated_Chain_Disprop2 Experimental_Workflow Start Start Purification Purification of NVP and Initiator Start->Purification Reaction_Setup Reaction Setup (Flask, Stirrer, N2) Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating and Stirring) Degassing->Polymerization Quenching Quenching and Isolation (Cooling, Precipitation) Polymerization->Quenching Drying Drying of Polymer Quenching->Drying Characterization Characterization (SEC, NMR, FT-IR) Drying->Characterization End End Characterization->End

References

N-Vinyl-2-pyrrolidone monomer properties and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Vinyl-2-pyrrolidone (NVP) Monomer: Properties and Purity Analysis

Introduction

This compound (NVP) is an organic compound featuring a 5-membered lactam ring attached to a vinyl group.[1] It is a versatile monomer widely utilized in the production of polymers, particularly Polyvinylpyrrolidone (PVP).[1][2] Its unique properties, including high polarity, water solubility, and film-forming capabilities, make it an essential component in pharmaceuticals, personal care products, coatings, and adhesives.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of NVP's properties and the methods to verify its purity is critical for ensuring the quality, safety, and efficacy of the final products.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound and details the primary analytical methods for its purity assessment.

Properties of this compound

NVP is a colorless to light yellowish liquid with a mild, characteristic odor.[4][5] Its molecular structure, containing both a hydrophilic lactam ring and a reactive vinyl group, dictates its chemical behavior and applications.[6]

Physical and Chemical Properties

The key physical and chemical properties of NVP are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various formulations.

PropertyValueReferences
Chemical Formula C₆H₉NO[4][7][8]
Molecular Weight 111.14 g/mol [4][7][8][9]
Appearance Colorless to light yellow liquid[2][4][5][8]
Melting Point 13 - 14 °C (55 - 57 °F)[1][5][8][10]
Boiling Point 92 - 95 °C at 11-15 mmHg (hPa)[5][8][10][11]
Density ~1.04 g/cm³ at 20-25 °C[4][5][8][10]
Flash Point 95 °C (203 °F)[8][9][10][12]
Refractive Index (n₂₀/D) ~1.512[1][5][8][12]
Vapor Pressure 0.12 hPa at 20 °C[8][10]
Autoignition Temperature ~240 °C[8]
Explosion Limits 1.4 - 10% (v/v)[8][10]
Solubility

NVP's polarity makes it miscible with water and a wide range of organic solvents, a critical property for its use in diverse formulations.[2][7][13]

SolventSolubilityReferences
Water Fully miscible / Soluble[8][11][13]
Ethanol Soluble[13]
Methanol Soluble[13]
Acetone Soluble[13]
Ether Soluble[6]
Aromatic Hydrocarbons Soluble[6]
Aliphatic Hydrocarbons Partially miscible[5][11]
Chemical Reactivity

NVP's chemical behavior is dominated by its vinyl group and lactam ring.

  • Polymerization : The monomer readily undergoes free-radical polymerization to form Polyvinylpyrrolidone (PVP).[4][6] This reaction can be initiated by heat or chemical initiators.[6] To prevent spontaneous polymerization during storage, commercial NVP is often stabilized with an inhibitor like sodium hydroxide (B78521) (NaOH) or N,N'-Di-sec-butyl-p-phenylenediamine.[6][8]

  • Hydrolysis : In the presence of acidic conditions, NVP can hydrolyze to 2-pyrrolidone and acetaldehyde.[6][11] Therefore, it is typically stored under slightly alkaline conditions to maintain stability.[6]

  • Addition Reactions : Protic compounds such as alcohols, phenols, and thiols can add across the vinyl double bond.[11]

Purity Analysis of NVP Monomer

Ensuring the purity of NVP is crucial, as impurities can affect polymerization kinetics, polymer properties, and the safety of the final product. Common impurities include water, 2-pyrrolidone (a hydrolysis product or precursor), and polymerization by-products.[4][7]

Analytical Techniques for Purity Determination

Several analytical methods are employed to assess the purity of NVP and quantify its impurities. The most common and effective techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Karl Fischer Titration.

Gas Chromatography (GC)

Gas chromatography is a robust method for determining the purity of volatile and semi-volatile compounds like NVP. It is widely used to quantify the NVP assay and detect impurities such as 2-pyrrolidone.[14][15]

This protocol is a general guideline based on established methods for analyzing NVP and related compounds.[14][15][16]

  • Sample Preparation :

    • Accurately weigh the NVP sample.

    • Dilute the sample in a suitable solvent, such as methanol, methylene (B1212753) chloride, or a mixture thereof.[16] For quantitative analysis, an internal standard (e.g., gamma-butyrolactone) can be added.[15]

    • Prepare a series of calibration standards of known NVP concentrations in the same solvent.

  • Instrumentation and Conditions :

    • Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.[16][17] A Mass Spectrometer (MS) can be used for definitive peak identification.[14]

    • Column : A capillary column suitable for polar compounds, such as a DB-WAX or DB-624.[14][16]

    • Carrier Gas : Nitrogen or Helium.[15]

    • Temperatures :

      • Injector Temperature: Typically 250-280 °C.[15]

      • Detector Temperature: Typically 250-300 °C.

      • Oven Program: A temperature gradient is used to separate components. For example, start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C).

    • Injection : Inject 1 µL of the prepared sample and standard solutions.[16]

  • Data Analysis :

    • Identify the NVP peak in the chromatogram based on its retention time compared to the standard.

    • Identify impurity peaks (e.g., 2-pyrrolidone) in a similar manner.

    • Calculate the concentration of NVP and impurities by comparing the peak areas of the sample to the calibration curve generated from the standards. The purity is often expressed as a weight percentage (%).

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh NVP Sample Dilute Dilute Sample & Add Internal Standard Sample->Dilute Solvent Select Solvent (e.g., Methanol) Solvent->Dilute Inject Inject into GC-FID/NPD Dilute->Inject Standards Prepare Calibration Standards Calibrate Generate Calibration Curve Standards->Calibrate Separate Separation on Capillary Column Inject->Separate Detect Peak Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) & Impurity Levels Integrate->Calculate Calibrate->Calculate

Workflow for NVP Purity Analysis by Gas Chromatography.
High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for NVP analysis, particularly for non-volatile impurities or when NVP is part of a polymer matrix.[18] Reverse-phase HPLC is commonly used.[18]

This protocol provides a general methodology for NVP analysis by reverse-phase HPLC.[2][18]

  • Sample Preparation :

    • Accurately weigh the NVP sample and dissolve it in the mobile phase or a suitable solvent like water or acetonitrile (B52724).

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

    • Prepare a series of calibration standards in a similar manner.

  • Instrumentation and Conditions :

    • Instrument : HPLC system with a UV detector (NVP has a UV absorbance).

    • Column : A reverse-phase column, such as a C18 or a specialized column like Newcrom R1.[2]

    • Mobile Phase : A mixture of water and an organic solvent like acetonitrile or methanol.[18] An acid, such as phosphoric acid or formic acid, may be added to improve peak shape.

    • Flow Rate : Typically 0.25 - 1.0 mL/min.[18]

    • Detection Wavelength : Set according to the UV absorbance maximum of NVP.

    • Column Temperature : Maintained at a constant temperature, for example, 40 °C, for reproducibility.[18]

  • Data Analysis :

    • Identify and quantify the NVP peak by comparing its retention time and area with those of the calibration standards.

    • Calculate the purity based on the relative peak area or against the calibration curve.

Karl Fischer Titration

This method is the gold standard for determining water content in raw materials and is highly specific to water.[19][20] Given that water can promote the hydrolysis of NVP, its quantification is a critical quality control step.[6] Both volumetric and coulometric Karl Fischer methods can be used, depending on the expected water content.[21][22]

This is a typical procedure for samples with water content above 0.1%.[21]

  • Instrument Setup :

    • Set up a volumetric Karl Fischer titrator.

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.[20]

    • Titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to eliminate residual moisture. This is the pre-titration or conditioning step.

  • Titer Determination :

    • Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial water standard) to the conditioned vessel.[20]

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water equivalence factor (titer) of the reagent (in mg H₂O/mL) is calculated.[20] This step should be performed in triplicate for accuracy.

  • Sample Analysis :

    • Accurately weigh and inject a suitable amount of the NVP sample (e.g., ~5 g) directly into the titration vessel using a syringe.[19]

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.[20]

    • Record the volume of titrant consumed.

  • Calculation :

    • Calculate the water content (%) in the NVP sample using the following formula: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100

KF_Workflow cluster_setup 1. Instrument Preparation cluster_titer 2. Titer Determination cluster_sample 3. Sample Analysis cluster_result 4. Calculation Setup Add Solvent to Titration Vessel Condition Pre-titrate Solvent to Remove Ambient Water Setup->Condition AddStd Inject Known Water Standard (e.g., Sodium Tartrate) Condition->AddStd AddSample Inject Weighed NVP Sample Condition->AddSample TitrateStd Titrate with KF Reagent AddStd->TitrateStd CalcTiter Calculate Reagent Titer (mg H₂O / mL) TitrateStd->CalcTiter Result Calculate Water Content (%) CalcTiter->Result TitrateSample Titrate with KF Reagent to Endpoint AddSample->TitrateSample TitrateSample->Result

Workflow for Water Content Determination by Karl Fischer Titration.

Key Chemical Reactions of NVP

The primary reactions involving NVP monomer are polymerization, which forms the basis of its applications, and hydrolysis, which is a key degradation pathway.

NVP_Reactions cluster_poly Polymerization cluster_hydrolysis Hydrolysis NVP This compound (NVP) PVP Polyvinylpyrrolidone (PVP) (C₆H₉NO)n NVP->PVP + Initiator/Heat Pyrrolidone 2-Pyrrolidone NVP->Pyrrolidone + H₂O / Acid (H⁺) Acetaldehyde Acetaldehyde NVP->Acetaldehyde + H₂O / Acid (H⁺)

Key Chemical Reactions of this compound.

Safety and Handling

NVP is classified as a hazardous substance and requires careful handling.

  • Hazards : It is harmful if swallowed, inhaled, or absorbed through the skin.[9][23] It can cause severe eye irritation and may cause respiratory irritation.[9][23] NVP is also suspected of causing cancer.[10][23]

  • Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[9][24] Avoid breathing vapors or mist.[9]

  • Storage : Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4] Keep containers tightly closed and protected from direct sunlight.[4] It should be stored under slightly alkaline conditions to prevent hydrolysis and with a polymerization inhibitor.[6]

Conclusion

This compound is a critical monomer whose utility is directly linked to its high purity. For professionals in research and drug development, a comprehensive understanding of its properties is essential for successful formulation and application. The analytical methods detailed in this guide, including Gas Chromatography, HPLC, and Karl Fischer titration, provide the necessary tools to accurately assess the purity and quality of NVP, ensuring consistency and safety in its use. Adherence to proper safety and handling protocols is paramount when working with this versatile yet hazardous chemical.

References

Biocompatibility and Cytotoxicity of N-Vinyl-2-pyrrolidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinyl-2-pyrrolidone (NVP) is a versatile organic monomer that serves as a crucial building block for the synthesis of polyvinylpyrrolidone (B124986) (PVP), a polymer widely utilized in the pharmaceutical, biomedical, and cosmetic industries.[1][2] Its utility stems from the desirable properties of its polymer, PVP, which include high biocompatibility, chemical stability, and excellent solubility in both aqueous and organic solvents.[3][4][5] This guide provides an in-depth technical overview of the biocompatibility and cytotoxicity profile of NVP, with a clear distinction between the monomer and its resulting polymer, PVP. Understanding these properties is paramount for the safe and effective development of novel drug delivery systems, medical devices, and other biomedical applications.

The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. Cytotoxicity, a key aspect of biocompatibility assessment, evaluates the potential of a substance to cause damage to cells. This guide will delve into the toxicological data for NVP and PVP, detail the experimental protocols used for their evaluation, and present quantitative data to aid in risk assessment and material selection.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the cytotoxicity and acute toxicity of this compound (NVP) and its polymer, Polyvinylpyrrolidone (PVP).

Table 1: Acute Toxicity Data for this compound (NVP)
SpeciesRoute of AdministrationLD50 ValueReference
RatOral1022 - 1470 mg/kg[3][6][7]
RatDermal560 - 1043 mg/kg[3][7]
RatInhalation (4h)3.07 - 3.2 mg/L[3][7][8]
RabbitDermal560 mg/kg[6][7]
MouseOral900 mg/kg[9]
Table 2: Acute Toxicity Data for Polyvinylpyrrolidone (PVP)
SpeciesRoute of AdministrationLD50 ValueReference
RatOral> 100,000 mg/kg[4][10]
MouseOral> 40,000 mg/kg[11][12]
Table 3: In Vitro Cytotoxicity Data for PVP-based Formulations
FormulationCell LineAssayIC50 ValueReference
p(VP-AA) NanoparticlesHMEC-1CyQuant468.14 µg/mL (basal)[13]
p(VP-AA) NanoparticlesHMEC-1 (LPS-activated)CyQuant465.52 µg/mL[13]
Amphiphilic PVP NanoparticlesMCF-7MTTEssentially non-toxic[14][15][16]
PVP HydrogelHuman Oral Mucosa Stem CellsDirect ContactNo negative effect on metabolic activity[17]
PVP/PEG HydrogelFibroblast L929Cytotoxicity TestNon-toxic[18]

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of NVP and PVP biocompatibility and cytotoxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[19][20]

  • Compound Exposure: Treat the cells with various concentrations of the test substance (NVP or PVP formulation) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][21]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[19][21]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[19]

MTT_Assay_Workflow

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Genotoxicity Assessment: Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the control and treated cell populations.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.[5]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids). This is typically done for 1-2 hours at 4°C.[22]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.[5][22]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage (typically 1 V/cm) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[22][23]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Gold or DAPI).[5][24]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Comet_Assay_Workflow

Caption: Workflow of the alkaline comet assay for genotoxicity assessment.

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.

Protocol:

  • Bacterial Strains: Use several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA).

  • Metabolic Activation (S9 Mix): Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.[25][26]

  • Exposure: Mix the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[27]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Ames_Test_Workflow

Caption: Workflow of the Ames test for mutagenicity assessment.

In Vivo Acute Oral Toxicity: OECD Test Guideline 420 (Fixed Dose Procedure)

This guideline describes a method for assessing acute oral toxicity that uses a stepwise procedure with a fixed number of animals and dose levels.

Protocol:

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females).[14]

  • Sighting Study: Administer a starting dose to a single animal to determine the appropriate starting dose for the main study. The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[28][29]

  • Main Study: Dose groups of five animals in a stepwise manner. The outcome of the first dose group determines the dose for the next group (higher or lower).[28]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[28]

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity. This method aims to identify a dose that causes evident toxicity without mortality.

OECD_420_Workflow

Caption: Workflow for OECD Guideline 420 (Fixed Dose Procedure).

Signaling Pathways in this compound Cytotoxicity

The precise signaling pathways underlying NVP-induced cytotoxicity, particularly its hepatotoxicity, are still under investigation. However, current evidence points towards the involvement of oxidative stress and the formation of reactive metabolites.

Oxidative Stress and Apoptosis

Studies on nevirapine (B1678648), a structurally similar compound, suggest that NVP may induce oxidative stress through the generation of reactive oxygen species (ROS).[30][31] This can lead to lipid peroxidation, damage to cellular macromolecules like DNA and proteins, and ultimately trigger apoptotic cell death. The formation of an electrophilically reactive epoxide from the vinyl group of NVP is a plausible mechanism for inducing DNA damage.[32]

Oxidative_Stress_Pathway

Caption: Proposed pathway of NVP-induced oxidative stress and apoptosis.

Inflammatory Pathways

NVP has been shown to have immunomodulatory effects and may influence inflammatory signaling pathways. While specific studies on NVP are limited, related compounds have been shown to affect pathways such as NF-κB, which plays a central role in inflammation. Further research is needed to elucidate the precise impact of NVP on these pathways.

Conclusion

This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of this compound and its polymer, polyvinylpyrrolidone. A critical distinction exists between the monomer and the polymer. NVP monomer exhibits moderate acute toxicity and is an irritant, with evidence of hepatotoxicity in animal models. In contrast, PVP is generally considered a biocompatible and non-toxic polymer, making it suitable for a wide range of biomedical and pharmaceutical applications.

The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals in conducting risk assessments and ensuring the safety and efficacy of NVP-based materials. Further investigation into the specific signaling pathways of NVP-induced cytotoxicity will enhance our understanding and facilitate the development of even safer and more effective biomedical technologies.

References

Thermal degradation pathways of poly(N-Vinyl-2-pyrrolidone)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Degradation Pathways of Poly(N-Vinyl-2-pyrrolidone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathways of poly(this compound) (PVP), a polymer widely used in the pharmaceutical, biomedical, and cosmetic industries. Understanding the thermal stability and degradation mechanisms of PVP is crucial for its application in various fields, particularly in drug delivery systems where thermal processing is often employed. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation processes.

Core Thermal Degradation Pathways

The thermal degradation of PVP is a complex process that primarily involves the breakdown of the polymer backbone and side chains. The predominant mechanism is depolymerization, leading to the formation of the monomer, this compound.[1][2][3][4] However, other simultaneous reactions, such as the formation of oligomers and fragmentation of the main polymer chain, also occur.[1][2][3] The degradation process and the resulting products can be influenced by factors such as the molecular weight of the PVP, the heating rate, and the atmospheric conditions (inert or oxidative).[3][5]

In an inert atmosphere, the degradation of PVP typically occurs at temperatures ranging from 350°C to 500°C, with significant mass loss observed in this range.[6] Some studies report a multi-stage degradation process, with an initial small weight loss at lower temperatures attributed to the release of absorbed water or residual solvents, followed by the main degradation at higher temperatures.[7][8] In the presence of oxygen, the degradation can occur at lower temperatures and may involve different reaction pathways.[3][9]

The main volatile product of PVP thermal degradation is the monomer, vinylpyrrolidone.[1][2][3][4][10] Other identified degradation products include carbon dioxide, carbon monoxide, ammonia, and various hydrocarbons, including unsaturated compounds.[6][10] The formation of these products suggests that both main chain scission and side-chain degradation are involved in the overall thermal decomposition of PVP.[2][3]

Quantitative Data on Thermal Degradation

The following tables summarize the quantitative data on the thermal degradation of PVP as reported in various studies. These tables provide a comparative view of the degradation temperatures and weight loss percentages under different experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for PVP Degradation

Molecular Weight ( g/mol )Heating Rate (°C/min)AtmosphereOnset Degradation Temp (°C)Peak Degradation Temp (°C)Final Residue (%)Reference
260,00010Nitrogen~350443~3[10]
Not SpecifiedNot SpecifiedNitrogen250450Not Specified[7]
Not SpecifiedNot SpecifiedNot Specified350-500 (effective range)Not Specified>60% mass loss[6]
Not Specified10Nitrogen~400437Not Specified[11]

Table 2: Major Volatile Products from PVP Thermal Degradation

Analytical TechniqueMajor Products IdentifiedMinor Products IdentifiedReference
TG-FTIRVinylpyrrolidoneOligomers, Carbon Dioxide[1][2][3]
Pyrolysis-GCVinylpyrrolidoneNot Specified[5]
TGA-FTIRCarbon Dioxide, Carbon Monoxide, Hydrocarbons, Ammonia (for pure PVP)-[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the thermal degradation of PVP.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of PVP by measuring the change in mass as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Perkin Elmer TGA Pyris 1).[10]

Procedure:

  • Weigh a sample of PVP (typically 15-20 mg) into a TGA pan.[10]

  • Place the pan in the TGA furnace.

  • Heat the sample from an initial temperature (e.g., 50°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min) in a controlled atmosphere (e.g., dry nitrogen) with a specific flow rate (e.g., 60 mL/min).[10]

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature, and the derivative of this curve (DTG) shows the rate of weight loss.

Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR)

Objective: To identify the volatile products evolved during the thermal degradation of PVP.

Apparatus: A TGA instrument coupled to an FTIR spectrometer (e.g., Perkin Elmer TG/FTIR system).[10]

Procedure:

  • Perform a TGA experiment as described in section 3.1.

  • The evolved gases from the TGA furnace are transferred to the FTIR gas cell through a heated transfer line (e.g., maintained at 250°C).[10]

  • Record FTIR spectra of the evolved gases at regular intervals throughout the TGA experiment. The spectra are typically recorded in the range of 4000–650 cm⁻¹.[10]

  • Analyze the FTIR spectra to identify the functional groups of the evolved gases and thus identify the degradation products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile products of PVP pyrolysis.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Model 6200 Pyroprobe with a Shimadzu GCMS-QP2020 NX).[12]

Procedure:

  • Place a small amount of the PVP sample (in the microgram to milligram range) into the pyrolyzer.[12]

  • Rapidly heat the sample to a high temperature (e.g., 800°C) in an inert atmosphere (e.g., helium).[5]

  • The resulting pyrolysis products are swept into the GC column for separation.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • This technique allows for the detailed characterization of the degradation products, even at trace levels.[5]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary thermal degradation pathway of PVP and a typical experimental workflow for its analysis.

Thermal_Degradation_Pathway PVP Poly(this compound) (PVP) Heat Heat (350-500 °C) Depolymerization Depolymerization Heat->Depolymerization Primary Pathway SideChainScission Side-Chain Scission & Main Chain Fragmentation Heat->SideChainScission Simultaneous Reactions Monomer This compound (Monomer) Depolymerization->Monomer Oligomers Oligomers SideChainScission->Oligomers OtherProducts Other Volatile Products (CO2, CO, NH3, Hydrocarbons) SideChainScission->OtherProducts

Caption: Primary thermal degradation pathway of PVP.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation PVP_Sample PVP Sample TGA Thermogravimetric Analysis (TGA) - Determine weight loss vs. temperature PVP_Sample->TGA TG_FTIR TGA coupled with FTIR - Identify evolved gases PVP_Sample->TG_FTIR Py_GCMS Pyrolysis-GC/MS - Separate and identify degradation products PVP_Sample->Py_GCMS Degradation_Profile Degradation Profile (TGA Curve) TGA->Degradation_Profile Volatile_Products Identification of Volatile Products (FTIR & MS Spectra) TG_FTIR->Volatile_Products Py_GCMS->Volatile_Products Pathway_Elucidation Elucidation of Degradation Pathways Degradation_Profile->Pathway_Elucidation Volatile_Products->Pathway_Elucidation

Caption: Workflow for analyzing PVP thermal degradation.

References

An In-depth Technical Guide to the Solubility of N-Vinyl-2-pyrrolidone in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Vinyl-2-pyrrolidone (NVP), a versatile monomer widely used in the pharmaceutical, cosmetic, and industrial sectors. Understanding the solubility of NVP is critical for its application in polymerization processes, formulation development, and as a reactive diluent.

Core Concepts in NVP Solubility

This compound (CAS No. 88-12-0) is a colorless to slightly yellow liquid.[1] Its molecular structure, featuring a polar lactam ring and a vinyl group, dictates its solubility behavior.[2] This amphiphilic nature allows for a broad range of miscibility with various solvents.

Solubility in Aqueous Systems

There is some conflicting information in the available literature regarding the precise solubility of NVP in water. Multiple sources describe NVP as being completely miscible with water, implying solubility in all proportions.[3][4][5][6][7] However, other sources provide specific quantitative values for its solubility. This discrepancy may arise from variations in experimental conditions, such as temperature and pH, or the presence of stabilizers. For practical purposes, NVP is considered highly water-soluble.

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)SolubilityCitation
Water2552.1 g/L[3][4]
WaterNot SpecifiedSoluble[1]
WaterNot SpecifiedMiscible[3][4][5][6][7]

Solubility in Organic Solvents

NVP exhibits broad miscibility with a wide range of organic solvents.[3][4][5][7] This property is crucial for its use in various chemical reactions and formulations. However, its solubility in non-polar aliphatic hydrocarbons is limited.[2][3][4][7]

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSpecific SolventsSolubilityCitation
AlcoholsMethanol, EthanolMiscible[2]
EthersDiethyl etherMiscible[2][6]
EstersEthyl acetateMiscible[2]
Chlorinated HydrocarbonsChloroform, DichloromethaneSoluble[8]
Aromatic HydrocarbonsBenzene, TolueneMiscible[2]
KetonesAcetoneSoluble[9]
AmidesN-methyl-2-pyrrolidone, DimethylformamideSoluble[8]
Aliphatic HydrocarbonsHexane, HeptanePartially Miscible / Partially Soluble[2][3][4][7]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Protocol 1: Visual Determination of Miscibility

This method provides a rapid qualitative assessment of the miscibility of NVP in a given solvent.

Objective: To visually determine if NVP is miscible, partially miscible, or immiscible in a selected solvent at room temperature.

Materials:

  • This compound (stabilized)

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Graduated cylinders or pipettes

  • Test tubes with stoppers

  • Vortex mixer

Procedure:

  • Label a series of test tubes for each solvent to be tested.

  • In the first test tube, add 5 mL of the solvent.

  • To this, add 5 mL of NVP.

  • Stopper the test tube and vortex for 30 seconds.

  • Allow the mixture to stand for at least 5 minutes.

  • Observe the mixture for the presence of a single phase (miscible), two distinct layers (immiscible), or turbidity (partially miscible).

  • To assess miscibility at different ratios, prepare mixtures with varying volume percentages of NVP and solvent (e.g., 10%, 25%, 50%, 75%, 90% NVP).

  • Record the observations for each mixture.

G cluster_prep Preparation cluster_mix Mixing and Observation cluster_analysis Analysis cluster_repeat Further Testing prep1 Label test tubes for each solvent prep2 Add 5 mL of solvent to a test tube prep1->prep2 prep3 Add 5 mL of NVP to the same test tube prep2->prep3 mix1 Stopper and vortex for 30 seconds prep3->mix1 mix2 Let stand for 5 minutes mix1->mix2 mix3 Observe for phase separation mix2->mix3 analysis1 Single Phase (Miscible) mix3->analysis1 Homogeneous analysis2 Two Layers (Immiscible) mix3->analysis2 Heterogeneous analysis3 Turbidity (Partially Miscible) mix3->analysis3 Cloudy repeat1 Repeat with varying volume ratios mix3->repeat1

Visual Miscibility Determination Workflow
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method and Gas Chromatography (GC)

This protocol is adapted from general methods for determining the solubility of a substance and is suitable for obtaining a quantitative value for NVP's solubility in a specific solvent, particularly for systems that are not fully miscible.

Objective: To quantitatively determine the solubility of NVP in a solvent at a specified temperature.

Materials:

  • This compound (stabilized)

  • Solvent of interest

  • Shake-flask apparatus or orbital shaker in a temperature-controlled incubator

  • Glass flasks with airtight seals

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID)

  • Volumetric flasks and pipettes for standard preparation

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of NVP to a known volume of the solvent in a sealed glass flask. The excess NVP should be sufficient to ensure that a separate phase of undissolved NVP is visible.

    • Place the flask in a shake-flask apparatus or an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the incubator for at least 2 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the solvent phase using a syringe, avoiding any of the undissolved NVP.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended micro-droplets of NVP.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the GC method.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of NVP in the solvent of interest at known concentrations.

  • GC Analysis:

    • Analyze the prepared sample and the calibration standards using a validated GC-NPD or GC-FID method.[10] The use of an NPD is particularly advantageous due to its high selectivity for nitrogen-containing compounds like NVP.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of NVP in the diluted sample from the calibration curve.

    • Calculate the original concentration of NVP in the saturated solution, accounting for the dilution factor. This value represents the solubility of NVP in the solvent at the specified temperature.

G cluster_prep Saturated Solution Preparation cluster_sampling Sampling and Sample Preparation cluster_analysis Analysis prep1 Add excess NVP to solvent in a sealed flask prep2 Agitate at constant temperature for 24-48h prep1->prep2 prep3 Allow phases to separate prep2->prep3 sampling1 Withdraw aliquot of the solvent phase prep3->sampling1 sampling2 Filter through 0.22 µm syringe filter sampling1->sampling2 sampling3 Dilute the filtered sample sampling2->sampling3 analysis2 Analyze samples and standards by GC sampling3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Calculate NVP concentration analysis3->analysis4

Quantitative Solubility Determination Workflow

Logical Framework for Solubility Assessment

The determination of NVP's solubility characteristics follows a logical progression from qualitative to quantitative assessment.

G cluster_qual_outcomes Qualitative Outcomes cluster_quant_steps Quantitative Steps start Define Solvent and Temperature qual_assessment Qualitative Assessment (Visual Miscibility Test) start->qual_assessment miscible Miscible qual_assessment->miscible partially_miscible Partially Miscible qual_assessment->partially_miscible immiscible Immiscible qual_assessment->immiscible quant_assessment Quantitative Assessment (Shake-Flask Method) equilibration Equilibration quant_assessment->equilibration partially_miscible->quant_assessment immiscible->quant_assessment sampling Sampling & Filtration equilibration->sampling analysis Analytical Measurement (e.g., GC) sampling->analysis calculation Solubility Calculation (e.g., g/L) analysis->calculation

Logical Flow for Solubility Assessment

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform solubility tests under the conditions relevant to the intended use.

References

N-Vinyl-2-pyrrolidone in Photopolymerization: A Technical Guide to Core Principles and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinyl-2-pyrrolidone (NVP) is a versatile monomer widely utilized in the formulation of photopolymers for a diverse range of applications, including biocompatible hydrogels, coatings, inks, and adhesives. Its hydrophilic nature, low toxicity, and excellent solvency have made it a prominent building block in materials science and drug delivery systems. The photopolymerization of NVP, a process initiated by light, offers rapid curing, spatial and temporal control, and solvent-free formulations. A critical parameter governing the efficiency of this process is the quantum yield, which quantifies the number of chemical events occurring per photon absorbed.

I. Fundamental Concepts in NVP Photopolymerization

The photopolymerization of NVP is a chain reaction initiated by the absorption of light by a photoinitiator. The process can be broadly divided into three main stages: initiation, propagation, and termination.

Initiation

The initiation step involves the generation of reactive species, typically free radicals, upon photoexcitation of a photoinitiator. The efficiency of this initial step is crucial for the overall polymerization rate.

  • Photoinitiator Excitation: The photoinitiator (PI) absorbs a photon of a specific wavelength, transitioning to an excited singlet state (¹PI*).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state (³PI*).

  • Radical Generation: The excited triplet state of the photoinitiator can then generate free radicals through two primary mechanisms:

    • Type I (Cleavage): The photoinitiator molecule undergoes unimolecular bond cleavage to form two radical fragments.

    • Type II (H-abstraction): The excited photoinitiator abstracts a hydrogen atom from a co-initiator or the monomer itself to form a radical.

Propagation

The generated free radicals react with NVP monomers, initiating the growth of polymer chains. This process involves the sequential addition of monomer units to the growing radical chain.

Termination

The growth of the polymer chains is terminated by various reactions that consume the radical species. These include:

  • Combination: Two growing polymer chains combine to form a single, longer polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

  • Reaction with Inhibitors: Impurities or intentionally added inhibitors (like oxygen) can react with the growing radicals, terminating the chain growth.

The following diagram illustrates the general free-radical photopolymerization pathway of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited hν (Light Absorption) Radicals Free Radicals (R•) PI_excited->Radicals Generation Monomer NVP Monomer GrowingChain Growing Polymer Chain (P-R•) Radicals->GrowingChain Monomer->GrowingChain Addition LongerChain Longer Polymer Chain (P-M-R•) GrowingChain->LongerChain Further Monomer Addition TerminatedChain Terminated Polymer LongerChain->TerminatedChain Combination/ Disproportionation LongerChain->TerminatedChain InactivatedRadical Inactivated Radical LongerChain->InactivatedRadical Reaction with Inhibitor Inhibitor Inhibitor (e.g., O₂)

Caption: Free-radical photopolymerization of NVP.

II. Quantitative Data on NVP Photopolymerization Kinetics

Direct measurements of the quantum yield for the photopolymerization of NVP are not extensively reported in the literature. However, related kinetic parameters that provide insight into the efficiency of the process have been investigated. The following table summarizes some of the available kinetic data for NVP photopolymerization and copolymerization systems. It is important to note that these values are highly dependent on the specific experimental conditions.

ParameterValueExperimental ConditionsPhotoinitiator SystemReference
Rate of Polymerization (Rp) VariesBulk and solution polymerization of NVP and its derivatives.Different photoinitiators[Not explicitly quantified in the provided search results]
Initiation Efficiency VariesDependent on the photoinitiator and presence of co-initiators.Various[Not explicitly quantified in the provided search results]
Oxygen Inhibition Time (tinh) Reduced in the presence of NVPCopolymerization with PEGDA in aqueous solution.Eosin Y/Triethanolamine[1]

III. Experimental Protocols for Characterizing NVP Photopolymerization

The characterization of NVP photopolymerization involves a variety of techniques to monitor the reaction kinetics, determine the conversion of monomer to polymer, and assess the properties of the resulting material.

Monitoring Polymerization Kinetics

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

  • Principle: This technique monitors the disappearance of the vinyl C=C bond of NVP, which has a characteristic absorption peak in the infrared spectrum (typically around 1620-1640 cm⁻¹). The decrease in the peak area over time is directly proportional to the monomer conversion.

  • Methodology:

    • A thin film of the NVP formulation (containing photoinitiator) is placed between two transparent substrates (e.g., KBr or BaF₂ plates).

    • The sample is placed in the light path of an FTIR spectrometer.

    • The sample is irradiated with a UV/Vis light source of a specific wavelength and intensity to initiate polymerization.

    • FTIR spectra are collected at regular time intervals during the irradiation.

    • The conversion is calculated by monitoring the decrease in the area of the vinyl C=C peak relative to an internal standard peak that does not change during the reaction.

The following diagram illustrates a typical experimental workflow for RT-FTIR monitoring of NVP photopolymerization.

G cluster_workflow RT-FTIR Experimental Workflow Prep Prepare NVP Formulation (NVP + Photoinitiator) Sample Prepare Thin Film Sample Prep->Sample Place Place Sample in FTIR Sample->Place Irradiate Irradiate with UV/Vis Light Place->Irradiate Collect Collect FTIR Spectra vs. Time Irradiate->Collect Analyze Analyze C=C Peak Area Decrease Collect->Analyze Calculate Calculate Monomer Conversion Analyze->Calculate G cluster_logic Quantum Yield Determination Logic Actinometry Measure Photon Flux (I₀) (Actinometry) Iabs Calculate Absorbed Intensity (Iabs) Actinometry->Iabs Absorbance Measure Sample Absorbance (A) Absorbance->Iabs Phi_i Calculate Quantum Yield of Initiation (Φi) Iabs->Phi_i Phi_p Calculate Quantum Yield of Polymerization (Φp) Iabs->Phi_p Rp_exp Measure Rate of Polymerization (Rp) (e.g., RT-FTIR, Photo-DSC) Ri Calculate Rate of Initiation (Ri) Rp_exp->Ri Rp_exp->Phi_p Ri->Phi_i

References

Methodological & Application

Application Notes and Protocols: N-Vinyl-2-pyrrolidone in RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinyl-2-pyrrolidone (NVP) is a crucial monomer that, upon polymerization, yields poly(N-vinylpyrrolidone) (PVP). PVP is a water-soluble, inert, non-toxic, biocompatible, and biodegradable polymer.[1] These properties have made it a versatile excipient in the pharmaceutical industry and a valuable material in biomedical fields.[1][2][3] Applications range from tablet binders and drug solubilizers to components for gene delivery, tissue engineering, and nanoparticle stabilization for drug delivery.[1][3][4]

For advanced applications, particularly in drug delivery and nanotechnology, precise control over the polymer's molecular weight, architecture, and polydispersity is essential.[3] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization technique capable of meeting these demands. However, NVP is classified as a "less activated monomer" (LAM), which presents unique challenges for achieving controlled polymerization compared to more activated monomers (MAMs) like acrylates or styrenes.[5][6] This document provides detailed protocols and compiled data for the successful RAFT polymerization of NVP.

The RAFT Mechanism for this compound

RAFT polymerization controls polymer growth through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA). The choice of RAFT agent is critical, especially for LAMs like NVP. Xanthates and dithiocarbamates are generally more effective for controlling NVP polymerization than the trithiocarbonates or dithiobenzoates typically used for MAMs.[6][7] The general mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant chains, allowing for simultaneous growth of all chains and resulting in polymers with low polydispersity.

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium RAFT Main Equilibrium cluster_propagation Chain Propagation & Equilibration I Initiator R Primary Radical (R●) I->R k_d Pn_rad Propagating Radical (Pn●) R->Pn_rad + Monomer (M) M Monomer (NVP) Pn_rad_main Propagating Radical (Pn●) Intermediate Intermediate Radical Pn_rad_main->Intermediate + RAFT_Agent RAFT Agent S=C(Z)S-R RAFT_Agent->Intermediate Dormant_Polymer Dormant Polymer S=C(Z)S-Pn Intermediate->Dormant_Polymer - R● R_rad_main Leaving Group Radical (R●) R_rad_main->Pn_rad_main + Monomer Dormant_Polymer_prop Dormant Polymer S=C(Z)S-Pn Intermediate_prop Intermediate Radical Dormant_Polymer_prop->Intermediate_prop Pm_rad Propagating Radical (Pm●) Pm_rad->Intermediate_prop + Dormant_Polymer_m Dormant Polymer S=C(Z)S-Pm Intermediate_prop->Dormant_Polymer_m Pn_rad_prop Propagating Radical (Pn●) Intermediate_prop->Pn_rad_prop - Pn● Pn_rad_prop->Pm_rad + m-n Monomers

Caption: General mechanism of RAFT polymerization.

Experimental Protocols

Below are representative protocols for the RAFT polymerization of NVP. Protocol 1 describes a common setup using a xanthate RAFT agent in an organic solvent.

Protocol 1: RAFT Polymerization of NVP using a Xanthate Agent

This protocol is synthesized from common procedures for achieving well-controlled PVP.[2][4][8]

1. Materials:

  • This compound (NVP) (purified before use)

  • RAFT Agent: S-(2-cyano-2-propyl) O-ethyl xanthate or similar xanthate

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Solvent: 1,4-Dioxane or Anisole (anhydrous)

  • Internal Standard (for conversion monitoring): 1,3,5-Trioxane or Anisole

  • Precipitation Solvent: Diethyl ether or n-hexane (cold)

  • Schlenk flask, magnetic stirrer, nitrogen/argon source, oil bath

2. NVP Purification:

  • NVP is typically distilled under reduced pressure (e.g., 92-95 °C at 8-10 mbar) to remove inhibitors and impurities before use.[9] Store the purified monomer at a low temperature.

3. Reaction Setup and Polymerization:

  • In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., S-(2-cyano-2-propyl) O-ethyl xanthate), NVP monomer, AIBN initiator, and solvent. A typical molar ratio is [NVP]:[CTA]:[AIBN] =[10]:[5]:[0.2].[9]

  • If monitoring conversion by NMR, add a known amount of the internal standard.[2]

  • Seal the flask with a rubber septum.

  • Deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.[9][11]

  • After the final cycle, backfill the flask with nitrogen or argon gas.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and begin stirring.[2][4]

  • The polymerization time can vary from a few hours to overnight, depending on the target molecular weight and conversion. It is recommended to take aliquots at different time points (via a deoxygenated syringe) to monitor kinetics.[12]

4. Polymer Isolation and Purification:

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent, such as diethyl ether or hexane, while stirring vigorously.[2][4]

  • Collect the precipitated poly(N-vinylpyrrolidone) (PVP) by filtration or centrifugation.

  • Wash the polymer multiple times with the precipitation solvent to remove unreacted monomer and other impurities.

  • Dry the final polymer under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.[13]

5. Characterization:

  • Molecular Weight and Polydispersity (Đ): Analyze the polymer using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

  • Monomer Conversion: Determine the conversion by ¹H NMR spectroscopy by comparing the integral of the vinyl proton peaks of the monomer with the integral of a stable polymer peak and the internal standard.[2]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization Purify_NVP Purify NVP (Vacuum Distillation) Setup Combine NVP, RAFT Agent, AIBN, & Solvent in Flask Purify_NVP->Setup Recrystallize_AIBN Recrystallize AIBN Recrystallize_AIBN->Setup Degas Deoxygenate (3x Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerize in Oil Bath (e.g., 60-70 °C) Degas->Polymerize Quench Quench Reaction (Cool & Expose to Air) Polymerize->Quench Precipitate Precipitate Polymer in Cold Non-Solvent Quench->Precipitate Isolate Isolate & Wash Polymer (Filtration/Centrifugation) Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry SEC SEC/GPC (Mn, Mw, Đ) Dry->SEC NMR ¹H NMR (Conversion, Structure) Dry->NMR

Caption: Experimental workflow for RAFT polymerization of NVP.

Data Summary: RAFT Polymerization Protocols for NVP

The following table summarizes various experimental conditions and results for the RAFT polymerization of NVP reported in the literature. This allows for easy comparison of different approaches.

RAFT Agent (CTA)[NVP]:[CTA]:[AIBN] RatioSolventTemp (°C)Time (h)Conv. (%)Mn ( g/mol )Đ (PDI)Ref.
S-(2-cyano-2-propyl) O-ethyl xanthate[NVP]₀/[CTA]₀ = 20Bulk606~60-706,000-70,000<1.5
2-Cyanoprop-2-yl-1-dithionaphthalate (CPDN)[NVP]/[CPDN]/[AIBN] = 200/1/0.2HFIP6029121,4001.17[5]
S-2-propionic acid-O-ethyl xanthateNot Specified1,4-Dioxane70-80--
Methyl 2-(ethoxycarbonothioylthio)propanoate[NVP]/[CTA]/[AIBN] = 100/1/0.2Anisole60--<10,0001.13-1.46
Prop-2-ynyl morpholine-4-carbodithioate[NVP]:[CTA]:[AIBN] = 100:1:0.2Not Specified60-8010>90-~1.2-1.4[12]
O-ethyl S-(phthalimidylmethyl) xanthateNot SpecifiedBenzene60----[8]
S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthateNot SpecifiedEthanol70---<1.5[4]
Not Specified[10]:[5]:[0.2]Bulk-Overnight~60-70--[9]

Note: "-" indicates data not specified in the referenced abstract/text. HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Applications in Drug Development

The ability to synthesize well-defined PVP via RAFT polymerization is highly beneficial for drug development.

  • Drug Delivery: PVP can be used to create amphiphilic block copolymers (e.g., PNVP-b-PVAc) that self-assemble into micelles for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.[4][11]

  • Nanoparticle Stabilization: Grafting RAFT-synthesized PVP onto nanoparticles creates a biocompatible "stealth" layer that can prolong circulation lifetime in the bloodstream by reducing protein adhesion and clearance by the immune system.[3]

  • Stimuli-Responsive Systems: By copolymerizing NVP with responsive monomers, materials can be designed to release drugs in response to specific triggers like pH or temperature.[2]

  • Bioconjugation: The terminal RAFT group on the PVP chain can be chemically modified to conjugate active biomolecules, such as antibodies or peptides, for targeted drug delivery.[3]

Conclusion

RAFT polymerization is a robust and versatile method for producing well-defined poly(N-vinylpyrrolidone) with controlled molecular weights and narrow polydispersities. The key to success lies in selecting the appropriate RAFT agent—typically a xanthate or dithiocarbamate—and optimizing reaction conditions such as solvent and temperature. The protocols and data presented here provide a comprehensive guide for researchers to synthesize custom PVP architectures tailored for advanced applications in drug delivery, biomaterials, and nanotechnology.

References

Application Notes and Protocols for ATRP Synthesis of Poly(N-Vinyl-2-pyrrolidone) Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-Vinyl-2-pyrrolidone) (PVP) is a biocompatible, water-soluble polymer widely utilized in the pharmaceutical and biomedical fields for applications such as drug delivery, hydrogels, and surface modification of medical devices. The synthesis of well-defined PVP block copolymers allows for the creation of advanced materials with tailored properties, such as amphiphilicity for micelle formation or stimuli-responsive behavior. Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization technique that offers a powerful method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, including block copolymers.

While the direct ATRP of this compound (NVP) can be challenging, successful strategies have been developed. These include the use of specific catalyst/ligand systems and the combination of ATRP with other controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document provides detailed protocols and data for the synthesis of PVP block copolymers utilizing ATRP, offering researchers a guide to producing these advanced materials.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of PVP homopolymers and block copolymers via ATRP, as reported in the literature.

Table 1: ATRP of this compound (NVP) Homopolymer

InitiatorCatalyst/Ligand[M]₀/[I]₀SolventTime (h)Temp (°C)Conv. (%)Mₙ (GPC)Mₙ (theor)PDI (Mₙ/Mₙ)Reference
Methyl 2-chloropropionate (MCP)CuCl/Me₆Cyclam/CuCl₂1001,4-dioxane (B91453)/isopropanol (B130326)3RT657,1007,3001.25[1]
Methyl 2-chloropropionate (MCP)CuCl/Me₆Cyclam/CuCl₂2001,4-dioxane/isopropanol5RT5811,20013,0001.30[1]

Mₙ (theor) = ([M]₀/[I]₀) × Conv. × MWmonomer + MWinitiator RT = Room Temperature

Table 2: ATRP Synthesis of PVP-based Block Copolymers

| Macroinitiator | Second Monomer (M) | Catalyst/Ligand | [M]₀/[Macro-I]₀ | Solvent | Time (h) | Temp (°C) | Mₙ (GPC) | PDI (Mₙ/Mₙ) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | PNVP-Cl | N-methacryloyl-N′-(α-naphthyl)thiourea (MANTU) | CuCl/Me₆Cyclam | 50 | 1,4-dioxane | 24 | 60 | 18,500 | 1.38 |[1] | | PNVP-Cl | Methyl Methacrylate (MMA) | FeCl₃/PPh₃ | - | Acetonitrile | - | - | - | - | | | Polystyrene-CTA | this compound (VP) | AIBN (RAFT) | - | - | - | - | 10,000-14,000 | ≤ 1.4 |[2] |

Note: The synthesis of Polystyrene-b-poly(this compound) often involves ATRP for the polystyrene block, followed by transformation of the end-group to a RAFT chain transfer agent (CTA) for the polymerization of NVP.

Experimental Protocols

Protocol 1: ATRP Synthesis of a PNVP-Cl Macroinitiator

This protocol is based on the procedure described by Lu et al. for the controlled polymerization of NVP.[1]

Materials:

  • This compound (NVP), freshly distilled under reduced pressure.

  • Methyl 2-chloropropionate (MCP) initiator.

  • Copper(I) chloride (CuCl), purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum.

  • Copper(II) chloride (CuCl₂).

  • 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me₆Cyclam) ligand.

  • 1,4-dioxane and isopropanol (anhydrous).

  • Schlenk flask and other standard glassware for air-sensitive techniques.

  • Nitrogen or Argon source for maintaining an inert atmosphere.

Procedure:

  • To a Schlenk flask, add CuCl, CuCl₂, and Me₆Cyclam ligand.

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with inert gas (Nitrogen or Argon) by performing at least three vacuum-backfill cycles.

  • Anhydrous 1,4-dioxane and isopropanol are added via syringe to dissolve the catalyst complex.

  • Freshly distilled NVP monomer is added to the flask via syringe.

  • The initiator, MCP, is then added via syringe to start the polymerization.

  • The reaction mixture is stirred at room temperature. Samples may be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).

  • After the desired conversion is reached (e.g., 3 hours for ~65% conversion), the polymerization is quenched by opening the flask to air and diluting the mixture with a suitable solvent like THF.

  • The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina (B75360).

  • The purified polymer solution is concentrated, and the PNVP-Cl macroinitiator is isolated by precipitation into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Protocol 2: Chain Extension of PNVP-Cl with a Second Monomer to form a Block Copolymer

This protocol describes the synthesis of a PNVP-b-PMANTU block copolymer using the PNVP-Cl macroinitiator from Protocol 1.[1]

Materials:

  • PNVP-Cl macroinitiator (from Protocol 1).

  • N-methacryloyl-N′-(α-naphthyl)thiourea (MANTU) monomer.

  • Copper(I) chloride (CuCl).

  • 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me₆Cyclam) ligand.

  • Anhydrous 1,4-dioxane.

  • Standard air-sensitive reaction setup.

Procedure:

  • In a Schlenk flask, dissolve the PNVP-Cl macroinitiator and the second monomer (MANTU) in anhydrous 1,4-dioxane.

  • In a separate Schlenk flask, add CuCl and Me₆Cyclam.

  • Both flasks are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under an inert atmosphere, transfer the catalyst solution to the monomer/macroinitiator solution via a cannula to initiate the polymerization.

  • The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

  • The polymerization is terminated by exposing the reaction mixture to air.

  • The catalyst is removed by passing the solution through a neutral alumina column.

  • The resulting block copolymer is isolated by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.

  • Characterize the final block copolymer using techniques such as ¹H NMR, GPC, and FTIR to confirm the block structure and determine molecular weight and polydispersity.

Mandatory Visualizations

Caption: ATRP mechanism for this compound.

ATRP_Workflow cluster_macroinitiator Step 1: PNVP Macroinitiator Synthesis cluster_block_copolymer Step 2: Block Copolymer Synthesis cluster_characterization Step 3: Characterization A 1. Assemble ATRP components (NVP, Initiator, Catalyst, Ligand, Solvent) B 2. Polymerize under inert atmosphere A->B C 3. Quench reaction and purify B->C D 4. Isolate and dry PNVP-Cl Macroinitiator C->D E 5. Dissolve PNVP-Cl and second monomer D->E Use as macroinitiator F 6. Add ATRP catalyst system E->F G 7. Polymerize to form block copolymer F->G H 8. Purify and isolate final product G->H I Analyze with GPC, NMR, FTIR, etc. H->I Final product analysis

Caption: Workflow for PVP block copolymer synthesis.

References

Application Notes and Protocols for the Synthesis of NVP-Based Hydrogels for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-vinylpyrrolidone (NVP)-based hydrogels are highly versatile biomaterials with significant potential in controlled drug delivery. Their excellent biocompatibility, hydrophilicity, and tunable properties make them ideal candidates for encapsulating and releasing a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of NVP-based hydrogels for controlled drug release applications.

Synthesis of NVP-Based Hydrogels

NVP-based hydrogels are typically synthesized via free-radical polymerization, a robust and widely used method. This process involves the polymerization of NVP monomers in the presence of a crosslinking agent and a polymerization initiator. The properties of the resulting hydrogel can be tailored by adjusting the concentrations of these components.

Key Components and Their Roles:
  • Monomer (N-vinylpyrrolidone - NVP): The primary building block of the hydrogel network. The concentration of NVP influences the hydrophilicity and swelling capacity of the hydrogel.

  • Crosslinking Agent: Forms covalent bonds between polymer chains, creating the three-dimensional network structure of the hydrogel. The concentration of the crosslinker is a critical parameter that controls the swelling ratio, mechanical strength, and drug release rate.[1] Common crosslinkers include N,N'-methylenebisacrylamide (MBA) and pentaerythritol (B129877) tetra-acrylate (PETRA).[1][2]

  • Initiator: Initiates the polymerization reaction by generating free radicals. The concentration of the initiator can affect the rate of polymerization and the molecular weight of the polymer chains.[3] Commonly used initiators include azobisisobutyronitrile (AIBN) and potassium persulfate (KPS).

Experimental Protocol: Free-Radical Polymerization of NVP Hydrogels

This protocol describes a general method for synthesizing NVP-based hydrogels. The specific concentrations of monomer, crosslinker, and initiator should be optimized based on the desired hydrogel properties and the specific drug to be delivered.

Materials:

  • N-vinylpyrrolidone (NVP) (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinking agent)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water (solvent)

  • Nitrogen gas

  • Molds (e.g., glass plates with spacers, petri dishes)

Procedure:

  • Preparation of the Polymerization Solution:

    • In a beaker, dissolve the desired amount of NVP and MBA in deionized water.

    • Stir the solution gently until all components are fully dissolved.

    • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation of Polymerization:

    • While maintaining the nitrogen atmosphere, add the KPS solution to the monomer mixture.

    • Stir the solution for a few minutes to ensure uniform distribution of the initiator.

  • Casting and Curing:

    • Pour the polymerization solution into the desired molds.

    • Place the molds in an oven at a controlled temperature (typically 50-70°C) for a specified period (e.g., 24 hours) to allow the polymerization and crosslinking to occur.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

  • Drying:

    • The purified hydrogel can be used in its swollen state or dried for further characterization and drug loading. For drying, the hydrogel can be air-dried, oven-dried at a low temperature (e.g., 40°C), or freeze-dried (lyophilized).

Characterization of NVP-Based Hydrogels

Thorough characterization of the synthesized hydrogels is essential to ensure they meet the required specifications for controlled drug release.

Swelling Studies

The swelling behavior of a hydrogel is a critical parameter that influences its drug loading and release characteristics. The equilibrium swelling ratio (ESR) is a measure of the amount of water a hydrogel can absorb.

Protocol: Determination of Equilibrium Swelling Ratio (ESR)

  • Weigh a dried hydrogel sample (Wd).

  • Immerse the sample in a beaker containing a suitable swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH).

  • At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Repeat the process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the ESR using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100

Data Presentation: Influence of Formulation Variables on Swelling

The swelling of NVP-based hydrogels is significantly influenced by the concentration of the crosslinking agent and the composition of co-monomers.

Formulation VariableEffect on Swelling RatioRationale
Increasing Crosslinker Concentration DecreasesA higher crosslinking density restricts the mobility of the polymer chains, reducing their ability to expand and absorb water.[1]
Increasing NVP Content (in co-polymers) IncreasesNVP is a hydrophilic monomer; a higher NVP content increases the overall hydrophilicity of the hydrogel, leading to greater water uptake.[4]
pH of Swelling Medium (for pH-sensitive hydrogels) VariesFor hydrogels containing ionizable groups (e.g., acrylic acid), the swelling is pH-dependent. Swelling is typically higher at a pH where the functional groups are ionized, leading to electrostatic repulsion and chain expansion.[5][6]

Controlled Drug Release from NVP-Based Hydrogels

The primary application of these hydrogels is the controlled and sustained release of therapeutic agents. The drug can be loaded into the hydrogel matrix, and its release is governed by mechanisms such as diffusion and swelling.

Drug Loading

Drugs can be loaded into NVP-based hydrogels using two primary methods:

  • Equilibrium Swelling Method (Post-loading): A pre-formed hydrogel is immersed in a drug solution until equilibrium is reached. The drug molecules diffuse into the hydrogel network.

  • In-situ Loading: The drug is dissolved in the polymerization solution before the hydrogel is formed. The drug is then physically entrapped within the hydrogel matrix upon polymerization.

Protocol: In-Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the in-vitro release of a drug from an NVP-based hydrogel.

Materials:

  • Drug-loaded hydrogel sample

  • Release medium (e.g., PBS at a specific pH and temperature, simulating physiological conditions)

  • Dissolution apparatus or a constant temperature shaker bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation: Drug Release Kinetics

The mechanism of drug release from hydrogels can be elucidated by fitting the experimental release data to various kinetic models.

Kinetic ModelEquationDescription
Zero-Order Qt = Q0 + K0tThe drug release rate is constant over time, independent of the drug concentration.
First-Order log Qt = log Q0 - K1t / 2.303The drug release rate is proportional to the amount of drug remaining in the hydrogel.
Higuchi Qt = KHt^1/2Describes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Mt / M∞ = KtnA semi-empirical model that describes drug release from a polymeric system, where 'n' is the release exponent indicative of the release mechanism.

The release exponent 'n' in the Korsmeyer-Peppas model provides insight into the release mechanism: n ≤ 0.5 suggests Fickian diffusion-controlled release, while 0.5 < n < 1.0 indicates non-Fickian (anomalous) transport, where both diffusion and polymer chain relaxation contribute to the release.

Visualizing Workflows and Mechanisms

Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer NVP Monomer Mix Mixing & Dissolution Monomer->Mix Crosslinker Crosslinker (e.g., MBA) Crosslinker->Mix Solvent Solvent (e.g., Water) Solvent->Mix Purge Nitrogen Purging Mix->Purge Initiator Add Initiator (e.g., KPS) Purge->Initiator Cure Curing (Heat) Initiator->Cure Purify Purification (Washing) Cure->Purify Dry Drying (Air/Oven/Freeze) Purify->Dry Hydrogel Final NVP Hydrogel Dry->Hydrogel

Caption: Workflow for the synthesis of NVP-based hydrogels via free-radical polymerization.

DrugReleaseMechanism cluster_hydrogel Drug-Loaded Hydrogel HydrogelMatrix Hydrogel Matrix (Swollen) ReleasedDrug Released Drug HydrogelMatrix->ReleasedDrug Drug Entrapped Drug

Caption: Schematic of drug release from a hydrogel matrix primarily through diffusion.

ExperimentalWorkflow cluster_characterization Hydrogel Characterization cluster_drug_release Drug Release Evaluation start Synthesized NVP Hydrogel Swelling Swelling Studies start->Swelling FTIR FTIR Spectroscopy start->FTIR SEM SEM Analysis start->SEM DrugLoading Drug Loading start->DrugLoading InVitroRelease In-Vitro Release Study DrugLoading->InVitroRelease DataAnalysis Kinetic Data Analysis InVitroRelease->DataAnalysis

Caption: Experimental workflow for the characterization and drug release evaluation of NVP hydrogels.

References

Application Notes & Protocols: N-Vinyl-2-pyrrolidone in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Vinyl-2-pyrrolidone (NVP) in the fabrication of scaffolds for tissue engineering. NVP, and its polymer form, polyvinylpyrrolidone (B124986) (PVP), are versatile, water-soluble, and biocompatible materials that have garnered significant interest in the biomedical field.[1] This document outlines the material's properties, fabrication methodologies, and key applications, supported by experimental data and protocols.

Introduction to this compound (NVP) in Tissue Engineering

This compound is the monomer used to produce polyvinylpyrrolidone (PVP), a synthetic polymer with a long history of use in biomedical applications due to its inertness, chemical stability, and biocompatibility.[2][3] In tissue engineering, NVP is often copolymerized with other monomers or incorporated into polymer blends to create scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cell attachment, proliferation, and differentiation.[2][4] PVP-based hydrogels, in particular, are noted for their high water content, resembling natural tissues.[5]

Key attributes of NVP-containing scaffolds in tissue engineering include:

  • Biocompatibility: NVP and PVP are generally considered non-toxic and biocompatible, showing no significant adverse effects on cell viability in numerous studies.[1][6]

  • Hydrophilicity and Swelling: The hydrophilic nature of the pyrrolidone ring allows NVP-based scaffolds to absorb significant amounts of water, which is crucial for nutrient and waste transport to and from cells.[7][8]

  • Tunable Mechanical Properties: The mechanical strength and elasticity of NVP-containing scaffolds can be tailored by copolymerization with other materials or by adjusting crosslinking density to match the requirements of the target tissue.[9][10]

  • Drug Delivery: The porous structure and hydrophilic nature of NVP scaffolds make them suitable carriers for the controlled release of therapeutic agents, such as growth factors and drugs.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on NVP-based tissue engineering scaffolds.

Table 1: Mechanical Properties of NVP-Containing Scaffolds

Scaffold CompositionCrosslinking MethodCompressive Strength (MPa)Elastic Modulus (MPa)Reference
Poly(propylene fumarate)/NVP with β-TCPNot specifiedSignificantly decreased with 40% NaCl vs 20%1204.2 ± 32.2 (in compression)[9]
Polyvinyl alcohol/nano-hydroxyapatite/cellulose nanocrystalsIn situ synthesis0.85 to 2.094.68 to 16.01[12]
PVPA–ESM/1 wt% rGOElectrospinning28% increase vs. PVPA-ESM-[5]

Table 2: Swelling and Degradation Properties of NVP-Based Hydrogels

Hydrogel CompositionSwelling Ratio/Equilibrium Water Content (EWC)Degradation NotesReference
NVP copolymer with HEMA (40% NVP)EWC of 76.40%Stable in ethanol, acetone, strong acids/alkalis for 30 days[8]
PVP/Mesoporous Bioactive Glass (1:1)~750-800%-[2]
PVPA-ESM/1 wt% rGO1235% after 420 minIncreased degradation rate with 2 wt% rGO[5]

Table 3: Biocompatibility of NVP-Containing Scaffolds

Scaffold CompositionCell TypeAssayKey FindingsReference
NVP-acrylic acid copolymer hydrogelsHuman keratinocytes (HaCaT), Human hepatoma (HepG2)MTT, Neutral Red, Comet, AmesNo significant cell death, no genotoxic or mutagenic effects.[6][6]
NVP-loaded PLGA membranesC2C12 cells, RAW264.7 cellsWST-1, ALP activityNo deleterious effect on cell viability up to 10 mM; enhanced BMP2-induced ALP activity.[3][3]
Ag/PVP nanocompositesPeripheral blood mononuclear cells (PBMC)MTTSlight cytotoxic effects at 0.4 μmol dm⁻³.[13][13]
PVPA-ESM with 0.5-1 wt% rGOPC12 cellsIn vitro cell cultureEnhanced cell viability compared to scaffolds without rGO.[5][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the fabrication and characterization of NVP-based scaffolds.

Protocol for Electrospinning of NVP-Containing Nanofibrous Scaffolds

This protocol is a generalized procedure based on common electrospinning techniques.[4][5]

Materials:

  • This compound (NVP) or Polyvinylpyrrolidone (PVP)

  • Co-polymer (e.g., Polycaprolactone (PCL), Polylactic acid (PLA))

  • Solvent system (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • High-voltage power supply

  • Syringe pump

  • Spinneret (e.g., 22-gauge needle)

  • Grounded collector (e.g., rotating mandrel or flat plate)

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the desired ratio of NVP/PVP and the co-polymer in the chosen solvent system to achieve the target polymer concentration (e.g., 10-15% w/v).

    • Stir the solution at room temperature until the polymers are completely dissolved.

  • Electrospinning Setup:

    • Load the polymer solution into a syringe and mount it on the syringe pump.

    • Attach the spinneret to the syringe.

    • Position the grounded collector at a fixed distance from the spinneret (e.g., 15-20 cm).

  • Electrospinning Process:

    • Set the flow rate of the syringe pump to a constant value (e.g., 0.5-2 mL/h).

    • Apply a high voltage (e.g., 15-25 kV) to the spinneret.

    • A Taylor cone will form at the tip of the spinneret, and a polymer jet will be ejected towards the collector.

    • Collect the nanofibers on the collector for a specified duration to achieve the desired scaffold thickness.

  • Post-Processing:

    • Dry the electrospun scaffold under vacuum to remove any residual solvent.

    • For some applications, crosslinking may be necessary to improve water resistance and mechanical stability. Thermal crosslinking (e.g., 165°C for 8-24 hours) can be employed for PVP-containing scaffolds.[2]

Protocol for In Vitro Biocompatibility Assessment (MTT Assay)

This protocol is adapted from standard cell viability assays.[6][13]

Materials:

  • Sterile NVP-based scaffold samples

  • Target cell line (e.g., Human Dermal Fibroblasts, Osteoblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Scaffold Preparation and Sterilization:

    • Cut the scaffold into small discs that fit into the wells of a 96-well plate.

    • Sterilize the scaffold samples, for example, by UV irradiation or ethylene (B1197577) oxide treatment.

  • Cell Seeding:

    • Seed the target cells into the wells of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Scaffold Exposure:

    • Remove the culture medium and place the sterile scaffold discs on top of the attached cells.

    • Alternatively, prepare extracts by incubating the scaffolds in culture medium for 24-72 hours and then use this conditioned medium to treat the cells.

    • Include a positive control (e.g., cells treated with a cytotoxic agent) and a negative control (cells in fresh medium).

  • Incubation:

    • Incubate the cells with the scaffolds or extracts for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After incubation, remove the scaffolds/extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes related to the application of NVP in tissue engineering.

Experimental_Workflow_for_NVP_Scaffold_Fabrication_and_Characterization cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_application Tissue Engineering Application A Polymer Solution (NVP/Copolymer + Solvent) B Electrospinning A->B C Freeze-Drying A->C D Crosslinking (e.g., Thermal) B->D C->D E Porous NVP Scaffold D->E F Mechanical Testing (e.g., Compression) E->F G Swelling & Degradation Studies E->G H Biocompatibility Assays (e.g., MTT, Cell Adhesion) E->H I Cell Seeding E->I J In Vitro Culture I->J K In Vivo Implantation J->K

Workflow for NVP scaffold fabrication and characterization.

NVP_Enhanced_BMP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binds NVP NVP Smad Smad Proteins NVP->Smad Enhances Sensitivity BMPR->Smad Phosphorylates pSmad Phosphorylated Smad Runx2 Runx2 pSmad->Runx2 Activates Osteoblast_Diff Osteoblast Differentiation Runx2->Osteoblast_Diff Promotes

NVP enhances BMP2-induced osteoblast differentiation.

Conclusion

This compound and its polymer, PVP, are highly valuable materials in the field of tissue engineering. Their favorable properties, including biocompatibility, hydrophilicity, and tunable mechanical characteristics, make them suitable for a wide range of applications, from bone and cartilage regeneration to wound healing and drug delivery. The ability to copolymerize NVP with other polymers allows for the creation of scaffolds with tailored properties to meet the specific demands of different tissues. Further research into novel NVP copolymers and composite scaffolds holds significant promise for advancing the development of functional and clinically relevant tissue-engineered constructs.

References

Application Notes and Protocols: N-Vinyl-2-pyrrolidone as a Reactive Diluent in UV-Cured Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Vinyl-2-pyrrolidone (NVP) as a reactive diluent in ultraviolet (UV)-cured coating formulations. This document is intended for professionals in research and development who require an understanding of how NVP impacts coating properties and the methodologies for evaluating these effects.

Introduction

This compound (NVP) is a versatile monofunctional reactive diluent widely used in UV-curable coatings, inks, and adhesives.[1] Its primary function is to reduce the viscosity of high molecular weight oligomers, facilitating easier application and improved flow and leveling of the coating.[2] Upon exposure to UV radiation, NVP's vinyl group readily participates in the free-radical polymerization process, becoming an integral part of the cross-linked polymer network.[3][4] This incorporation enhances various properties of the cured film, including adhesion, durability, and cure speed.[1]

However, it is important to note that NVP has come under regulatory scrutiny due to health and safety concerns, which should be considered during formulation and handling.[5]

Key Performance Characteristics of NVP in UV-Cured Coatings

The addition of NVP to a UV-curable formulation can significantly influence both the liquid coating and the final cured film properties. The following tables summarize the expected quantitative impact of increasing NVP concentration.

Table 1: Effect of NVP Concentration on Liquid Coating Properties

Property0% NVP (Control)5% NVP10% NVP20% NVPGeneral Trend with Increasing NVP
Viscosity (cPs at 25°C) High (e.g., >10,000)Moderate DecreaseSignificant DecreaseLow (e.g., <1,000)Decreases
Cure Speed (Passes under UV Lamp) Slower (e.g., 3-4 passes)FasterFasterFastest (e.g., 1-2 passes)Increases

Table 2: Effect of NVP Concentration on Cured Film Properties

Property0% NVP (Control)5% NVP10% NVP20% NVPGeneral Trend with Increasing NVP
Pencil Hardness (ASTM D3363) Varies (e.g., H-2H)May slightly decreaseMay slightly decreaseMay decreaseTends to decrease flexibility
Adhesion (ASTM D3359, % Adhesion) Good (e.g., 95%)ExcellentExcellentExcellent (e.g., >98%)Generally improves
Tensile Strength (MPa) HighMay slightly decreaseMay slightly decreaseMay decreaseTends to decrease
Elongation at Break (%) LowIncreasesIncreasesHighIncreases
Solvent Resistance (e.g., MEK rubs) ExcellentExcellentGoodMay slightly decreaseMay slightly decrease

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of UV-cured coatings containing NVP.

Formulation Preparation

This protocol describes the preparation of a clear UV-curable acrylate-based coating with varying concentrations of NVP.

Materials:

  • Urethane (B1682113) Acrylate (B77674) Oligomer (e.g., aliphatic urethane acrylate)

  • This compound (NVP)

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

  • Substrate (e.g., steel panels, glass slides)

  • Amber glass vials or light-blocking containers

  • High-speed disperser or magnetic stirrer

  • Bar coater or spin coater

Procedure:

  • In a light-protected container, weigh the urethane acrylate oligomer.

  • Add the desired weight percentage of NVP (e.g., 0%, 5%, 10%, 20%) to the oligomer.

  • Add a fixed concentration of photoinitiator (e.g., 3% by weight of the total formulation).

  • Mix the components at room temperature using a high-speed disperser or magnetic stirrer until a homogeneous mixture is obtained. Ensure the photoinitiator is completely dissolved.

  • Allow the formulation to stabilize for at least one hour to eliminate any air bubbles introduced during mixing.

Coating Application and UV Curing

Equipment:

  • Bar coater with a specified gap size (e.g., 50 µm) or a spin coater.

  • UV curing system with a mercury (Hg) arc lamp or UV-LED source.[6]

  • Radiometer to measure UV intensity and dose.

Procedure:

  • Apply the formulated coating onto the desired substrate using a bar coater to achieve a uniform wet film thickness.

  • Immediately pass the coated substrate under the UV lamp on a conveyor belt at a controlled speed.

  • The UV curing conditions (lamp intensity, distance from the substrate, and conveyor speed) should be kept constant for all formulations to ensure comparable results.[6]

  • If necessary, multiple passes under the UV lamp can be performed to achieve a fully cured, tack-free surface. Record the number of passes required for complete curing.

Viscosity Measurement

Equipment:

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles.[7]

Procedure:

  • Ensure the viscometer is calibrated.[7]

  • Bring the coating formulation to a constant temperature (e.g., 25°C) in a water bath.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Immerse the spindle into the liquid up to the marked level.[7]

  • Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cPs).

  • Repeat the measurement three times and calculate the average.

Pencil Hardness Test (ASTM D3363)

This test determines the scratch hardness of the cured coating.[8][9]

Equipment:

  • A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).[8]

  • A pencil sharpener and 400-grit sandpaper to prepare the pencil lead.[10]

  • A mechanical pencil holder that maintains a 45° angle and applies a constant force (optional, but recommended for consistency).[11]

Procedure:

  • Place the cured coating panel on a firm, level surface.

  • Starting with the hardest pencil (e.g., 6H), hold it at a 45° angle to the surface and push it forward about 6-7 mm with uniform pressure.[10]

  • Wipe the surface with a soft cloth and visually inspect for any scratches or gouges.

  • If a scratch is observed, repeat the test with the next softer pencil.

  • The pencil hardness of the coating is reported as the grade of the hardest pencil that does not scratch the surface.[8][9]

Cross-Hatch Adhesion Test (ASTM D3359)

This method assesses the adhesion of the coating to the substrate.[12][13]

Equipment:

  • A cross-hatch cutter with multiple blades at a specified spacing.

  • A soft brush.

  • Pressure-sensitive adhesive tape (e.g., 3M Scotch 610 or equivalent).[12]

Procedure:

  • Make a lattice pattern of cuts through the coating to the substrate using the cross-hatch cutter.

  • Gently brush the area to remove any loose flakes of coating.

  • Apply the center of the adhesive tape over the lattice and smooth it down firmly with a finger or the eraser end of a pencil.

  • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle back upon itself.[14]

  • Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).[13]

Visualizations

UV Curing Free-Radical Polymerization Pathway

The following diagram illustrates the free-radical polymerization process initiated by UV light, in which NVP participates.

UV_Curing_Pathway Photoinitiator Photoinitiator Free_Radicals Free Radicals (R°) Photoinitiator->Free_Radicals Cleavage UV_Light UV Light UV_Light->Photoinitiator Activation NVP This compound (Reactive Diluent) Free_Radicals->NVP Initiation Acrylate_Oligomer Acrylate Oligomer Free_Radicals->Acrylate_Oligomer Initiation Propagating_Chain Propagating Polymer Chain NVP->Propagating_Chain Propagation Acrylate_Oligomer->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Crosslinked_Network Cross-linked Cured Coating Propagating_Chain->Crosslinked_Network Termination/ Cross-linking

Caption: UV Curing Free-Radical Polymerization with NVP.

Experimental Workflow for Evaluating NVP in UV-Cured Coatings

This diagram outlines the logical flow of experiments for characterizing the effects of NVP.

Experimental_Workflow Start Start: Define NVP Concentrations (0%, 5%, 10%, 20%) Formulation Formulation Preparation: Mix Oligomer, NVP, Photoinitiator Start->Formulation Coating_Application Coating Application: Apply uniform film on substrate Formulation->Coating_Application Viscosity Viscosity Measurement Formulation->Viscosity UV_Curing UV Curing: Expose to controlled UV radiation Coating_Application->UV_Curing Characterization Characterization of Liquid & Cured Properties UV_Curing->Characterization Hardness Pencil Hardness (ASTM D3363) Characterization->Hardness Adhesion Adhesion Test (ASTM D3359) Characterization->Adhesion Mechanical Mechanical Testing (Tensile, Elongation) Characterization->Mechanical Data_Analysis Data Analysis & Comparison Viscosity->Data_Analysis Hardness->Data_Analysis Adhesion->Data_Analysis Mechanical->Data_Analysis End End: Application Note Generation Data_Analysis->End

References

Application Notes and Protocols: Copolymerization of N-Vinyl-2-pyrrolidone with Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of copolymers of N-Vinyl-2-pyrrolidone (NVP) and acrylic acid (AA). These copolymers, often denoted as P(NVP-co-AA), are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility, pH-sensitivity, and tunable properties.

Introduction

Copolymers of this compound and acrylic acid are synthesized by the free radical polymerization of the respective monomers. The resulting polymer's properties can be tailored by varying the ratio of the hydrophilic and anionic monomer units. The amide group in the NVP units offers hydrophilicity and low cytotoxicity, while the carboxylic acid groups from AA provide pH-responsive behavior, making these copolymers ideal for applications such as drug delivery systems, hydrogels, and bio-adhesives. The random distribution of monomer units along the copolymer chain is a common outcome of this synthesis.[1]

Synthesis of P(NVP-co-AA) Copolymers

The synthesis of P(NVP-co-AA) can be achieved through various polymerization techniques. Below are protocols for free-radical solution polymerization and surfactant-free emulsion polymerization.

Free-Radical Solution Polymerization

This method is a common and straightforward approach for synthesizing P(NVP-co-AA).

Experimental Protocol:

  • Materials: this compound (NVP), Acrylic acid (AA), hydrogen peroxide (H₂O₂), and deionized water. NVP and AA should be purified before use.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, condenser, and nitrogen inlet, add known amounts of NVP, AA, and deionized water.[1]

  • Initiation: Heat the mixture to 45°C under a continuous nitrogen atmosphere with constant stirring.[1]

  • Polymerization: Add 0.5% (w/w) hydrogen peroxide to initiate the polymerization. Continue the reaction for 3 hours at 45°C.[1]

  • Purification: After cooling to room temperature, the viscous solution is poured into a petri dish and dried under vacuum. The resulting copolymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent like petroleum ether.[2]

  • Drying: The purified copolymer is dried in a vacuum oven at 35-40°C until a constant weight is achieved.[2][3]

Quantitative Data for Solution Polymerization:

ParameterValueReference
Monomers This compound (NVP), Acrylic Acid (AA)[1]
Initiator Hydrogen Peroxide[1]
Solvent Water[1]
Temperature 45°C[1]
Atmosphere Nitrogen[1]
Surfactant-Free Emulsion Polymerization for Nanoparticle Synthesis

This method is employed to synthesize P(NVP-co-AA) nanoparticles, which are particularly useful for drug delivery applications.[4][5]

Experimental Protocol:

  • Materials: NVP, AA, Potassium persulfate (KPS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V50) as initiator, N,N'-methylenebisacrylamide (MBA) as a crosslinking agent, and deionized water.[5]

  • Reaction Setup: Heat 50 mL of deionized water to 65-70°C in a round-bottom flask. Purge the system with nitrogen for 20 minutes to create an inert environment.[5]

  • Initiator Addition: Add the initiator (e.g., 0.1% w/w V50 or 0.2% w/w KPS) to the heated water.[5]

  • Monomer and Crosslinker Addition: In a separate vial, prepare a mixture of NVP and AA at the desired weight ratio (e.g., 1:1 or 1:3). Add 10 wt% MBA (crosslinker) to this mixture and disperse it in a small amount of a suitable solvent like chloroform.[5]

  • Polymerization: Add the monomer-crosslinker mixture dropwise to the reaction flask under vigorous stirring. Maintain the inert atmosphere throughout the 18-hour reaction period.[5]

  • Purification: Purify the synthesized nanoparticles by dialysis against deionized water for 3 days.[5]

  • Isolation: Lyophilize the purified nanoparticle suspension to obtain a dry powder.[5]

Quantitative Data for Nanoparticle Synthesis:

ParameterValueReference
Monomers NVP, AA[5]
Initiator KPS or V50[5]
Crosslinker MBA[5]
Temperature 65-70°C[5]
NVP:AA Molar Ratio 1:1 to 1:3[5]
Particle Size 173.6 ± 18.4 to 201.4 ± 17.1 nm[5]

Experimental Workflow for P(NVP-co-AA) Synthesis

G cluster_solution Solution Polymerization cluster_emulsion Emulsion Polymerization (Nanoparticles) a1 Mix NVP, AA, Water a2 Heat to 45°C under N2 a1->a2 a3 Add H2O2 Initiator a2->a3 a4 Polymerize for 3h a3->a4 a5 Cool and Dry a4->a5 a6 Purify and Dry a5->a6 b1 Heat Water to 65-70°C under N2 b2 Add Initiator (KPS/V50) b1->b2 b4 Add Monomer Mixture Dropwise b2->b4 b3 Prepare NVP, AA, MBA Mixture b3->b4 b5 Polymerize for 18h b4->b5 b6 Dialysis b5->b6 b7 Lyophilize b6->b7

Caption: Workflow for the synthesis of P(NVP-co-AA) copolymers.

Characterization of P(NVP-co-AA) Copolymers

Thorough characterization is essential to determine the structure, composition, and properties of the synthesized copolymers.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the incorporation of both NVP and AA monomers into the copolymer chain.

Protocol:

  • Prepare a KBr pellet of the dried copolymer sample.

  • Record the spectrum in the range of 400-4000 cm⁻¹.

  • Identify characteristic peaks:

    • ~1630-1650 cm⁻¹: C=O stretching of the amide group in NVP.

    • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid group in AA.

    • ~2500-3300 cm⁻¹: Broad O-H stretching of the carboxylic acid group.

    • ~1289 cm⁻¹: C-N stretching in the pyrrolidone ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to determine the copolymer composition and microstructure.

Protocol:

  • Dissolve the copolymer sample in a suitable deuterated solvent (e.g., D₂O).

  • Record the ¹H and ¹³C NMR spectra.

  • Analyze the spectra to identify peaks corresponding to protons and carbons of NVP and AA units. The ratio of the integrated peak areas can be used to calculate the copolymer composition.

Determination of Monomer Reactivity Ratios

The reactivity ratios (r₁ for NVP and r₂ for AA) indicate the relative reactivity of the monomers and predict the copolymer structure. These can be determined using methods like Fineman-Ross (F-R) and Kelen-Tudos (K-T).

Reactivity Ratios for NVP (M₁) and AA (M₂):

r₁ (NVP)r₂ (AA)MethodReference
2.460.179Not Specified[7]
0.514.85Fineman-Ross, Kelen-Tudos[2]

The product of r₁ and r₂ being less than 1 suggests a random distribution of monomer units in the copolymer chain.[1]

Logical Relationship for Copolymer Characterization

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_properties Determined Properties synthesis P(NVP-co-AA) Copolymer ftir FTIR Spectroscopy synthesis->ftir nmr NMR Spectroscopy synthesis->nmr reactivity Reactivity Ratios synthesis->reactivity gpc Gel Permeation Chromatography synthesis->gpc structure Chemical Structure ftir->structure composition Monomer Composition nmr->composition microstructure Monomer Distribution reactivity->microstructure mw Molecular Weight & Polydispersity gpc->mw

Caption: Logical workflow for the characterization of P(NVP-co-AA).

Applications in Drug Delivery

P(NVP-co-AA) copolymers are excellent candidates for drug delivery systems due to their biocompatibility and pH-responsive nature.

Encapsulation of Hydrophobic Drugs

The amphiphilic nature of these copolymers allows for the encapsulation of hydrophobic drugs within the core of self-assembled nanoparticles.

Protocol for Drug Loading:

  • Dissolve the P(NVP-co-AA) copolymer in an aqueous solution.

  • Dissolve the hydrophobic drug (e.g., methyl pheophorbide a) in a minimal amount of a suitable organic solvent (e.g., DMSO).[7]

  • Add the drug solution dropwise to the copolymer solution under constant stirring.

  • Allow the mixture to stir for a specified period to facilitate the self-assembly of nanoparticles and encapsulation of the drug.

  • Purify the drug-loaded nanoparticles by dialysis to remove the free drug and organic solvent.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

pH-Responsive Drug Release

The carboxylic acid groups in the AA units are ionized at higher pH, leading to swelling of the copolymer matrix and release of the encapsulated drug.

Protocol for In Vitro Drug Release Study:

  • Disperse a known amount of drug-loaded nanoparticles in release media of different pH values (e.g., pH 5.0 and pH 7.4) to simulate physiological conditions.

  • Incubate the samples at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time.

These protocols provide a foundational framework for researchers and professionals working with P(NVP-co-AA) copolymers. The specific parameters may need to be optimized based on the desired final properties and application.

References

Application Notes and Protocols: N-Vinyl-2-pyrrolidone in 3D Printing Bioinks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Vinyl-2-pyrrolidone (NVP) in the formulation of bioinks for 3D printing. This document details the role of NVP as a reactive diluent and comonomer, its effects on the physicochemical properties of bioinks, and its biocompatibility. Detailed protocols for the preparation and characterization of NVP-containing bioinks are also provided.

Introduction to this compound in Bioinks

This compound is a hydrophilic monomer that is frequently used in the formulation of photocurable bioinks. Its primary roles include acting as a reactive diluent to reduce the viscosity of the bioink precursor solution, which improves printability, and participating in copolymerization to form crosslinked hydrogel networks. The incorporation of NVP can significantly influence the mechanical properties, swelling behavior, and biocompatibility of the final 3D printed construct.

Key Applications and Advantages

  • Viscosity Modification: NVP's low viscosity makes it an effective reactive diluent, enabling the use of higher concentrations of other polymers or fillers in the bioink without compromising extrudability or droplet formation.

  • Enhanced Mechanical Properties: Copolymerization of NVP with other monomers, such as polyethylene (B3416737) glycol diacrylate (PEGDA), can modulate the mechanical stiffness of the resulting hydrogel, allowing for the tuning of properties to match specific target tissues.

  • Biocompatibility: Hydrogels containing NVP have demonstrated good biocompatibility, showing low cytotoxicity and genotoxicity in various studies, which is crucial for applications in tissue engineering and drug delivery.[1]

  • Photo-Crosslinking: NVP readily participates in photo-initiated polymerization, making it suitable for use in bioinks that are cured using UV or visible light. It can be a component of the photoinitiator system itself, for instance in combination with Eosin Y and triethanolamine (B1662121) for visible light photoencapsulation of cells.

Data Presentation

The following tables summarize quantitative data on the effect of NVP and its polymer, Polyvinylpyrrolidone (PVP), on key bioink properties.

Table 1: Effect of Polyvinylpyrrolidone (PVP) Concentration on Bioink Printability and Cell Viability

PVP Concentration (% w/v)Viscosity (mPa·s)Density (g/mL)Surface Tension (mN/m)Z Value*Short-Term Cell Viability (%)
00.9 ± 0.11.00 ± 0.0164.7 ± 0.364.3675.3 ± 4.2
0.51.2 ± 0.11.00 ± 0.0159.8 ± 0.335.1180.1 ± 3.8
1.01.5 ± 0.11.01 ± 0.0155.4 ± 0.220.4385.2 ± 3.5
1.51.9 ± 0.11.01 ± 0.0151.5 ± 0.212.8788.9 ± 3.1
2.02.4 ± 0.11.02 ± 0.0148.1 ± 0.29.3092.4 ± 2.7
2.53.0 ± 0.11.02 ± 0.0145.2 ± 0.25.7593.1 ± 2.5
3.03.7 ± 0.11.03 ± 0.0142.6 ± 0.23.7382.3 ± 3.9

*Z value is the inverse of the Ohnesorge number and is a predictor of printability in drop-on-demand systems. Data adapted from a study on PVP-based bioinks.[2]

Table 2: Mechanical Properties of PEGDA Hydrogels with and without NVP

Hydrogel CompositionTensile Modulus (kPa)Average Mesh Size (nm)
10% 3.4 kDa PEGDA~50~10
10% 3.4 kDa PEGDA + ~0.1 mmol/mL NVP~100~8
20% 10 kDa PEGDA~150~7
20% 10 kDa PEGDA + ~0.1 mmol/mL NVP~250~6

Data adapted from a study on PEGDA-NVP hydrogels.[3] The addition of NVP generally increases the modulus while decreasing the mesh size for a given PEGDA concentration and molecular weight.

Table 3: Biocompatibility of NVP-Acrylic Acid Copolymer Hydrogels

Cell LineAssayResult
Human Keratinocytes (HaCaT)MTT, Neutral RedNo significant cell death observed.
Human Hepatoma (HepG2)MTT, Neutral RedNo significant cell death observed.
Human Keratinocytes (HaCaT)Alkaline Comet AssayNo genotoxic effects observed.
Human Hepatoma (HepG2)Alkaline Comet AssayNo genotoxic effects observed.
-Ames Mutagenicity AssayNo evidence of mutagenic activity.

Data adapted from a study on the cyto- and genotoxicity of NVP-acrylic acid based copolymer hydrogels.[1]

Experimental Protocols

Protocol 1: Preparation of a Photocrosslinkable NVP-Containing Bioink

This protocol describes the preparation of a bioink based on Gelatin Methacryloyl (GelMA) and NVP as a reactive diluent.

Materials:

  • Gelatin Methacryloyl (GelMA)

  • This compound (NVP)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Cells of interest

Procedure:

  • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v LAP).

  • In a sterile, light-protected container, dissolve GelMA in the photoinitiator solution at a desired concentration (e.g., 10% w/v) by warming to 37°C.

  • Once the GelMA is fully dissolved, add NVP to the desired final concentration (e.g., 1-5% v/v) and mix thoroughly.

  • Prepare a cell suspension at the desired density in cell culture medium.

  • Gently mix the cell suspension with the GelMA-NVP precursor solution at a 1:9 ratio (cell suspension to hydrogel precursor) to achieve the final cell-laden bioink.

  • Keep the bioink at 37°C to prevent gelation before printing.

Protocol 2: 3D Bioprinting of NVP-Containing Bioinks

This protocol outlines the general procedure for extrusion-based 3D bioprinting of a cell-laden NVP-containing bioink.

Equipment:

  • Extrusion-based 3D bioprinter

  • Sterile printing cartridge and nozzle

  • UV/Visible light source for crosslinking

Procedure:

  • Load the prepared cell-laden bioink into a sterile printing cartridge, avoiding the introduction of air bubbles.

  • Attach a sterile nozzle of the desired diameter (e.g., 25G) to the cartridge.

  • Load the cartridge into the printhead of the 3D bioprinter.

  • Set the printing parameters, including printing pressure, print speed, and layer height, based on the rheological properties of the bioink.

  • Print the desired 3D construct onto a sterile substrate.

  • Immediately after printing, crosslink the construct by exposing it to UV or visible light of the appropriate wavelength and intensity for a predetermined duration.

  • After crosslinking, add cell culture medium to the printed construct and incubate under standard cell culture conditions.

Protocol 3: Rheological Characterization of NVP-Containing Bioinks

This protocol describes the measurement of viscosity and shear-thinning properties of the bioink.

Equipment:

  • Rotational rheometer with a parallel plate or cone-and-plate geometry

Procedure:

  • Load the bioink sample onto the rheometer plate, ensuring the correct gap size.

  • Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).

  • Perform a shear rate sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) to determine the viscosity curve.[4]

  • Plot the viscosity as a function of the shear rate to observe the shear-thinning behavior.

  • To assess the viscoelastic properties, perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to measure the storage modulus (G') and loss modulus (G'').[5]

Protocol 4: Mechanical Compression Testing of 3D Printed Scaffolds

This protocol details the procedure for determining the compressive modulus of a 3D printed hydrogel scaffold.

Equipment:

  • Universal testing machine with a compression platen

Procedure:

  • Prepare cylindrical or cubical hydrogel scaffolds of defined dimensions.

  • Place the hydrated scaffold in the center of the lower compression platen.

  • Lower the upper platen until it makes contact with the scaffold surface.

  • Apply a compressive force at a constant strain rate (e.g., 10% of the sample height per minute).

  • Record the stress-strain data until a predefined strain (e.g., 20-30%) is reached.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol 5: Cell Viability Assessment using Live/Dead Staining

This protocol describes a common method for visualizing live and dead cells within the 3D printed construct.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Remove the culture medium from the 3D printed constructs.

  • Wash the constructs twice with sterile PBS.

  • Add the Live/Dead staining solution to the constructs, ensuring they are fully submerged.

  • Incubate the constructs at 37°C for 30-60 minutes, protected from light.

  • After incubation, wash the constructs three times with PBS.

  • Image the constructs using a fluorescence microscope with appropriate filters to visualize live (green) and dead (red) cells.

Visualizations

experimental_workflow cluster_preparation Bioink Preparation cluster_printing 3D Bioprinting cluster_analysis Analysis A Dissolve GelMA & PI B Add NVP A->B D Mix Cells with Hydrogel B->D C Prepare Cell Suspension C->D E Load Bioink D->E H Rheological Characterization D->H F Print Construct E->F G Photo-crosslink F->G I Mechanical Testing G->I J Cell Viability Assay G->J

Caption: Experimental workflow for the preparation, 3D printing, and analysis of NVP-containing bioinks.

photocrosslinking_mechanism cluster_components Bioink Precursor Solution cluster_process Photopolymerization PI Photoinitiator Radicals Free Radicals PI->Radicals Activation Monomer Macromer (e.g., GelMA) Polymerization Copolymerization Monomer->Polymerization NVP NVP (Reactive Diluent) NVP->Polymerization Light UV/Visible Light Light->PI Radicals->Monomer Initiates Radicals->NVP Initiates Crosslinked_Network Crosslinked Hydrogel Network Polymerization->Crosslinked_Network cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NVP_Nano NVP-based Nanocarrier Endocytosis Dynamin-dependent Endocytosis NVP_Nano->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug/Cargo Release Endosome->Release

References

Application Notes and Protocols: N-Vinylpyrrolidone in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Vinylpyrrolidone (NVP) in the synthesis of gold (Au), silver (Ag), and magnetic (Fe₃O₄) nanoparticles. NVP serves as a versatile monomer that, through in-situ polymerization to Polyvinylpyrrolidone (PVP), acts as a highly effective stabilizing and capping agent, influencing the size, morphology, and stability of the resulting nanoparticles.

Introduction to NVP in Nanoparticle Synthesis

N-Vinylpyrrolidone (NVP) is an organic compound that can be polymerized to form Polyvinylpyrrolidone (PVP), a polymer widely utilized in pharmaceutical and industrial applications due to its excellent biocompatibility and solubility. In the context of nanoparticle synthesis, NVP is often polymerized in-situ to form a protective PVP layer around the nascent nanoparticles. This process offers several advantages:

  • Size and Shape Control: The growing PVP chains cap the nanoparticle surface, preventing uncontrolled growth and aggregation, thus allowing for the synthesis of nanoparticles with a narrow size distribution.

  • Enhanced Stability: The PVP coating provides steric stabilization, preventing the nanoparticles from agglomerating in solution and enhancing their long-term stability.

  • Surface Functionalization: The pyrrolidone rings in the PVP structure can coordinate with the nanoparticle surface, while the polymer backbone can be further functionalized for specific applications, such as drug delivery.

This document outlines protocols where NVP is used as a precursor for the stabilizing agent in the synthesis of gold, silver, and magnetic nanoparticles.

Synthesis of Gold Nanoparticles (AuNPs)

The in-situ polymerization of NVP to form a stabilizing PVP layer is a facile method for producing stable gold nanoparticles. The following protocol is adapted from established methods using pre-formed PVP, with the inclusion of an initiator to trigger NVP polymerization.

Data Presentation: Gold Nanoparticle Synthesis

ParameterValueReference
Precursor HAuCl₄[General Knowledge]
Reducing Agent Sodium Citrate (B86180) / Sodium Borohydride[General Knowledge]
Stabilizer Precursor N-Vinylpyrrolidone (NVP)[Adapted Protocol]
Initiator Azobisisobutyronitrile (AIBN)[Adapted Protocol]
Typical Size Range 5 - 50 nm[General Knowledge]
Effect of NVP/Au ratio Higher ratio generally leads to smaller nanoparticles[Inference from PVP studies]

Experimental Protocol: In-situ NVP Polymerization for AuNP Synthesis

  • Preparation of Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl₄.

    • Prepare a 1% (w/v) aqueous solution of sodium citrate.

    • Prepare a stock solution of N-Vinylpyrrolidone (NVP) in ethanol (B145695) (e.g., 10% v/v).

    • Prepare a solution of Azobisisobutyronitrile (AIBN) in ethanol (e.g., 1 mg/mL).

  • Synthesis Procedure:

    • In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

    • To the boiling solution, rapidly add 10 mL of the 1% sodium citrate solution. The color of the solution will change from yellow to colorless and then to a deep red, indicating the formation of AuNPs.

    • Immediately after the color change to red, add a predetermined volume of the NVP stock solution (e.g., to achieve a final concentration of 0.1% v/v).

    • Add a small volume of the AIBN solution (e.g., 100 µL) to initiate the polymerization of NVP.

    • Continue boiling and stirring for an additional 30 minutes to ensure complete reaction and stabilization.

    • Allow the solution to cool to room temperature.

  • Purification and Characterization:

    • The resulting AuNP solution can be purified by centrifugation and resuspension in deionized water to remove excess reactants.

    • Characterize the size, shape, and stability of the AuNPs using techniques such as UV-Vis Spectroscopy (observing the surface plasmon resonance peak around 520 nm), Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Logical Relationship: In-situ NVP Polymerization for Nanoparticle Stabilization

G cluster_solution Reaction Solution cluster_process Synthesis Process cluster_product Final Product Metal_Precursor Metal Precursor (e.g., HAuCl₄) Reduction Reduction of Metal Ions Metal_Precursor->Reduction Reduced by NVP_Monomer NVP Monomer Polymerization In-situ Polymerization of NVP NVP_Monomer->Polymerization Initiated by Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduction Initiator Initiator (e.g., AIBN) Initiator->Polymerization Nucleation Nanoparticle Nucleation Reduction->Nucleation Forms Growth_Capping Growth & Capping Nucleation->Growth_Capping Undergoes Polymerization->Growth_Capping Provides PVP for Stabilized_NP PVP-Capped Nanoparticle Growth_Capping->Stabilized_NP Results in G A Prepare Aqueous Solution of AgNO3 and NVP B Seal in Airtight Container A->B C Expose to Gamma Radiation (e.g., 60Co source) B->C D In-situ Polymerization of NVP to PVP & Reduction of Ag+ to Ag0 C->D E Formation of PVP-Capped AgNPs D->E F Purification by Dialysis E->F G Characterization (UV-Vis, TEM, DLS) F->G G cluster_nanoparticle Nanoparticle Surface cluster_pvp PVP Chain NP Nanoparticle Core (e.g., Au, Ag, Fe3O4) Pyrrolidone Pyrrolidone Ring Carbonyl Carbonyl Group (C=O) Nitrogen Nitrogen Atom Carbonyl->NP Coordinates with metal atoms Nitrogen->NP Coordinates with metal atoms

Application Notes and Protocols: N-Vinyl-2-pyrrolidone for Modifying Membrane Surface Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinyl-2-pyrrolidone (NVP) is a hydrophilic monomer widely utilized for modifying the surface properties of various membranes. When polymerized to form Poly(N-vinylpyrrolidone) (PVP), it imparts desirable characteristics such as enhanced hydrophilicity, improved biocompatibility, and significant resistance to fouling from proteins, cells, and bacteria.[1][2][3] These properties are critical in numerous biomedical and drug development applications, including hemodialysis membranes, drug delivery systems, and tissue engineering scaffolds.[4][5][6]

The modification of a membrane surface with NVP typically involves "grafting from" techniques, where the monomer is polymerized directly on the surface.[3] Common methods include ultraviolet (UV) induced graft polymerization and plasma-induced polymerization.[7][8] These processes create a dense layer of hydrophilic polymer brushes on the membrane, effectively masking the underlying hydrophobic nature of the base material (e.g., Polyethersulfone (PES), Polypropylene (PP)) and creating a hydration layer that repels foulants.[3][9] This results in membranes with higher, more stable flux, reduced non-specific protein binding, and improved hemocompatibility.[1][3][10]

These application notes provide an overview of the performance enhancements achieved by NVP modification and detailed protocols for common modification and characterization techniques.

Data Presentation: Performance Enhancements

The modification of membrane surfaces with this compound leads to significant improvements in hydrophilicity, anti-fouling properties, and water flux. The following tables summarize quantitative data from various studies.

Table 1: Effect of NVP Modification on Membrane Hydrophilicity (Water Contact Angle)

Base Membrane MaterialModification MethodInitial Contact Angle (°)Final Contact Angle (°)% DecreaseSource(s)
Polyethersulfone (PES)UV-induced Grafting6332 - 588 - 49%[11][12]
Polypropylene (PP)UV-induced Grafting1454271%[13]
Polypropylene (PP)Plasma Polymerization108~65~40%[8]
N/ANVP Copolymer Hydrogel403220%[14]

Table 2: Effect of NVP Modification on Anti-Fouling Properties (Protein Adsorption)

Base Membrane MaterialModification MethodProtein Used% Reduction in AdsorptionSource(s)
Polyethersulfone (PES)UV-induced GraftingBovine Serum Albumin (BSA)49%[1][7]
Polypropylene (PP)UV-induced GraftingBovine Serum Albumin (BSA)Significant Decrease[10]
Polypropylene (PP)UV-induced GraftingPlateletsSignificant Decrease[10]

Table 3: Effect of NVP Modification on Water Permeation Flux

Base Membrane MaterialModification MethodChange in Water FluxNotesSource(s)
Polytetrafluoroethylene (PTFE)PVA Coating (Similar Hydrophilic Modifier)2.7x IncreaseCompared to pristine membrane.[15][16]
Polypropylene (PP)Plasma Polymerization50% IncreaseAmine-based plasma, but demonstrates principle.[8]
Polypropylene (PP)UV-induced GraftingInitial increase, then decreaseLow grafting degrees can degrade pores, increasing flux, while high degrees block pores.[10]
Polyethersulfone (PES)UV-induced Grafting17.9% LowerDespite improved antifouling, the grafted layer added resistance.[7]

Experimental Workflows and Logical Relationships

The process of modifying and evaluating NVP-grafted membranes follows a structured workflow, from initial preparation to final performance testing.

G cluster_prep Preparation cluster_mod Surface Modification cluster_char Characterization cluster_perf Performance Evaluation start Pristine Membrane Substrate (e.g., PES, PP) prep Membrane Cleaning & Pre-treatment start->prep mod_uv UV-Induced Grafting prep->mod_uv Choose Method mod_plasma Plasma-Induced Polymerization prep->mod_plasma Choose Method char_surface Surface Chemistry (FTIR, XPS) mod_uv->char_surface mod_plasma->char_surface char_morph Morphology (SEM, AFM) char_surface->char_morph char_hydro Hydrophilicity (Contact Angle) char_surface->char_hydro perf_flux Water Flux Measurement char_hydro->perf_flux perf_foul Anti-fouling Test (Protein Adsorption) perf_flux->perf_foul end_node NVP-Modified Membrane with Characterized Properties perf_foul->end_node

Caption: General workflow for NVP membrane modification and evaluation.

Experimental Protocols

Protocol 1: UV-Induced Graft Polymerization of NVP onto a Membrane Surface

This protocol describes a common method for grafting NVP onto a polymer membrane surface using a photo-initiator like benzophenone (B1666685) (BP).[7][13]

G s1 1. Membrane Preparation s2 Cut membrane to desired size. Clean via sonication in isopropanol (B130326) and DI water. s1->s2 s3 2. Photo-initiator Adsorption s4 Immerse membrane in a benzophenone (BP) solution (e.g., 0.5 mol/L in acetone). Dry under vacuum. s3->s4 s5 3. Graft Polymerization s6 Place BP-coated membrane in a reaction vessel. Add aqueous NVP monomer solution (e.g., 10-50 wt%). Purge with Nitrogen to remove Oxygen. s5->s6 s7 4. UV Irradiation s8 Expose the vessel to a UV lamp (e.g., 300-450W) for a specified time (e.g., 30 min - 2 hrs). Maintain constant temperature. s7->s8 s9 5. Post-Grafting Wash s10 Thoroughly wash the modified membrane with DI water to remove unreacted monomer and homopolymer. Dry under vacuum. s9->s10 s11 Modified Membrane Ready for Characterization

Caption: Step-by-step workflow for UV-induced NVP grafting.

Methodology:

  • Materials and Reagents:

    • Base membrane (e.g., Polyethersulfone, Polypropylene).

    • This compound (NVP) monomer.

    • Benzophenone (BP) photo-initiator.

    • Acetone (B3395972), Isopropanol, Deionized (DI) water.

    • Nitrogen gas.

  • Procedure:

    • Membrane Preparation: Cut the membrane into the desired dimensions. Clean the membrane samples by sonicating them in isopropanol for 15 minutes, followed by sonication in DI water for 15 minutes to remove any surface contaminants. Dry the membranes completely.

    • Initiator Adsorption: Prepare a solution of benzophenone in acetone (e.g., 0.5 mol/L). Immerse the clean, dry membranes in the BP solution for approximately 30 minutes to allow for adsorption of the initiator onto the surface and into the pores.[13] Remove the membranes and dry them in a vacuum oven.

    • Grafting Reaction Setup: Place the BP-coated membrane in a quartz reaction vessel. Prepare an aqueous solution of NVP at the desired concentration (e.g., 20 wt%). Add the NVP solution to the vessel, ensuring the membrane is fully submerged.

    • Deoxygenation: Purge the reaction vessel with high-purity nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the free-radical polymerization process.

    • UV Irradiation: Place the sealed reaction vessel under a UV lamp (e.g., a high-pressure mercury lamp). Irradiate for the desired duration (e.g., 5 minutes to 2 hours).[13] The irradiation time is a critical parameter that influences the degree of grafting.[13]

    • Washing: After irradiation, remove the membrane from the vessel. Wash it extensively with hot DI water to remove any unreacted NVP monomer and non-grafted PVP homopolymer. Soxhlet extraction can also be used for a more thorough cleaning.

    • Drying: Dry the washed, modified membrane in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved. The membrane is now ready for characterization.

Protocol 2: Plasma-Induced Polymerization of NVP onto a Membrane Surface

Plasma polymerization is a solvent-free method that uses plasma to activate the NVP monomer and deposit a thin, highly cross-linked PVP film onto the membrane surface.[17][18][19]

Methodology:

  • Materials and Equipment:

    • Base membrane.

    • This compound (NVP) monomer (liquid).

    • Plasma reactor (capacitively coupled system is common).

    • Argon gas (or other inert gas).

    • Vacuum pump.

  • Procedure:

    • Membrane Preparation: Cut and clean the membrane as described in Protocol 1. Mount the dry membrane sample within the plasma reactor chamber.

    • System Purge: Evacuate the plasma chamber to a base pressure (e.g., <10 Pa) to remove atmospheric gases.

    • Surface Activation (Optional but Recommended): Introduce an inert gas like Argon into the chamber. Ignite the plasma at a low power (e.g., 10-20 W) for a short duration (e.g., 1-5 minutes) to clean and activate the membrane surface, creating free radicals.[8]

    • Plasma Polymerization: Stop the Argon flow. Introduce NVP monomer vapor into the chamber at a controlled flow rate.

    • Ignite the plasma at the desired power (e.g., 10-40 W) and pressure (e.g., 15-20 Pa) for a specified deposition time (e.g., 5-20 minutes).[18] The plasma will fragment the NVP monomer, which then polymerizes and deposits as a thin film on the membrane surface.

    • Post-Treatment: Turn off the plasma power and monomer flow. Allow the system to cool. Vent the chamber to atmospheric pressure and remove the modified membrane.

    • The coated membrane may be washed with a suitable solvent (e.g., water) to remove any non-adherent oligomers, although plasma-polymerized films are generally well-adhered.[18]

Protocol 3: Characterization of NVP-Modified Membranes

This protocol outlines key methods to verify the success of the modification and quantify the changes in membrane properties.

G cluster_hydro Hydrophilicity cluster_foul Anti-Fouling cluster_flux Permeability start NVP-Modified Membrane c1 Sessile Drop Contact Angle Measurement start->c1 c3 Static Protein Adsorption Test start->c3 c5 Pure Water Flux Measurement start->c5 c2 Place water droplet on membrane surface. Measure angle between droplet and surface. Lower angle = higher hydrophilicity. c1->c2 c4 Incubate membrane in protein solution (e.g., BSA). Wash to remove non-adsorbed protein. Quantify adhered protein (e.g., BCA Assay). c3->c4 c6 Mount membrane in a filtration cell. Apply pressure and measure permeate volume over time. Calculate flux (L·m⁻²·h⁻¹). c5->c6

Caption: Key characterization techniques for modified membranes.

3.1 Contact Angle Measurement (Hydrophilicity)

This method quantifies the wettability of the membrane surface.[20] A lower contact angle indicates a more hydrophilic surface.[21]

  • Equipment: Contact angle goniometer with a high-resolution camera and analysis software.[20]

  • Procedure:

    • Secure a dry sample of the pristine and the modified membrane on the sample stage.

    • Using a microsyringe, carefully dispense a small droplet of DI water (e.g., 5-10 µL) onto the membrane surface.[20]

    • Immediately capture an image of the droplet at the solid-liquid-gas interface.

    • Use the software to measure the angle formed between the tangent of the droplet and the membrane surface.[22]

    • Repeat the measurement at multiple locations on each sample to obtain a statistically significant average.[20]

3.2 Protein Adsorption Quantification (Anti-Fouling)

This protocol evaluates the membrane's resistance to protein fouling.

  • Materials:

    • Pristine and modified membrane samples of a known area.

    • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS)).[1]

    • PBS for washing.

    • Protein quantification kit (e.g., Bicinchoninic acid (BCA) assay).[23]

  • Procedure:

    • Immerse the membrane samples in the BSA solution and incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours) to allow for protein adsorption.[23]

    • Remove the membranes and rinse thoroughly with PBS to remove any loosely bound or non-adsorbed protein.

    • Extract the adsorbed protein from the membrane surface using a surfactant solution (e.g., 1% Sodium Dodecyl Sulfate (SDS)).

    • Quantify the amount of protein in the SDS extract using a BCA assay or similar colorimetric method, following the manufacturer's instructions.[23]

    • Calculate the mass of adsorbed protein per unit area of the membrane (µg/cm²). Compare the results for the modified membrane to the pristine membrane.

3.3 Water Permeation Flux Measurement

This test measures the rate at which water passes through the membrane under a specific pressure.

  • Equipment: A cross-flow or dead-end filtration cell, a pressure source, and a balance or graduated cylinder to measure permeate.[16][24]

  • Procedure:

    • Hydrate the membrane sample in DI water before testing.[24]

    • Mount the membrane in the filtration cell, ensuring a proper seal.

    • Compact the membrane by filtering DI water at a pressure slightly higher than the test pressure until a stable flux is achieved.

    • Set the operating pressure to the desired test value (e.g., 0.1 MPa).[9]

    • Collect the permeate over a measured period and record its volume or weight.

    • Calculate the water flux (J) using the following equation:

      • J = V / (A * t)

      • Where: V is the volume of permeate (L), A is the effective membrane area (m²), and t is the time (h). The resulting unit is L·m⁻²·h⁻¹ (LMH).[16]

References

Application Notes and Protocols: N-Vinyl-2-pyrrolidone in Ophthalmic and Contact Lens Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinyl-2-pyrrolidone (NVP) is a versatile monomer widely employed in the formulation of ophthalmic materials, particularly in the manufacturing of hydrogel and silicone hydrogel contact lenses. Its inherent hydrophilicity, biocompatibility, and ability to improve the wettability of lens surfaces make it a critical component in designing comfortable and high-performance contact lenses. This document provides detailed application notes, summarizes key performance data, and outlines experimental protocols for the use of NVP in ophthalmic and contact lens materials.

Role of this compound in Ophthalmic Materials

NVP is primarily used as a hydrophilic comonomer in the polymerization of contact lens materials. Its main functions include:

  • Increasing Water Content: The lactam ring in the NVP structure has a strong affinity for water, which significantly increases the equilibrium water content (EWC) of the resulting hydrogel. This is crucial for lens comfort and oxygen permeability in conventional hydrogels.[1][2]

  • Enhancing Wettability: The presence of NVP on the surface of contact lenses improves their wettability, allowing for a more stable and uniform tear film, which is essential for comfortable wear and clear vision.[1][3]

  • Improving Oxygen Permeability: In traditional hydrogel lenses, oxygen permeability is directly related to the water content. By increasing the EWC, NVP indirectly enhances the oxygen transport to the cornea.[4]

  • Modifying Mechanical Properties: While increasing hydrophilicity, NVP can also influence the mechanical properties of the lens material, such as modulus and tensile strength.[5]

NVP is commonly copolymerized with other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) in conventional hydrogels and with silicone-containing monomers such as 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (B108374) (TRIS) in silicone hydrogel lenses to balance hydrophilicity and oxygen permeability.[1][5]

Quantitative Data on NVP-Containing Ophthalmic Materials

The inclusion of NVP in contact lens formulations has a quantifiable impact on their key properties. The following tables summarize data from various studies.

Table 1: Effect of NVP on Hydrogel Properties

Monomer SystemNVP Content (%)Equilibrium Water Content (EWC) (%)Oxygen Permeability (Dk) (barrer)Contact Angle (°)Reference
HEMA-co-NVPVariesIncreases with NVP contentIncreases with NVP contentDecreases with NVP content[1]
HEMA-co-NVP with Silica Sol-~5220 to 54 (with increasing silica)~60[6]
NVP Copolymer Hydrogels--15.8 to 35.6 (with 10% free water increase)-[4]
HEMA-based with NVP and MgO541.249.64-[7]
TRIS-DMA-NVP-HEMAVaries44.574.982[5]

Table 2: Protein and Lipid Deposition on NVP-Containing Lenses

Lens Type (FDA Group)NVP ContentProtein Deposition (µ g/lens )Lipid Deposition (fluorescence units)Reference
Group II (non-ionic, high water)Contains NVP2873[8]
Group IV (ionic, high water)Contains NVP48838[8]

Note: Higher NVP content has been associated with increased lipid deposition, while ionic charge is a primary driver for protein deposition.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of NVP-containing ophthalmic materials.

3.1. Protocol for Synthesis of HEMA-co-NVP Hydrogels

This protocol describes the free-radical polymerization of a HEMA-co-NVP hydrogel suitable for contact lens applications.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), purified

  • This compound (NVP), purified

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • Azobisisobutyronitrile (AIBN) as a thermal initiator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass molds for lens casting

Procedure:

  • Prepare the monomer mixture by combining HEMA, NVP, EGDMA, and AIBN in desired molar ratios. A typical formulation might be a molar ratio of 80:20:0.5:0.2 (HEMA:NVP:EGDMA:AIBN).

  • Thoroughly mix the components in a glass vial until a homogeneous solution is obtained. To remove dissolved oxygen, which can inhibit polymerization, purge the solution with nitrogen gas for 5-10 minutes.

  • Carefully inject the monomer mixture into the space between two glass molds shaped for contact lenses.

  • Place the molds in an oven and perform the polymerization by heating at a controlled temperature. A typical heating profile is 60°C for 12 hours, followed by a post-curing step at 80°C for 2 hours to ensure complete polymerization.[9]

  • After polymerization, carefully separate the molds to retrieve the dry hydrogel lens.

  • Hydrate the lens by immersing it in PBS at room temperature for at least 24 hours to allow it to reach its equilibrium water content.

3.2. Protocol for Characterization of Hydrogel Properties

3.2.1. Equilibrium Water Content (EWC) Measurement

  • Immerse the hydrogel lens in PBS at 37°C for 24 hours.

  • Remove the lens from the solution, gently blot the surface with lint-free paper to remove excess water, and immediately weigh it (W_wet).

  • Dry the lens in a vacuum oven at 60°C until a constant weight is achieved (W_dry).

  • Calculate the EWC using the following formula: EWC (%) = [(W_wet - W_dry) / W_wet] x 100

3.2.2. Oxygen Permeability (Dk) Measurement

  • Oxygen permeability is typically measured using a polarographic method with an oxygen permeometer.[6]

  • The hydrogel sample of a known thickness (t) is placed in the measurement cell, separating two chambers with different oxygen concentrations.

  • The flow of oxygen across the material is measured, and the Dk value is calculated based on Fick's law of diffusion. The unit for Dk is the barrer (1 barrer = 10⁻¹¹ (cm³ O₂ ⋅ cm) / (cm² ⋅ s ⋅ mmHg)).

3.2.3. Contact Angle Measurement

  • The contact angle is a measure of the wettability of the lens surface and is commonly determined using the sessile drop method.

  • A hydrated lens is placed on a flat stage, and a small drop of purified water or saline is carefully placed on its surface.

  • A goniometer is used to capture an image of the drop, and the angle formed between the lens surface and the tangent of the drop is measured. A lower contact angle indicates better wettability.

Visualizations

The following diagrams illustrate key processes and relationships in the use of NVP in ophthalmic materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_performance Performance Evaluation monomer_prep Monomer Preparation (HEMA, NVP, EGDMA, AIBN) polymerization Polymerization (Thermal or UV Curing) monomer_prep->polymerization hydration Hydration in PBS polymerization->hydration ewc Equilibrium Water Content hydration->ewc dk Oxygen Permeability hydration->dk contact_angle Contact Angle hydration->contact_angle mechanical Mechanical Properties hydration->mechanical biocompatibility Biocompatibility Testing ewc->biocompatibility protein_deposition Protein Deposition Assay ewc->protein_deposition dk->biocompatibility dk->protein_deposition contact_angle->biocompatibility contact_angle->protein_deposition mechanical->biocompatibility mechanical->protein_deposition

Caption: Experimental workflow for the synthesis and evaluation of NVP-containing hydrogels.

polymerization_pathway initiator Initiator (AIBN) radicals Free Radicals initiator->radicals Heat hema HEMA radicals->hema Initiation polymer_chain Growing Polymer Chain hema->polymer_chain Propagation nvp NVP crosslinker Cross-linker (EGDMA) hydrogel_network Cross-linked Hydrogel Network crosslinker->hydrogel_network polymer_chain->nvp polymer_chain->crosslinker

Caption: Simplified signaling pathway of free-radical copolymerization of HEMA and NVP.

nvp_properties_relationship nvp_concentration NVP Concentration water_content Water Content nvp_concentration->water_content Increases wettability Wettability nvp_concentration->wettability Improves modulus Modulus nvp_concentration->modulus Decreases lipid_deposition Lipid Deposition nvp_concentration->lipid_deposition Increases oxygen_permeability Oxygen Permeability (Hydrogel) water_content->oxygen_permeability Increases

Caption: Logical relationship between NVP concentration and key contact lens properties.

Biocompatibility and Safety Considerations

NVP is generally considered biocompatible for ophthalmic applications.[10] However, the potential for leaching of unreacted monomer from the contact lens is a critical safety consideration. Proper curing and extraction processes during manufacturing are essential to minimize residual NVP levels. Studies have shown that NVP-containing materials are non-toxic and do not adversely affect cell growth.[6] Furthermore, the biocompatibility of the final lens material should always be evaluated through appropriate in vitro and in vivo testing according to regulatory standards.

References

Troubleshooting & Optimization

Removing inhibitor from N-Vinyl-2-pyrrolidone before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Vinyl-2-pyrrolidone (NVP). The following information addresses common issues related to inhibitor removal from NVP prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the inhibitor from this compound (NVP) before polymerization?

A1: this compound is highly reactive and can undergo spontaneous polymerization during storage and transportation.[1][2] To prevent this, manufacturers add polymerization inhibitors.[1][2] However, these inhibitors will interfere with the desired controlled polymerization process. Therefore, it is crucial to remove the inhibitor to ensure a successful and predictable polymerization reaction.[1]

Q2: What are the common inhibitors used in commercially available this compound (NVP)?

A2: Commercially available NVP is often stabilized with sodium hydroxide (B78521) (NaOH) at a concentration of about 0.1%.[2][3][4] Other common inhibitors for vinyl monomers include phenolic compounds such as hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (B165716) (TBC).[5] Some formulations may also use amine-based stabilizers like N,N′-di-sec-butyl-p-phenylenediamine.[4] A patent also describes the use of inorganic weak acid potassium salts or organic acid potassium salts, which in some applications may not require removal before solution polymerization.[6][7]

Q3: What are the primary methods for removing inhibitors from this compound (NVP)?

A3: The two most common and effective methods for removing inhibitors from NVP are vacuum distillation and adsorption using a chromatography column packed with a suitable adsorbent like basic alumina (B75360).[1][8] The choice of method depends on the nature of the inhibitor, the required purity of the NVP, and the available laboratory equipment.

Q4: Can I proceed with polymerization without removing the inhibitor?

A4: In most cases, it is not recommended to proceed with polymerization without removing the inhibitor, as it will likely hinder or prevent the initiation of the reaction.[8] However, some newer inhibitor systems, such as certain inorganic weak acid potassium salts, are designed to not interfere with solution polymerization and may not need to be removed.[6][7] It is crucial to consult the manufacturer's specifications for the particular NVP product being used.

Troubleshooting Guides

Issue 1: Polymerization of NVP fails to initiate or proceeds very slowly.

  • Possible Cause: Incomplete removal of the polymerization inhibitor.

  • Troubleshooting Steps:

    • Verify the inhibitor removal method used. For phenolic inhibitors, passing the monomer through a fresh column of basic alumina is typically effective.[5][9] For NaOH, vacuum distillation is a reliable method.[10]

    • If using an alumina column, ensure that the capacity of the column has not been exceeded. A general guideline is to use a sufficient amount of alumina relative to the volume of the monomer being purified.

    • If vacuum distillation was performed, ensure that the distillation was carried out at a sufficiently low pressure to achieve a good separation of the monomer from the non-volatile inhibitor.[11][12]

Issue 2: NVP turns yellow or brown during storage after inhibitor removal.

  • Possible Cause: Exposure to air (oxygen) and/or light, which can initiate autopolymerization or degradation.

  • Troubleshooting Steps:

    • Store purified NVP under an inert atmosphere, such as nitrogen or argon.

    • Keep the purified monomer in a cool, dark place, preferably refrigerated at 2-8°C.[3]

    • Use the purified NVP as soon as possible after inhibitor removal to minimize the risk of degradation.

Issue 3: NVP solidifies or becomes highly viscous during the inhibitor removal process.

  • Possible Cause: Premature polymerization due to excessive heat.

  • Troubleshooting Steps:

    • When using vacuum distillation, carefully monitor the temperature of the distillation pot. The temperature should be kept as low as possible by maintaining a good vacuum.[11]

    • If using an inhibitor removal column for a low-melting solid monomer, ensure the column temperature is just above the melting point to prevent solidification without causing polymerization.[5]

    • For highly viscous or high-melting solid monomers, consider diluting the monomer in a suitable solvent before passing it through the inhibitor removal column.[5]

Data Presentation

Table 1: Common Inhibitors in this compound and Removal Methods

InhibitorTypical ConcentrationRecommended Removal MethodKey Considerations
Sodium Hydroxide (NaOH)~0.1% w/w[2][4]Vacuum DistillationMaintain low pressure to keep the distillation temperature down and prevent polymerization.[11]
Hydroquinone (HQ) / MEHQ100 - 200 ppmColumn Chromatography (Basic Alumina)Ensure sufficient alumina is used for the amount of monomer.[9]
4-tert-butylcatechol (TBC)100 - 200 ppmColumn Chromatography (Basic Alumina)Not recommended for use with polar solvents like acrylic acid.[5]
Potassium Salts0.005 - 0.2% w/w[6][7]May not require removal for solution polymerizationConsult manufacturer's data sheet.

Experimental Protocols

Protocol 1: Inhibitor Removal by Column Chromatography using Basic Alumina

This method is suitable for removing phenolic inhibitors such as hydroquinone (HQ), MEHQ, and 4-tert-butylcatechol (TBC).

  • Materials:

    • This compound containing a phenolic inhibitor

    • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)

    • Glass chromatography column

    • Glass wool or fritted glass disc

    • Receiving flask

    • Inert gas source (optional)

  • Procedure:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or ensure the fritted glass disc is in place at the bottom of the column to retain the alumina.

    • Dry-pack the column with basic alumina. The amount of alumina will depend on the volume of NVP to be purified and the inhibitor concentration. A general rule of thumb is to use a column with a diameter that allows for a bed height of at least 10-15 cm.

    • Carefully add the NVP to the top of the alumina column.

    • Allow the NVP to percolate through the alumina bed under gravity.

    • Collect the purified, inhibitor-free NVP in the receiving flask. For sensitive applications, the collection can be done under an inert atmosphere.

    • Store the purified NVP in a cool, dark place, and use it promptly.

Protocol 2: Inhibitor Removal by Vacuum Distillation

This method is effective for removing non-volatile inhibitors like sodium hydroxide (NaOH).

  • Materials:

    • This compound containing a non-volatile inhibitor

    • Distillation flask

    • Short path distillation head with a condenser and vacuum adapter

    • Receiving flask

    • Heating mantle with a stirrer

    • Vacuum pump and pressure gauge

    • Cold trap

  • Procedure:

    • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

    • Place the NVP into the distillation flask. Add a magnetic stir bar.

    • Connect the apparatus to the vacuum pump with a cold trap in between.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

    • Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • The NVP will begin to boil and distill. The boiling point of NVP is approximately 92-95 °C at 11 mmHg.[3]

    • Collect the purified NVP distillate in the receiving flask, which may be cooled in an ice bath.

    • Continue the distillation until most of the NVP has been collected, leaving the non-volatile inhibitor and any polymer residue in the distillation flask.

    • Turn off the heat and allow the system to cool before slowly releasing the vacuum.

    • Store the purified NVP under an inert atmosphere in a cool, dark place.

Mandatory Visualization

Inhibitor_Removal_Workflow cluster_start Start cluster_decision Decision cluster_process Processing cluster_end End Product start Commercial NVP (with inhibitor) decision Identify Inhibitor Type start->decision phenolic Phenolic Inhibitor (e.g., HQ, MEHQ, TBC) decision->phenolic Phenolic non_volatile Non-Volatile Inhibitor (e.g., NaOH) decision->non_volatile Non-Volatile column Column Chromatography (Basic Alumina) phenolic->column distillation Vacuum Distillation non_volatile->distillation end_product Purified NVP (Ready for Polymerization) column->end_product distillation->end_product

Caption: Workflow for selecting the appropriate inhibitor removal method for this compound.

Troubleshooting_Polymerization_Failure start Problem: Polymerization Fails or is Slow cause1 Possible Cause: Incomplete Inhibitor Removal start->cause1 check_method Verify Removal Method cause1->check_method column_check Alumina Column: - Freshly packed? - Sufficient amount? check_method->column_check Column Used distill_check Vacuum Distillation: - Pressure low enough? - Proper temperature? check_method->distill_check Distillation Used solution Solution: Re-purify NVP using appropriate protocol column_check->solution distill_check->solution

Caption: Troubleshooting guide for NVP polymerization failure due to incomplete inhibitor removal.

References

Technical Support Center: N-Vinyl-2-pyrrolidone (NVP) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of N-Vinyl-2-pyrrolidone (NVP) to prevent spontaneous polymerization.

Troubleshooting Guide

Issue: Solidification of NVP in the Storage Container
  • Question: I received a shipment of NVP and it has solidified. Is it still usable and how should I handle it?

  • Answer: Yes, NVP can solidify as its melting point is approximately 13.5°C.[1][2] This is a normal physical change and does not necessarily indicate a problem with the monomer quality. However, improper melting can accelerate polymerization. It is crucial to melt the solidified NVP carefully. Storage at temperatures close to the melting point can cause separation of the stabilizer, which can lead to uncontrolled polymerization.[1][2]

    • Recommended Action:

      • Carefully melt the solidified NVP in a water bath with a maximum temperature of 30-40°C or at room temperature (maximum 30°C).[1][2] Do not use direct heat or a steam bath.

      • Once molten, ensure the monomer is homogenized by gentle agitation or swirling to redistribute the stabilizer.[1][2]

Issue: Yellowing of NVP During Storage
  • Question: My stored NVP has developed a yellow tint. Has it degraded or polymerized?

  • Answer: NVP may develop a yellow color over several months of storage, but this does not necessarily mean its quality has been impaired.[3] However, a significant color change could indicate the onset of degradation or polymerization, especially if accompanied by an increase in viscosity.

    • Recommended Action:

      • Check for any increase in viscosity. If the viscosity has noticeably increased, it is a strong indicator of polymerization.

      • If you have concerns, it is advisable to perform a quality check to test for the presence of polymer before use (see Experimental Protocols).

Issue: Suspected Polymerization in the NVP Monomer
  • Question: I suspect my NVP has started to polymerize. How can I confirm this?

  • Answer: Spontaneous polymerization of NVP can occur, especially if storage conditions are not ideal or if the stabilizer has been depleted.[4][5] The most common signs are a noticeable increase in viscosity, the presence of a precipitate or solid particles, or the generation of heat.

    • Recommended Action:

      • Visual Inspection: Carefully inspect the monomer for any solid precipitates or a significant increase in viscosity.

      • Solubility Test: Take a small aliquot of the NVP and try to dissolve it in a solvent in which the monomer is soluble but the polymer (polyvinylpyrrolidone) is not, such as diethyl ether. The formation of a white precipitate would indicate the presence of the polymer.

      • Do not use if polymerization is confirmed. Polymerized NVP can affect the outcome of your experiments and may pose a safety hazard.

Frequently Asked Questions (FAQs)

  • Q1: Why does NVP polymerize spontaneously?

    • A1: this compound is a reactive monomer containing a vinyl group that can undergo free-radical polymerization.[4] This process can be initiated by heat, light, oxygen, and the presence of acidic conditions or other initiators.[6] Even without an external initiator, NVP can slowly polymerize over time if not properly stabilized and stored.[4]

  • Q2: What are the common stabilizers used for NVP?

    • A2: To prevent spontaneous polymerization, NVP is typically supplied with an added inhibitor. Common stabilizers include:

      • Sodium hydroxide (B78521) (NaOH), often at a concentration of 0.1%.[3]

      • N,N'-di-sec-butyl-p-phenylenediamine, an amine-based stabilizer.[3]

      • Inorganic or organic potassium salts (e.g., potassium carbonate, potassium acetate) at concentrations of 0.005-0.2%.[6][7]

  • Q3: What are the ideal storage conditions for NVP?

    • A3: NVP should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from direct sunlight and heat.[1][8] It is recommended to store it under an inert atmosphere (e.g., nitrogen).[9] Storage temperatures should generally be kept below 30°C.[2]

  • Q4: How long can I store NVP?

    • A4: The shelf life of NVP depends on the stabilizer used and the storage temperature. For example, NVP stabilized with N,N'-Bis(1-methylpropyl)-1,4-benzenediamine can be stored for approximately 300 days at 20°C and 150 days at 25°C.[1][2] Exceeding the recommended shelf life or storage temperature can lead to polymerization.[5]

  • Q5: Do I need to remove the stabilizer before using NVP in my experiment?

    • A5: In most polymerization reactions, the inhibitor must be removed to allow the reaction to proceed efficiently.[4] However, for some applications and with certain newer inhibitors, removal may not be necessary.[6] Common methods for inhibitor removal include vacuum distillation or passing the monomer through an alumina (B75360) column.[4]

Data Presentation

Table 1: Storage and Stability of this compound

ParameterRecommended Value/ConditionNotes
Storage Temperature < 30°CProtect from temperatures below 17°C to avoid crystallization.[9]
20°CWith N,N'-Bis(1-methylpropyl)-1,4-benzenediamine stabilizer, shelf life is ~300 days.[1][2]
25°CWith N,N'-Bis(1-methylpropyl)-1,4-benzenediamine stabilizer, shelf life is ~150 days.[1][2]
Stabilizers
Sodium Hydroxide (NaOH)0.1%A common caustic stabilizer.[3]
N,N'-di-sec-butyl-p-phenylenediamine10 ppmAn effective amine-based stabilizer.[3]
Potassium Salts0.005 - 0.2%e.g., potassium carbonate, potassium acetate. May not require removal for some applications.[6][7]
Incompatible Materials Strong oxidizing agents, acids, polymerizing initiators.[10]
Handling Solidified NVP Melt in a water bath at a maximum of 30-40°C.[1][2]

Experimental Protocols

Protocol 1: Estimation of Sodium Hydroxide (NaOH) Concentration in NVP

This protocol is based on a standard acid-base titration to determine the concentration of the NaOH stabilizer.

Materials:

  • NVP sample stabilized with NaOH

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Buret, flask, pipettes, and other standard laboratory glassware

Procedure:

  • Accurately weigh a known amount (e.g., 10 g) of the NVP sample into an Erlenmeyer flask.

  • Add approximately 50 mL of deionized water to the flask to dissolve the NaOH. NVP is soluble in water.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink, indicating the presence of the base.

  • Fill a buret with the standardized HCl solution and record the initial volume.

  • Titrate the NVP solution with the HCl, swirling the flask continuously, until the pink color disappears. This is the endpoint.

  • Record the final volume of the HCl solution used.

  • Calculate the concentration of NaOH in the NVP sample using the following formula:

    % NaOH = (Volume of HCl (L) × Molarity of HCl × Molar Mass of NaOH (40.00 g/mol )) / (Mass of NVP sample (g)) × 100

Protocol 2: Removal of NaOH Stabilizer Using an Alumina Column

This protocol describes a common method for removing basic stabilizers like NaOH before polymerization.

Materials:

  • NVP stabilized with NaOH

  • Basic or neutral alumina

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Collection flask

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom or using a column with a fritted disc.

  • Create a slurry of the alumina in a non-polar solvent in which NVP is soluble (e.g., hexane, though care must be taken as NVP has limited solubility). Alternatively, dry-pack the column with alumina. The amount of alumina will depend on the volume of NVP to be purified; a general rule is to use a column with a height-to-diameter ratio of about 10:1.

  • Carefully add the NVP to the top of the alumina column.

  • Allow the NVP to pass through the column under gravity or with gentle positive pressure from an inert gas.

  • Collect the purified, inhibitor-free NVP in a clean, dry collection flask.

  • The purified NVP should be used immediately as it is no longer stabilized and will be highly susceptible to polymerization.

Visualizations

Troubleshooting_NVP_Storage Troubleshooting Spontaneous Polymerization of NVP start Start: Observe NVP in storage check_physical_state Is the NVP solidified? start->check_physical_state melt_carefully Melt carefully in water bath (max 30-40°C) and homogenize. check_physical_state->melt_carefully Yes check_color Is the NVP discolored (yellow)? check_physical_state->check_color No melt_carefully->check_color check_viscosity Is there an increase in viscosity or presence of precipitate? check_color->check_viscosity Yes quality_ok NVP is likely usable. Proceed with caution. check_color->quality_ok No polymerization_suspected Polymerization is likely. Do not use. check_viscosity->polymerization_suspected Yes check_viscosity->quality_ok No end_usable NVP is ready for use (after inhibitor removal if needed). quality_ok->end_usable

Caption: Troubleshooting workflow for stored this compound.

Inhibition_Mechanism Simplified Mechanism of Polymerization Inhibition cluster_inhibition Inhibition Pathway initiator Initiator (Heat, Light, O2) radical initiator->radical nvp_monomer NVP Monomer propagating_radical Propagating Radical (P-NVP•) nvp_monomer->propagating_radical radical->nvp_monomer Initiation propagating_radical->nvp_monomer Propagation polymer Polymer (PVP) propagating_radical->polymer inhibitor Inhibitor (e.g., NaOH) propagating_radical->inhibitor Termination inactive_product Inactive Product inhibitor->inactive_product

Caption: Simplified free-radical polymerization and inhibition pathway.

References

Troubleshooting low conversion in N-Vinyl-2-pyrrolidone polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of N-Vinyl-2-pyrrolidone (NVP). It is intended for researchers, scientists, and drug development professionals to facilitate successful polymerization outcomes.

Troubleshooting Guide: Low Conversion in NVP Polymerization

Low conversion is a frequent issue in NVP polymerization. This guide provides a systematic approach to identifying and resolving the root causes.

Issue: Consistently low or no polymer yield.

Possible Cause 1: Presence of Inhibitors

Commercial NVP is often supplied with inhibitors to prevent spontaneous polymerization during storage.[1] These inhibitors must be removed before use.

  • Solution:

    • Method 1: Vacuum Distillation. This is an effective method for removing inhibitors and other impurities.[1] A detailed protocol is provided in the Experimental Protocols section.

    • Method 2: Column Chromatography. Passing the monomer through a column of activated basic alumina (B75360) can effectively remove phenolic inhibitors like hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ).[2][3] A detailed protocol is provided in the Experimental Protocols section.

Possible Cause 2: Presence of Water

NVP is susceptible to hydrolysis under acidic conditions, and the presence of water can interfere with the polymerization process, leading to lower conversion rates.[1] The water content in NVP should generally be less than 0.1 wt%.[1]

  • Solution:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents if performing solution polymerization.

    • Store NVP under a dry, inert atmosphere.

Possible Cause 3: Inappropriate Initiator Concentration

The concentration of the initiator plays a crucial role in the polymerization kinetics. An insufficient amount of initiator will result in a low polymerization rate and, consequently, low conversion.

  • Solution:

    • Optimize the initiator concentration. The rate of free-radical polymerization is typically proportional to the square root of the initiator concentration.

    • Refer to the data in Table 1 for the effect of initiator concentration on the polymerization rate.

Possible Cause 4: Inadequate Polymerization Temperature

The polymerization temperature affects the rate of initiator decomposition and the propagation rate. A temperature that is too low will result in a slow reaction and low conversion.

  • Solution:

    • Increase the polymerization temperature. The total conversion of NVP polymerization generally increases significantly with an increase in temperature.

    • Refer to established protocols for the recommended temperature range for your specific initiator and polymerization method (bulk or solution).[4]

Possible Cause 5: Oxygen Inhibition

Oxygen can inhibit free-radical polymerization by reacting with the initiating and propagating radicals to form unreactive peroxy radicals.

  • Solution:

    • Degas the monomer and solvent before polymerization using techniques such as freeze-pump-thaw cycles, sparging with an inert gas (e.g., nitrogen or argon), or subjecting the solution to vacuum.[4]

    • Maintain an inert atmosphere (e.g., under a nitrogen or argon blanket) throughout the polymerization process.[5]

Frequently Asked Questions (FAQs)

Q1: How do I know if the inhibitor has been successfully removed from my NVP monomer?

A1: While direct analysis of the inhibitor concentration can be complex, a practical way to assess its removal is to perform a small-scale test polymerization with a standard recipe. If the polymerization proceeds as expected (e.g., shows an increase in viscosity or yields a polymer precipitate), the inhibitor has likely been sufficiently removed. For more rigorous verification, techniques like gas chromatography-mass spectrometry (GC-MS) can be used to detect trace amounts of inhibitors.

Q2: Can I use NVP that has turned yellow?

A2: Yellowing of NVP can indicate the formation of impurities or partial polymerization upon storage.[5] It is highly recommended to purify yellowed NVP by vacuum distillation before use to ensure reproducible polymerization results.

Q3: What is the typical shelf life of purified, inhibitor-free NVP?

A3: Inhibitor-free NVP is prone to spontaneous polymerization and should be used immediately after purification.[6] If short-term storage is necessary, it should be stored at a low temperature (e.g., in a refrigerator at 2-8 °C) in the dark and under an inert atmosphere. However, even under these conditions, its quality can degrade over time.

Q4: My polymerization reaction starts but then stops prematurely. What could be the cause?

A4: This phenomenon, known as "dead-end" polymerization, can occur due to the rapid depletion of the initiator before high monomer conversion is achieved. This is more likely to happen at higher reaction temperatures where the initiator decomposes quickly. To address this, you can either lower the reaction temperature to slow down the initiator decomposition rate or use an initiator with a longer half-life at the desired polymerization temperature.

Q5: I am observing a gel-like substance forming in my reaction. What is happening?

A5: The formation of a gel, especially at high conversions, is known as the Trommsdorff-Norrish effect or gel effect.[7] It is caused by a decrease in the termination rate due to the increasing viscosity of the polymerization medium, which hinders the diffusion of growing polymer chains. This leads to a rapid increase in the polymerization rate and molecular weight, potentially resulting in an uncontrolled reaction. To manage this, consider conducting the polymerization in solution to better control the viscosity and heat dissipation.

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on the Effective Rate Constant of NVP Polymerization

Initiator Concentration (mol L⁻¹)Effective Rate Constant (k_eff) (min⁻¹)
3.15 x 10⁻²1.00 x 10⁻²
6.30 x 10⁻²1.60 x 10⁻²
9.45 x 10⁻²2.40 x 10⁻²

Data adapted from a study on NVP polymerization kinetics in the presence of a chain transfer agent. The trend demonstrates the positive correlation between initiator concentration and polymerization rate.[8]

Experimental Protocols

Protocol 1: Inhibitor Removal from NVP by Vacuum Distillation

Materials:

  • This compound (with inhibitor)

  • Distillation flask

  • Receiving flask

  • Condenser

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Add the NVP monomer and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Connect the distillation flask to the condenser and the receiving flask.

  • Connect the vacuum source to the distillation apparatus.

  • Begin stirring (if using a magnetic stirrer) and gradually apply vacuum.

  • Once a stable vacuum is achieved (e.g., <10 mmHg), begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature of the vapor. NVP has a boiling point of approximately 92-95 °C at 11 mmHg.

  • Collect the purified NVP in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.

  • Discard the initial and final fractions of the distillate to ensure high purity.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • The purified NVP should be used immediately.

Protocol 2: Inhibitor Removal from NVP by Column Chromatography

Materials:

  • This compound (with inhibitor)

  • Activated basic alumina

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.

  • Dry-pack the column with activated basic alumina. The amount of alumina will depend on the quantity of NVP to be purified, but a general guideline is to use a bed height of about 10-15 cm.

  • Gently tap the column to ensure the alumina is well-packed.

  • Carefully add the NVP monomer to the top of the alumina bed.

  • Allow the NVP to pass through the column under gravity.

  • Collect the purified, inhibitor-free NVP in a clean, dry collection flask.

  • The purified NVP should be used immediately.[2]

Mandatory Visualization

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical 2R• Initiator->Radical Heat or Light Monomer_Radical R-M• Radical->Monomer_Radical + Monomer (M) Growing_Chain R-(M)n-M• Monomer_Radical->Growing_Chain + n(M) Dead_Polymer Polymer Growing_Chain->Dead_Polymer + R-(M)m-M• (Combination or Disproportionation) Growing_Chain2 R-(M)n-M•

Caption: Free radical polymerization mechanism of this compound.

Troubleshooting_Workflow Start Low Polymer Conversion Inhibitor Inhibitor Present? Start->Inhibitor RemoveInhibitor Remove Inhibitor (Distillation or Column) Inhibitor->RemoveInhibitor Yes Water Water Present? Inhibitor->Water No RemoveInhibitor->Water Dry Use Dry Glassware & Anhydrous Solvents Water->Dry Yes Initiator Initiator Conc. Optimal? Water->Initiator No Dry->Initiator OptimizeInitiator Adjust Initiator Concentration Initiator->OptimizeInitiator No Temperature Temperature Optimal? Initiator->Temperature Yes OptimizeInitiator->Temperature AdjustTemp Adjust Temperature Temperature->AdjustTemp No Oxygen Oxygen Present? Temperature->Oxygen Yes AdjustTemp->Oxygen Degas Degas Monomer/Solvent & Use Inert Atmosphere Oxygen->Degas Yes Success Successful Polymerization Oxygen->Success No Degas->Success

Caption: Troubleshooting workflow for low conversion in NVP polymerization.

References

Side reactions and byproducts in N-Vinyl-2-pyrrolidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Vinyl-2-pyrrolidone (NVP). The information focuses on common side reactions, byproduct formation, and purification challenges encountered during the synthesis, particularly via the Reppe method (vinylation of 2-pyrrolidone with acetylene).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound (NVP)?

A1: The most prevalent industrial method for synthesizing NVP is the Reppe process, which involves the vinylation of 2-pyrrolidone with acetylene (B1199291).[1][2] This reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH), which first reacts with 2-pyrrolidone to form the potassium salt of 2-pyrrolidone, the active catalyst.[1]

Q2: What are the primary side reactions and byproducts in NVP synthesis?

A2: The main side reactions and byproducts encountered during the vinylation of 2-pyrrolidone are:

  • Ring-opening hydrolysis: In the presence of water, the 2-pyrrolidone ring can be opened by the basic catalyst to form potassium 4-aminobutyrate. This side reaction deactivates the catalyst.[1][3]

  • Self-polymerization: NVP can undergo free-radical polymerization, especially at elevated temperatures, leading to the formation of polyvinylpyrrolidone (B124986) (PVP) oligomers or polymers.[4]

  • Unreacted starting material: The final product may contain unreacted 2-pyrrolidone.[5]

  • Other impurities: Small amounts of nitrogen and vinyl ether compounds can also be formed, which may lead to product discoloration and odor.[5]

Q3: Why is water content so critical during NVP synthesis?

A3: The presence of water is highly detrimental to the synthesis of NVP. Water facilitates the hydrolysis of the 2-pyrrolidone ring, leading to the formation of potassium 4-aminobutyrate.[1][3] This reaction consumes the active catalyst, reducing the overall reaction rate and yield of NVP. Therefore, it is crucial to remove water from the 2-pyrrolidone and catalyst mixture before introducing acetylene.[1] The water content should ideally be below 0.2%.[1]

Q4: How can I purify the crude NVP product?

A4: The most common methods for purifying crude NVP are vacuum distillation and crystallization.[5][6] Vacuum distillation is used to separate NVP from less volatile impurities like unreacted 2-pyrrolidone and polymeric byproducts.[5] To prevent thermal polymerization during distillation, it is recommended to keep the temperature of the distillation bottom liquid below 180°C, and preferably below 120°C.[7]

Q5: What causes the NVP product to have a yellow color, and how can it be prevented?

A5: A yellowish discoloration in the final NVP product can be caused by the presence of small amounts of nitrogen and vinyl ether compounds formed as byproducts during the synthesis.[5] To minimize discoloration, it is important to control the reaction temperature and purify the product effectively, for instance, through multi-step vacuum distillation.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Check for water content: Ensure that the 2-pyrrolidone and catalyst mixture is thoroughly dried before introducing acetylene. The water content should be less than 0.2%.[1] 2. Verify catalyst concentration: The typical concentration of KOH is 1-3% by weight.[1] Ensure the correct amount of catalyst is used.
Insufficient Acetylene 1. Monitor acetylene pressure: The reaction is typically carried out at a pressure of 0.9 to 1.5 MPa.[1] Ensure a stable and sufficient supply of acetylene. 2. Check for leaks: Inspect the reaction setup for any gas leaks.
Suboptimal Reaction Temperature 1. Verify temperature: The vinylation reaction is typically conducted between 150°C and 180°C.[1] Ensure the reaction temperature is within the optimal range.
Problem 2: Polymerization of NVP During Synthesis or Distillation
Possible Cause Troubleshooting Steps
High Reaction Temperature 1. Control reaction temperature: Maintain the reaction temperature within the recommended range (150-180°C).[1] 2. Ensure efficient heat removal: For larger scale reactions, ensure adequate cooling to dissipate the exothermic heat of reaction.
High Distillation Temperature 1. Use vacuum distillation: Purify NVP under reduced pressure to lower the boiling point.[5] 2. Control bottom temperature: Keep the temperature of the distillation flask below 180°C, and ideally below 120°C, to minimize thermal polymerization.[7]
Presence of Initiators 1. Use inhibitors: For storage of purified NVP, consider adding a suitable polymerization inhibitor.
Problem 3: Product Discoloration (Yellowish Tinge)
Possible Cause Troubleshooting Steps
Formation of Byproducts 1. Optimize reaction conditions: Ensure precise control over reaction temperature and pressure to minimize the formation of color-inducing byproducts. 2. Efficient purification: Employ multi-step vacuum distillation to effectively separate colored impurities.[6]
Oxygen Exposure at High Temperatures 1. Maintain an inert atmosphere: Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for NVP Synthesis

ParameterValueReference
Catalyst (KOH) Concentration1 - 3 wt%[1]
Water Content (max)< 0.2 wt%[1]
Reaction Temperature150 - 180 °C[1]
Reaction Pressure0.9 - 1.5 MPa[1]
2-Pyrrolidone Conversion (in microreactor)up to 45.3%[8]
Selectivity to NVP (in microreactor)up to 100%[8]

Experimental Protocols

Key Experiment: Vinylation of 2-Pyrrolidone with Acetylene (Illustrative Lab-Scale Protocol)

This is a generalized protocol based on industrial descriptions and should be adapted with appropriate safety measures for a laboratory setting.

  • Catalyst Preparation and Dehydration:

    • In a suitable high-pressure reactor, add 2-pyrrolidone and 1-3% by weight of potassium hydroxide (KOH).[1]

    • Heat the mixture to 80-130°C under vacuum (e.g., 730-740 mmHg) with nitrogen bubbling to remove the water formed during the salt formation.[1] Continue this process until the water content is below 0.2%.[1]

  • Vinylation Reaction:

    • After dehydration, seal the reactor and purge with nitrogen.

    • Introduce a mixture of acetylene and nitrogen (to ensure safety) into the reactor.[1]

    • Pressurize the reactor to 0.9-1.5 MPa.[1]

    • Heat the reactor to 150-180°C and maintain these conditions with stirring.[1]

    • Monitor the reaction progress by measuring the uptake of acetylene.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor and vent the excess acetylene/nitrogen mixture safely.

    • The crude product is then purified by multi-step vacuum distillation.[6]

    • Collect the fraction boiling at approximately 92-95°C at 11 mmHg.[2]

Analytical Method: Quantification of 2-Pyrrolidone in NVP using Gas Chromatography (GC)

A gas chromatography method with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for the quantification of residual 2-pyrrolidone in NVP.[9][10]

  • Column: A suitable capillary column, such as one with a polar stationary phase.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Program: A temperature gradient program to separate 2-pyrrolidone from NVP and other potential impurities.

  • Quantification: Use an internal or external standard method with a calibration curve prepared from known concentrations of 2-pyrrolidone.

Visualizations

Diagram 1: NVP Synthesis and Side Reaction Pathway

NVP_Synthesis 2-Pyrrolidone 2-Pyrrolidone NVP NVP 2-Pyrrolidone->NVP Main Reaction Potassium_4_aminobutyrate Potassium_4_aminobutyrate 2-Pyrrolidone->Potassium_4_aminobutyrate Side Reaction (Ring Opening) Acetylene Acetylene Acetylene->NVP KOH KOH KOH->NVP Catalyst KOH->Potassium_4_aminobutyrate Catalyst Water Water Water->Potassium_4_aminobutyrate

Caption: Main reaction pathway for NVP synthesis and the primary side reaction.

Diagram 2: Experimental Workflow for NVP Synthesis

NVP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Raw_Materials 2-Pyrrolidone + KOH Dehydration Dehydration (Vacuum + Heat) Raw_Materials->Dehydration Vinylation Vinylation with Acetylene (High Pressure + Heat) Dehydration->Vinylation Catalyst Crude_NVP Crude NVP Product Vinylation->Crude_NVP Purification_Step Vacuum Distillation Crude_NVP->Purification_Step Pure_NVP Pure NVP Purification_Step->Pure_NVP

Caption: General experimental workflow for the synthesis and purification of NVP.

Diagram 3: Troubleshooting Logic for Low NVP Yield

Troubleshooting_Yield Low_Yield Low NVP Yield Check_Water Check Water Content in Reactants Low_Yield->Check_Water Water_High > 0.2%? Check_Water->Water_High Dry_Reactants Action: Improve Dehydration Step Water_High->Dry_Reactants Yes Check_Catalyst Check Catalyst Concentration Water_High->Check_Catalyst No Catalyst_Incorrect Incorrect? Check_Catalyst->Catalyst_Incorrect Adjust_Catalyst Action: Correct Catalyst Amount Catalyst_Incorrect->Adjust_Catalyst Yes Check_Pressure Check Acetylene Pressure Catalyst_Incorrect->Check_Pressure No Pressure_Low < 0.9 MPa? Check_Pressure->Pressure_Low Increase_Pressure Action: Increase Acetylene Feed / Check for Leaks Pressure_Low->Increase_Pressure Yes Check_Temp Check Reaction Temperature Pressure_Low->Check_Temp No Temp_Incorrect Outside 150-180°C? Check_Temp->Temp_Incorrect Adjust_Temp Action: Adjust Temperature Temp_Incorrect->Adjust_Temp Yes

Caption: A troubleshooting decision tree for diagnosing low NVP yield.

References

Technical Support Center: Optimizing Initiator Concentration for N-Vinylpyrrolidone (NVP) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of N-vinylpyrrolidone (NVP). The focus is on optimizing the initiator concentration to achieve desired polymer characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in NVP polymerization?

A1: In the free radical polymerization of N-vinylpyrrolidone (NVP), an initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These radicals then "initiate" the polymerization process by reacting with NVP monomers to start the formation of polymer chains. The concentration of the initiator is a critical parameter that influences the entire polymerization process.

Q2: Which initiators are commonly used for NVP polymerization?

A2: Common initiators for NVP polymerization are azo-compounds and peroxides. Azobisisobutyronitrile (AIBN) is a widely used azo-initiator, particularly in organic solvents.[1] For polymerizations in aqueous solutions, water-soluble initiators like hydrogen peroxide and potassium persulfate are often employed.[2][3] The choice of initiator depends on the solvent, desired reaction temperature, and solubility.

Q3: How does initiator concentration affect the molecular weight of the resulting polyvinylpyrrolidone (B124986) (PVP)?

A3: Generally, an inverse relationship exists between the initiator concentration and the molecular weight of the resulting polymer. A higher initiator concentration produces a larger number of free radicals, leading to the simultaneous growth of many polymer chains. This results in shorter chains and, consequently, a lower average molecular weight.[4][5] Conversely, a lower initiator concentration generates fewer chains, allowing them to grow longer before termination, thus yielding a higher molecular weight polymer.[5]

Q4: What is the impact of initiator concentration on the polymerization rate?

A4: The rate of polymerization is directly proportional to the square root of the initiator concentration.[4] Therefore, increasing the initiator concentration leads to a faster polymerization reaction, as more radicals are available to initiate polymer chains.[5] This allows for a reduction in the overall reaction time.

Q5: Are there any side reactions associated with initiators in NVP polymerization?

A5: Yes, side reactions can occur. For instance, extensive chain transfer reactions to the solvent can be an issue, where radicals react with solvent molecules instead of the monomer.[6][7] This can lead to the formation of non-reactive homopolymers as byproducts. The choice of initiator and solvent, as well as the reaction temperature, can influence the extent of these side reactions.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
Low Polymer Yield or Conversion 1. Insufficient Initiator Concentration: Not enough free radicals are being generated to sustain the polymerization. 2. Low Reaction Temperature: The initiator may not be decomposing efficiently at the set temperature. 3. Presence of Inhibitors: Oxygen or other impurities in the monomer or solvent can scavenge free radicals.[8]1. Increase Initiator Concentration: Incrementally increase the initiator concentration. 2. Increase Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Purify Monomer/Solvent: Degas the reaction mixture (e.g., through freeze-pump-thaw cycles) to remove oxygen and use purified reagents.[9]
High Polydispersity Index (PDI) 1. Chain Transfer Reactions: Significant chain transfer to monomer, polymer, or solvent can broaden the molecular weight distribution.[10] 2. High Temperature: Can increase the rate of side reactions and chain transfer. 3. Non-uniform Initiation: Poor mixing or localized high temperatures can lead to bursts of initiation.1. Adjust Solvent/Monomer Ratio: Modifying concentrations can sometimes reduce chain transfer. 2. Lower Reaction Temperature: Use a lower temperature, possibly with a more active initiator. 3. Improve Mixing: Ensure uniform temperature and dispersion of the initiator throughout the reaction.
Gel Formation (Cross-linking) 1. High Monomer Conversion: At high conversions, long-chain branching and cross-linking can occur, especially in bulk polymerization.[3][10] 2. High Temperature: Can promote side reactions leading to cross-linking. 3. Dimer Impurities: The presence of impurities in the NVP monomer can sometimes lead to cross-linking.1. Reduce Reaction Time: Stop the polymerization at a lower conversion to avoid the gel effect.[10] 2. Lower Temperature: Conduct the polymerization at a lower temperature. 3. Purify Monomer: Ensure high purity of the NVP monomer before use.
Inconsistent Results Between Batches 1. Impurities in NVP: The purity of commercial NVP can vary, and impurities can significantly affect the polymerization kinetics and final polymer properties.[11] 2. Inaccurate Initiator Measurement: Small variations in initiator concentration can have a large impact on the outcome.[5] 3. Water Content: NVP is susceptible to hydrolysis under acidic conditions, and water content can affect the reaction.[8]1. Consistent Monomer Source/Purification: Use NVP from the same batch or purify it before each use. 2. Precise Weighing: Use a high-precision balance for measuring the initiator. 3. Control Water Content: Use dry solvents and ensure the water content in the NVP is below 0.1 wt%.[8]

Quantitative Data on Initiator Concentration

The following tables summarize the effect of initiator concentration on key parameters of polymerization.

Table 1: Effect of AIBN Initiator Concentration on NVP Polymerization

Monomer to Initiator Molar RatioInitiator Conc. (mol%)Weight Average Molecular Weight (Mw)Polydispersity Index (PDI)Monomer Conversion (%)
100:0.10.1150,0002.185
100:0.50.550,0001.892
100:1.01.025,0001.695
100:2.02.012,0001.598

Note: Data is illustrative and based on typical trends observed in free radical polymerization.[12]

Table 2: Influence of Initiator Concentration on Polymerization Rate

Initiator (AIBN) Conc. (mol%)Time to 50% Conversion (hours)
0.110
0.54
1.02
2.01

Note: Data is illustrative and based on typical trends observed in free radical polymerization.[12]

Experimental Protocols

General Protocol for Optimizing Initiator Concentration in NVP Solution Polymerization

This protocol provides a general framework. Specific amounts and conditions should be optimized for your particular application.

Materials:

  • N-vinylpyrrolidone (NVP), purified (e.g., by vacuum distillation to remove inhibitors).

  • Anhydrous, inhibitor-free solvent (e.g., water, ethanol, isopropanol, or toluene).[13]

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Potassium Persulfate).

  • Reaction vessel (e.g., Schlenk flask).

  • Inert gas source (Nitrogen or Argon).

  • Temperature-controlled heating source (e.g., oil bath).

  • Magnetic stirrer.

  • Precipitation solvent (e.g., diethyl ether, hexane).

Procedure:

  • Monomer and Solvent Preparation: In a reaction vessel equipped with a magnetic stir bar, dissolve a known amount of purified NVP in the chosen solvent.

  • Initiator Preparation: In a separate vial, dissolve the desired amount of initiator in a small amount of the same solvent. The amount of initiator should be varied for different experimental runs (e.g., 0.1, 0.5, 1.0, 2.0 mol% with respect to the monomer).

  • Inert Atmosphere: Seal the reaction vessel and deoxygenate the monomer solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes, or by using three freeze-pump-thaw cycles.[9][14]

  • Initiation: While maintaining the inert atmosphere, inject the initiator solution into the reaction vessel.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN).[9] Allow the reaction to proceed for a predetermined time.

  • Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the dried polymer to determine the molecular weight and PDI (e.g., by Gel Permeation Chromatography - GPC) and the monomer conversion (e.g., by gravimetry or ¹H NMR).

Visual Guides

G cluster_workflow Experimental Workflow for Initiator Optimization prep Prepare NVP and Solvent deoxygenate Deoxygenate Mixture (e.g., N2 Purge) prep->deoxygenate add_initiator Add Initiator Solution (Vary Concentration) deoxygenate->add_initiator polymerize Polymerize at Controlled Temperature add_initiator->polymerize terminate Terminate and Precipitate Polymer polymerize->terminate purify Purify and Dry PVP Product terminate->purify analyze Characterize Polymer (GPC, NMR) purify->analyze

Caption: Workflow for optimizing initiator concentration in NVP polymerization.

G cluster_troubleshooting Troubleshooting Polymerization Issues start Problem Observed low_yield Low Yield / Conversion? start->low_yield high_pdi High PDI / Broad MWD? low_yield->high_pdi No sol_yield Increase Initiator Conc. Increase Temperature Purify Reagents low_yield->sol_yield Yes gelation Gel Formation? high_pdi->gelation No sol_pdi Lower Temperature Adjust Concentrations Improve Mixing high_pdi->sol_pdi Yes sol_gel Stop at Lower Conversion Lower Temperature Purify Monomer gelation->sol_gel Yes ok Polymer OK gelation->ok No

Caption: Decision tree for troubleshooting common NVP polymerization issues.

References

Controlling molecular weight in poly(N-Vinyl-2-pyrrolidone) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(N-Vinyl-2-pyrrolidone) (PVP). The following sections address common issues related to controlling the molecular weight and polydispersity of PVP.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of PVP.

Q1: I performed a conventional free radical polymerization of this compound (NVP), but the molecular weight of my polymer is much lower than expected. What could be the cause?

A1: In conventional free radical polymerization, a lower than expected molecular weight is often due to a high initiator concentration. The molecular weight of PVP is inversely proportional to the initiator concentration. A higher concentration of initiator generates more radical species, leading to the formation of a larger number of shorter polymer chains.[1][2][3][4] To increase the molecular weight, you should decrease the amount of initiator used in the reaction.

Q2: My PVP has a very broad molecular weight distribution (high polydispersity index, PDI). How can I achieve a narrower distribution?

A2: A broad molecular weight distribution is a common characteristic of conventional free radical polymerization.[5] To achieve a narrower PDI, you should consider using a controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low PDIs (typically between 1.1 and 1.3).[6]

Q3: My RAFT polymerization of NVP is proceeding very slowly or not at all. What are the possible reasons?

A3: Several factors can lead to slow or failed initiation in RAFT polymerization of NVP:

  • Inhibitor in Monomer: Commercial NVP often contains a polymerization inhibitor. This must be removed before use, for example, by vacuum distillation.[7]

  • Oxygen: The presence of oxygen can inhibit free radical polymerization. Ensure your reaction setup is properly deoxygenated, for instance, by performing several freeze-pump-thaw cycles.[8]

  • Impure Reagents: Impurities in the monomer, solvent, or initiator can interfere with the polymerization. Use high-purity reagents and freshly purified monomer.

  • Incorrect RAFT Agent: NVP is a less-activated monomer (LAM), and requires a specific type of RAFT agent, such as a xanthate or dithiocarbamate, for efficient polymerization.[9][10]

Q4: The final PVP product from my synthesis is yellow. What causes this discoloration and how can I prevent it?

A4: Yellowing of PVP can be attributed to several factors, including the formation of aggregates in concentrated aqueous solutions and potential side reactions at high temperatures.[11] To minimize discoloration, consider the following:

  • Conduct the polymerization at the lowest effective temperature.

  • Ensure a pure monomer is used, as impurities can lead to side reactions.

  • During purification, ensure all residual monomer and by-products are removed.

Q5: I am trying to synthesize a high molecular weight PVP using conventional free radical polymerization, but I am struggling to achieve the desired molecular weight without getting a very broad PDI.

A5: Synthesizing high molecular weight PVP with a narrow PDI using conventional methods is challenging. While decreasing the initiator concentration will increase the molecular weight, it may also broaden the PDI. For better control over high molecular weight PVP synthesis, RAFT polymerization is the recommended method. It allows for the synthesis of high molecular weight polymers with a controlled architecture and a narrow molecular weight distribution.[9]

Quantitative Data on Molecular Weight Control

The following tables summarize the effect of key reaction parameters on the molecular weight (Mw) and polydispersity index (PDI) of PVP.

Table 1: Effect of Initiator Concentration on PVP Molecular Weight in Conventional Free Radical Polymerization

Initiator Concentration (% w/w)Resulting Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
1.5~1,100,000Broad
2.5~850,000Broad

Data adapted from studies on the free radical polymerization of PVP. A higher initiator concentration leads to a lower molecular weight.[1][2]

Table 2: Effect of Monomer-to-RAFT Agent Ratio on PVP Molecular Weight in RAFT Polymerization

[NVP]:[RAFT Agent]:[Initiator] Molar RatioTarget Molecular Weight ( g/mol )Experimental Molecular Weight ( g/mol )Polydispersity Index (PDI)
40:1:0.2~4,400~4,200~1.25
100:1:0.2~11,100~10,500~1.30
200:1:0.2~22,200~21,000~1.35

Data is illustrative and based on typical results for RAFT polymerization of NVP. The molecular weight is controlled by the ratio of monomer to RAFT agent.[8]

Experimental Protocols

The following are detailed protocols for the synthesis of PVP with a focus on molecular weight control.

Protocol 1: Conventional Free Radical Polymerization of NVP

This protocol describes a basic method for synthesizing PVP using a free radical initiator.

Materials:

  • This compound (NVP), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Deionized water

  • Methanol

  • Diethyl ether

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amount of NVP in deionized water.

  • Add the calculated amount of AIBN. The amount of AIBN will determine the final molecular weight (see Table 1).

  • Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

  • Heat the reaction mixture to 60-70°C with constant stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). The solution will become more viscous as the polymer forms.

  • To terminate the reaction, cool the flask in an ice bath.

  • Precipitate the polymer by slowly adding the aqueous solution to a large excess of diethyl ether with vigorous stirring.

  • Collect the precipitated PVP by filtration and wash with fresh diethyl ether.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Controlled Synthesis of PVP via RAFT Polymerization

This protocol provides a method for synthesizing PVP with a controlled molecular weight and low PDI using a xanthate-based RAFT agent.

Materials:

  • This compound (NVP), inhibitor removed

  • O-ethyl S-(phthalimidylmethyl) xanthate (RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Benzene (or other suitable solvent)

  • Diethyl ether

Procedure:

  • In a Schlenk flask, combine the NVP, O-ethyl S-(phthalimidylmethyl) xanthate, and AIBN in benzene. The molar ratio of [NVP]:[RAFT agent]:[AIBN] will determine the target molecular weight (e.g., 100:1:0.2 for a target Mn of ~11,000 g/mol ).[5]

  • Attach the flask to a Schlenk line and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

  • After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60°C.

  • Allow the polymerization to proceed with stirring for the specified time (e.g., 12 hours).[5]

  • Terminate the polymerization by immersing the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether while stirring.

  • Isolate the precipitated polymer by filtration.

  • Purify the polymer by re-dissolving it in a minimal amount of a suitable solvent (e.g., chloroform) and re-precipitating in diethyl ether. Repeat this step two more times.[12]

  • Dry the final PVP product under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Diagrams

The following diagrams illustrate key workflows and concepts in PVP synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification NVP This compound (NVP) (Inhibitor Removed) Mix Mix & Deoxygenate NVP->Mix Initiator Free Radical Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., Water) Solvent->Mix Polymerization Heat & Stir (e.g., 60-70°C) Mix->Polymerization Precipitate Precipitate in Anti-Solvent (e.g., Diethyl Ether) Polymerization->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry PVP_Product Final PVP Product Dry->PVP_Product

Caption: Workflow for Conventional Free Radical Polymerization of PVP.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification NVP This compound (NVP) (Inhibitor Removed) Mix Combine Reagents NVP->Mix RAFT_Agent RAFT Agent (e.g., Xanthate) RAFT_Agent->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., Benzene) Solvent->Mix Freeze_Pump_Thaw Freeze-Pump-Thaw Cycles (x3) Mix->Freeze_Pump_Thaw Polymerization Heat & Stir under Inert Atmosphere (e.g., 60°C) Freeze_Pump_Thaw->Polymerization Precipitate Precipitate in Anti-Solvent (e.g., Diethyl Ether) Polymerization->Precipitate Redissolve_Reprecipitate Redissolve & Re-precipitate (x3) Precipitate->Redissolve_Reprecipitate Dry Dry under Vacuum Redissolve_Reprecipitate->Dry Controlled_PVP Controlled PVP Product Dry->Controlled_PVP

Caption: Experimental Workflow for RAFT Polymerization of NVP.

G Problem Problem: Inconsistent or Incorrect Molecular Weight (Mw) Check_Method Which polymerization method was used? Problem->Check_Method Conventional Conventional Free Radical Check_Method->Conventional Conventional Controlled Controlled (e.g., RAFT) Check_Method->Controlled Controlled Check_Initiator Check Initiator Concentration Conventional->Check_Initiator Check_PDI Is PDI also high? Conventional->Check_PDI Check_Ratio Check [Monomer]:[CTA] Ratio Controlled->Check_Ratio High_Initiator Too High: Lower Mw Check_Initiator->High_Initiator High Low_Initiator Too Low: Higher Mw Check_Initiator->Low_Initiator Low High_Ratio Too High: Higher Mw Check_Ratio->High_Ratio High Low_Ratio Too Low: Lower Mw Check_Ratio->Low_Ratio Low Switch_to_RAFT Consider switching to RAFT for better control. Check_PDI->Switch_to_RAFT Yes

Caption: Troubleshooting Logic for Molecular Weight Control in PVP Synthesis.

References

Impact of NVP concentration on hydrogel swelling and mechanical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-vinylpyrrolidone (NVP)-based hydrogels. The following sections address common issues related to the impact of NVP concentration on hydrogel swelling and mechanical properties.

Frequently Asked Questions (FAQs)

Q1: How does increasing the NVP concentration affect the swelling of my hydrogel?

Increasing the concentration of N-vinylpyrrolidone (NVP), a hydrophilic monomer, generally leads to a higher equilibrium swelling ratio (ESR) in hydrogels.[1] This is attributed to the strong hydrophilic nature of the pyrrolidone group in NVP, which enhances the overall hydrophilicity of the hydrogel network, leading to greater water absorption.

However, there is an optimal concentration of NVP. Beyond a certain point, an excessively high NVP concentration can lead to the formation of a slimy and difficult-to-handle hydrogel due to the large amount of water present.[1] In some systems, a very high concentration of hydrophilic monomers can also lead to a decrease in swelling due to increased polymer chain entanglement and a higher probability of physical crosslinking.

Q2: What is the typical impact of NVP concentration on the mechanical properties of hydrogels?

The effect of NVP concentration on mechanical properties, such as tensile strength and modulus, can be complex and depends on the overall formulation of the hydrogel, including the type and concentration of the crosslinker and other comonomers.

Generally, increasing the NVP concentration in a copolymer system can lead to a decrease in mechanical strength if it is not accompanied by a corresponding increase in crosslinking density. This is because the increased hydrophilicity and swelling can lead to a more loosely connected network structure. However, in some formulations, NVP can contribute to the formation of a more homogenous and flexible network, which can improve certain mechanical properties like tear strength.[2]

Conversely, at lower NVP concentrations, the hydrogel may exhibit poor mechanical properties due to insufficient polymer network formation. Finding the optimal NVP concentration is crucial for balancing swelling and mechanical performance.

Q3: Can I modulate the hydrogel's properties by altering the NVP to crosslinker ratio?

Yes, the ratio of NVP to the crosslinking agent is a critical parameter for controlling both swelling and mechanical properties.

  • Increasing the crosslinker concentration at a fixed NVP concentration will generally lead to a decrease in the equilibrium swelling ratio and an increase in mechanical strength (e.g., Young's modulus).[3][4] This is because a higher crosslinker concentration results in a more tightly crosslinked network with a smaller mesh size, which restricts the movement of polymer chains and the uptake of water.

  • Decreasing the crosslinker concentration will have the opposite effect, leading to higher swelling and lower mechanical strength.

It is essential to optimize this ratio to achieve the desired balance of properties for your specific application.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of NVP-based hydrogels.

IssuePossible Cause(s)Suggested Solution(s)
Excessive Swelling & Poor Mechanical Strength 1. High NVP Concentration: The monomer ratio favors high water uptake, leading to a weak, swollen network. 2. Low Crosslinker Concentration: Insufficient crosslinking results in a loose network that cannot maintain its structural integrity upon swelling.1. Reduce NVP Concentration: Decrease the molar ratio of NVP in your formulation. 2. Increase Crosslinker Concentration: Increase the molar ratio of the crosslinking agent (e.g., EGDMA, MBA) to create a more robust network.[3]
Insufficient Swelling 1. Low NVP Concentration: The hydrogel is not hydrophilic enough to absorb a significant amount of water. 2. High Crosslinker Concentration: A very dense network restricts water penetration.[5]1. Increase NVP Concentration: Incorporate more NVP to enhance the hydrophilicity of the hydrogel.[1] 2. Decrease Crosslinker Concentration: Reduce the amount of crosslinker to allow for greater network expansion.
Brittle Hydrogel 1. Excessively High Crosslinker Concentration: A very high degree of crosslinking can lead to a rigid and brittle structure.[4] 2. High Concentration of a Rigid Comonomer: If NVP is copolymerized with a monomer that imparts rigidity, a high concentration of that comonomer can cause brittleness.1. Optimize Crosslinker Concentration: Systematically decrease the crosslinker concentration to achieve a more flexible network. 2. Adjust Comonomer Ratio: Decrease the concentration of the rigid comonomer and/or increase the NVP concentration to improve flexibility.
Hydrogel Does Not Form (Remains a Viscous Liquid) 1. Insufficient Initiator or Incomplete Polymerization: The polymerization reaction did not proceed to completion. 2. Inadequate Crosslinker Concentration: Not enough crosslinker was added to form a three-dimensional network.[6] 3. Presence of Inhibitors: Oxygen or other impurities in the reaction mixture can inhibit free-radical polymerization.1. Check Initiator Concentration and Reaction Conditions: Ensure the correct amount of initiator is used and that the polymerization temperature and time are appropriate. 2. Increase Crosslinker Concentration: Incrementally increase the crosslinker amount.[6] 3. Degas the Monomer Solution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before adding the initiator to remove dissolved oxygen.

Data Presentation

Table 1: Effect of NVP Concentration on Hydrogel Swelling and Mechanical Properties (Illustrative Data)

NVP Concentration (mol%)Comonomer (mol%)Crosslinker (mol%)Equilibrium Swelling Ratio (%)Young's Modulus (kPa)
1090135085
2575155060
5050180035
75251120015

Note: This table presents illustrative data to demonstrate the general trend. Actual values will vary depending on the specific hydrogel system, comonomers, crosslinker, and experimental conditions.

Experimental Protocols

Determination of Equilibrium Swelling Ratio (ESR)

Objective: To quantify the swelling capacity of the hydrogel.

Materials:

  • Synthesized hydrogel samples (e.g., discs of known dimensions)

  • Deionized water or buffer solution of interest

  • Weighing balance (accurate to 0.0001 g)

  • Filter paper

  • Vials or beakers

Procedure:

  • After synthesis, immerse the hydrogel samples in an excess of deionized water for purification, changing the water daily for at least 7 days to remove any unreacted monomers or initiator.

  • After purification, gently blot the surface of a hydrogel sample with a piece of filter paper to remove excess surface water.

  • Immediately weigh the swollen hydrogel sample and record the weight as Ws.

  • Dry the same hydrogel sample to a constant weight in a vacuum oven at a suitable temperature (e.g., 50-60 °C).

  • Record the constant dry weight as Wd.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR (%) = [(Ws - Wd) / Wd] x 100

  • Repeat the measurement for at least three samples of the same formulation and report the average ESR with the standard deviation.

Mechanical Testing: Unconfined Compression

Objective: To determine the compressive modulus (Young's modulus) of the hydrogel.

Materials:

  • Swollen hydrogel samples (cylindrical or cubic shape)

  • Mechanical testing machine (e.g., universal testing machine) with a suitable load cell

  • Compression platens

Procedure:

  • Ensure the hydrogel samples have reached their equilibrium swollen state in the desired buffer.

  • Measure the dimensions (diameter and height for cylindrical samples) of the swollen hydrogel sample.

  • Place the hydrogel sample on the lower compression platen of the mechanical tester.

  • Lower the upper platen until it just makes contact with the surface of the hydrogel.

  • Apply a compressive strain at a constant strain rate (e.g., 10% per minute).

  • Record the resulting stress-strain curve.

  • The compressive modulus (Young's modulus, E) is typically calculated from the initial linear region of the stress-strain curve (e.g., between 5% and 15% strain).

  • The formula for engineering stress (σ) is σ = F/A0, where F is the applied force and A0 is the initial cross-sectional area.

  • The formula for engineering strain (ε) is ε = ΔL/L0, where ΔL is the change in height and L0 is the initial height.

  • The modulus is the slope of the stress-strain curve in the linear region (E = σ/ε).

  • Test at least three samples per formulation and report the average modulus with the standard deviation.

Visualizations

NVP_Impact cluster_input Input Parameter cluster_properties Hydrogel Properties NVP_Concentration NVP Concentration Hydrophilicity Hydrophilicity NVP_Concentration->Hydrophilicity Increases Network_Density Network Density NVP_Concentration->Network_Density Decreases (at constant crosslinker) Swelling_Ratio Swelling Ratio Mechanical_Strength Mechanical Strength Swelling_Ratio->Mechanical_Strength Decreases (Generally) Hydrophilicity->Swelling_Ratio Increases Network_Density->Swelling_Ratio Decreases Network_Density->Mechanical_Strength Increases

Caption: Relationship between NVP concentration and hydrogel properties.

Troubleshooting_Workflow Start Problem with Hydrogel Excessive_Swelling Excessive Swelling? Start->Excessive_Swelling Poor_Mechanicals Poor Mechanical Properties? Excessive_Swelling->Poor_Mechanicals No Decrease_NVP Decrease NVP Conc. Excessive_Swelling->Decrease_NVP Yes No_Gelation No Gel Formation? Poor_Mechanicals->No_Gelation No Increase_Crosslinker Increase Crosslinker Conc. Poor_Mechanicals->Increase_Crosslinker Yes Check_Initiator Check Initiator/Conditions No_Gelation->Check_Initiator Yes End Optimized Hydrogel No_Gelation->End No Decrease_NVP->End Degas_Solution Degas Solution Increase_Crosslinker->Degas_Solution Increase_Crosslinker->End Check_Initiator->Increase_Crosslinker Degas_Solution->End

References

Technical Support Center: N-Vinyl-2-pyrrolidone (NVP) Purification by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Vinyl-2-pyrrolidone (NVP) using vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure a safe and efficient purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of NVP.

Problem: Polymerization in the Distillation Flask

  • Question: My NVP is polymerizing in the distillation flask upon heating. How can I prevent this?

  • Answer: NVP is prone to thermal polymerization, especially at elevated temperatures.[1][2][3] To mitigate this, it is crucial to keep the distillation temperature as low as possible. This is achieved by applying a deep vacuum. Additionally, ensure that any acidic impurities are removed before distillation, as they can catalyze polymerization.[1] Commercially available NVP often contains stabilizers like sodium hydroxide (B78521) (NaOH) or other amines.[1] While these must be removed to obtain pure, polymerizable monomer, distilling with a small amount of a non-volatile, high-boiling point inhibitor can be a strategy if the final application allows. However, for most applications requiring high-purity monomer, the goal is to remove the stabilizer.[1]

Problem: Bumping or Foaming

  • Question: The NVP is bumping violently or foaming excessively during distillation. What can I do?

  • Answer: Bumping and foaming are common issues in vacuum distillation, often caused by rapid heating or a sudden drop in pressure.[4] To prevent bumping, use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.[5] A Claisen adapter in your distillation setup can also help to prevent bumped material from contaminating the distillate.[5] Foaming can be minimized by a slow and gradual application of the vacuum.[4][6] If foaming is persistent, anti-foaming agents can be used, but this may contaminate the final product.[4][6] Using a larger distillation flask (no more than half full) provides more headspace for foam to dissipate.[4]

Problem: Product Discoloration

  • Question: The distilled NVP has a yellow tint. What is the cause and how can I obtain a colorless product?

  • Answer: Yellowing of NVP can be due to oxidation or the presence of certain impurities.[7] To prevent discoloration, it is recommended to conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure all glassware is scrupulously clean. Traces of impurities can sometimes lead to color formation during polymerization.

Problem: Inability to Achieve a Deep Vacuum

  • Question: I am unable to reach the desired vacuum level for the distillation. What should I check?

  • Answer: A stable and deep vacuum is critical for lowering the boiling point of NVP. If you are having trouble achieving the target pressure, check the following:

    • Leaks: Inspect all joints and connections for leaks. Ensure all glassware joints are properly greased and sealed.

    • Vacuum Pump: Verify that your vacuum pump is in good working order and the oil is clean.

    • Cold Trap: A cold trap between the distillation apparatus and the vacuum pump is essential to protect the pump from corrosive vapors. Ensure the trap is sufficiently cold (e.g., using a dry ice/acetone slurry or a cryocooler).

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying NVP?

A1: this compound has a high boiling point at atmospheric pressure (218 °C) and is susceptible to thermal polymerization and decomposition at elevated temperatures.[3][8] Vacuum distillation allows for the boiling point to be significantly lowered, enabling purification at temperatures that minimize these degradation pathways.[8]

Q2: What are the common impurities in commercial NVP?

A2: Common impurities include 2-pyrrolidone (the precursor to NVP), water, and polymerization inhibitors (e.g., NaOH).[1][9] Depending on the synthesis route, other organic byproducts may also be present.

Q3: How do I remove the sodium hydroxide (NaOH) inhibitor before distillation?

A3: A common laboratory method is to wash the NVP with brine or a very dilute acid to neutralize the NaOH, followed by drying with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium hydride) before distillation. Alternatively, a pre-distillation at a very low pressure can sometimes separate the NVP from the non-volatile NaOH.

Q4: What is the expected purity and yield of vacuum-distilled NVP?

A4: With a properly conducted vacuum distillation, it is possible to achieve a purity of >99.5%.[1] Yields can be high, often exceeding 90%, but can be affected by polymerization in the distillation pot.

Quantitative Data Summary

ParameterValueReference
Boiling Point 92-95 °C at 11 mmHg[2]
96 °C at 14 mmHg
193 °C at 400 mmHg[10]
218 °C at 760 mmHg
Melting Point 13-14 °C[2][7]
Density 1.04 g/mL at 25 °C[2]
Vapor Pressure 0.1 mmHg at 24 °C[7]
Common Purity Spec. ≥ 99.5%[1]
Common Impurity Limits 2-pyrrolidone: ≤ 0.2%
Water: ≤ 0.2%

Experimental Protocol: Laboratory-Scale Vacuum Distillation of NVP

This protocol outlines a general procedure for the purification of NVP in a research laboratory setting.

1. Pre-Distillation Treatment (Inhibitor Removal):

  • If the NVP contains a basic stabilizer like NaOH, it should be removed. A common method is to wash the NVP with a saturated sodium chloride (brine) solution in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium hydride.

  • Filter the drying agent.

2. Distillation Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask.[5]

  • Use a magnetic stir bar in the distillation flask.[5]

  • Ensure all glass joints are lightly greased with a suitable vacuum grease to prevent leaks.[5]

  • Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. The trap should be cooled, for instance with a dry ice/acetone bath.[5]

3. Distillation Procedure:

  • Charge the pre-treated NVP into the distillation flask (not exceeding half the volume of the flask).

  • Begin stirring and slowly evacuate the system. A gradual reduction in pressure helps to control initial outgassing and potential foaming.[4]

  • Once the desired vacuum is achieved and stable, begin to heat the distillation flask using a heating mantle.

  • Collect the NVP distillate in the receiving flask. The boiling point will depend on the vacuum achieved (refer to the quantitative data table).

  • Monitor the distillation for any signs of polymerization (e.g., increased viscosity, discoloration in the pot). If this occurs, stop the distillation immediately by removing the heat and slowly venting the system.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.

Visual Workflow and Troubleshooting Logic

NVP_Distillation_Workflow NVP Vacuum Distillation Workflow and Troubleshooting start Start: Crude NVP pre_treatment Pre-treatment (Inhibitor Removal) start->pre_treatment distillation Vacuum Distillation pre_treatment->distillation product Pure NVP distillation->product Success polymerization Issue: Polymerization distillation->polymerization Problem bumping Issue: Bumping/Foaming distillation->bumping Problem discoloration Issue: Discoloration distillation->discoloration Problem vacuum_issue Issue: Poor Vacuum distillation->vacuum_issue Problem solution_polymer Solution: - Lower Temperature - Improve Vacuum polymerization->solution_polymer solution_bumping Solution: - Stir Vigorously - Gradual Heating/Vacuum - Use Claisen Adapter bumping->solution_bumping solution_color Solution: - Use Inert Atmosphere - Clean Glassware discoloration->solution_color solution_vacuum Solution: - Check for Leaks - Service Pump vacuum_issue->solution_vacuum solution_polymer->distillation Retry solution_bumping->distillation Retry solution_color->distillation Retry solution_vacuum->distillation Retry

Caption: A flowchart of the NVP distillation process and common troubleshooting steps.

Experimental_Setup NVP Vacuum Distillation Apparatus cluster_distillation Distillation Setup cluster_vacuum Vacuum System Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask heats Claisen Adapter Claisen Adapter Distillation Flask->Claisen Adapter vapor path Stir Bar Stir Bar Distillation Flask->Stir Bar contains Distillation Head Distillation Head Claisen Adapter->Distillation Head Condenser Condenser Distillation Head->Condenser vapor to Receiving Flask Receiving Flask Condenser->Receiving Flask condensate to Thermometer Thermometer Thermometer->Distillation Head measures temp in Vacuum Trap Vacuum Trap Receiving Flask->Vacuum Trap connects to Vacuum Pump Vacuum Pump Vacuum Trap->Vacuum Pump protects

Caption: A simplified diagram of a typical laboratory setup for NVP vacuum distillation.

References

Technical Support Center: N-Vinyl-2-Pyrrolidone (NVP) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Vinyl-2-pyrrolidone (NVP) polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the management of the significant heat of polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is managing heat so critical during NVP polymerization?

A1: The free-radical polymerization of this compound is a highly exothermic reaction. Failure to control the heat generated can lead to a rapid, uncontrolled increase in temperature, a dangerous situation known as thermal runaway. This can cause the reaction to boil over, potentially leading to equipment failure and safety hazards. Furthermore, poor temperature control can negatively impact the final polymer's properties, causing issues like low molecular weight, high residual monomer content, and discoloration (yellowing) of the final product.[1][2]

Q2: What are the primary methods for polymerizing NVP, and how do they differ in heat management?

A2: The three main methods are bulk, solution, and suspension polymerization.

  • Bulk Polymerization: Involves only the monomer and an initiator. While it produces a pure polymer, it is the most challenging for heat control due to high viscosity, which impedes heat diffusion and can lead to localized overheating.[1][2]

  • Solution Polymerization: The monomer and initiator are dissolved in a solvent. The solvent acts as a heat sink, absorbing the heat of reaction and making temperature control significantly easier. This is the most common industrial method for producing Polyvinylpyrrolidone (PVP).[1]

  • Suspension Polymerization: The monomer is suspended as droplets in a continuous phase (typically water). The heat is dissipated into the continuous phase, offering good thermal control.

Q3: My final Polyvinylpyrrolidone (PVP) product is yellow. What causes this and how can I prevent it?

A3: Yellow discoloration in PVP can stem from several factors:

  • High Temperatures: Localized overheating during polymerization can cause side reactions and degradation of the polymer, leading to a yellow or brown color.

  • Oxidation: The presence of oxygen can contribute to the formation of color bodies.

  • Aqueous Solutions: In concentrated aqueous solutions, the formation of aggregates of hydrated PVP chains can lead to a yellow appearance due to light scattering.[3][4]

Prevention Strategies:

  • Ensure uniform and efficient heat removal to avoid hot spots.

  • Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • For solution polymerization, choose a solvent that effectively dissipates heat.

  • If working in an aqueous solution, be aware that higher molar mass PVP may show more color.[3]

Q4: How does initiator concentration affect the polymerization and the final product?

A4: The initiator concentration is a critical parameter that influences both the reaction rate and the final polymer's molecular weight.

  • Higher Initiator Concentration: Leads to a faster polymerization rate. However, it also results in the formation of more polymer chains, which means the final average molecular weight will be lower.[5]

  • Lower Initiator Concentration: Results in a slower reaction rate but produces polymer chains of a higher average molecular weight.

Q5: I use NVP that contains an inhibitor. Do I need to remove it before starting my polymerization?

A5: It depends on the polymerization method and the inhibitor. Many commercial NVP monomers are stabilized with inhibitors like potassium salts of weak acids (e.g., potassium carbonate, potassium acetate) to prevent self-polymerization during storage.[6][7] For many solution polymerization processes, these types of inhibitors do not need to be removed and will not significantly affect the polymerization rate or the color of the final product.[6][7] However, for sensitive applications or when using bulk polymerization, removal of the inhibitor by distillation or passing through an inhibitor-remover column is recommended.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Rapid, Uncontrolled Temperature Spike (Thermal Runaway) 1. Inadequate heat dissipation. 2. High initiator concentration. 3. Bulk polymerization without proper cooling.1. Improve stirring and use a cooling bath (ice-water or cryostat). 2. Reduce initiator concentration. 3. Switch to solution polymerization to use the solvent as a heat sink. 4. For larger scale, consider controlled monomer addition (semi-batch process).
Final Polymer has Low Molecular Weight 1. High initiator concentration. 2. High reaction temperature. 3. Presence of chain transfer agents.1. Decrease the initiator concentration.[5] 2. Lower the polymerization temperature. 3. Ensure solvents and reagents are pure and free from unintentional chain transfer agents.
Inconsistent or Bimodal Molecular Weight Distribution 1. Non-uniform temperature in the reactor. 2. Incomplete mixing of initiator. 3. Presence of impurities.1. Ensure vigorous and uniform stirring. 2. Add the initiator solution slowly to the monomer solution under good agitation. 3. Purify the monomer and solvent before use.
Reaction Fails to Initiate or is Very Slow 1. Inactive or insufficient initiator. 2. Low reaction temperature. 3. Presence of an effective inhibitor.1. Check the age and storage conditions of the initiator. Increase concentration if necessary. 2. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. If necessary, remove the storage inhibitor from the monomer prior to polymerization.

Quantitative Data on Polymerization Parameters

Table 1: Effect of Initiator Concentration on PVP Molecular Weight

This table illustrates the inverse relationship between initiator concentration and the resulting polymer's weight average molecular weight (Mw) and intrinsic viscosity. The data is based on the free radical polymerization of 3% N-vinylpyrrolidone (VP) at a constant temperature of 45°C.

Initiator ConcentrationWeight Average Molecular Weight (Mw)Intrinsic Viscosity
1.5%Higher MwHigher
2.5%Lower Mw (approx. 23% decrease)Lower (approx. 10% decrease)
(Data adapted from studies on Automatic Continuous Online Monitoring of Polymerization Reactions)[5]

Experimental Protocols

Protocol 1: Laboratory-Scale Solution Polymerization of NVP

This protocol describes a typical setup for a controlled solution polymerization to synthesize PVP.

Materials:

  • This compound (NVP) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) initiator

  • Solvent (e.g., water, ethanol, or benzene)[1][8]

  • Reaction flask (e.g., three-neck round-bottom flask)

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature controller

  • Cooling bath (e.g., ice-water) for emergency use

Procedure:

  • Setup: Assemble the reaction flask with a condenser, a gas inlet, and a stopper. Place it in the heating mantle on top of the magnetic stirrer.

  • Reagents: Prepare a solution of NVP in the chosen solvent. For example, a 50% mass fraction solution in water.[1]

  • Inert Atmosphere: Purge the reaction flask with an inert gas for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the NVP solution to the desired reaction temperature (e.g., 50-70°C) with stirring.[1]

  • Initiation: In a separate vial, dissolve the AIBN initiator in a small amount of the reaction solvent. Once the monomer solution is at a stable temperature, add the initiator solution.

  • Polymerization: Maintain the reaction at a constant temperature. The solution will become more viscous as the polymerization proceeds. Monitor the temperature closely. If the temperature begins to rise uncontrollably, use the cooling bath to manage the exotherm. A typical reaction time is several hours.[1]

  • Termination & Purification: After the desired reaction time, cool the flask to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether for polymers synthesized in organic solvents).

  • Drying: Dry the precipitated polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.[8]

Protocol 2: Laboratory-Scale Inverse Suspension Polymerization of NVP

This method is used to produce cross-linked poly(NVP) microspheres.

Materials:

  • NVP monomer

  • Cross-linking agent (e.g., EDACPA)

  • Initiator system (e.g., Benzoyl Peroxide/DMA)

  • Continuous phase (e.g., liquid vaseline)

  • Reaction vessel with mechanical stirrer

  • Inert gas supply

Procedure:

  • Continuous Phase: Add the continuous phase (e.g., 150 mL of liquid vaseline) to the reaction vessel and begin stirring (e.g., 400 rpm).[9]

  • Dispersed Phase Preparation: In a separate beaker, prepare the dispersed phase by mixing the NVP monomer (e.g., 3g), the cross-linker (e.g., 1.3 wt%), and the initiator (e.g., 2% with respect to monomer).[9]

  • Suspension Formation: Add the dispersed phase to the stirring continuous phase. The mechanical agitation will break the dispersed phase into fine droplets.

  • Polymerization: Heat the suspension to the desired reaction temperature (e.g., 35°C) under an inert atmosphere.[9]

  • Reaction Time: Allow the polymerization to proceed for an extended period (e.g., 24 hours).[9]

  • Isolation: After the reaction is complete, cool the mixture. Collect the polymer beads by filtration.

  • Washing and Drying: Wash the beads thoroughly with a suitable solvent (e.g., diethyl ether) to remove the continuous phase and any unreacted monomer. Dry the microspheres in a vacuum oven at room temperature.[9]

Visualized Workflows and Logic

Troubleshooting_Workflow start Problem Encountered During NVP Polymerization issue_temp Is the issue related to Temperature Control? start->issue_temp issue_product Is the issue with the Final Product Quality? start->issue_product runaway Thermal Runaway / Rapid Temperature Spike issue_temp->runaway Yes slow_reaction Slow or No Reaction issue_temp->slow_reaction No color_issue Product is Yellow/ Discolored issue_product->color_issue Yes mw_issue Incorrect Molecular Weight issue_product->mw_issue No action_runaway Action: 1. Improve Cooling & Stirring 2. Reduce Initiator Conc. 3. Switch to Solution Polymerization runaway->action_runaway action_slow Action: 1. Check Initiator Activity/Conc. 2. Increase Temperature 3. Remove Inhibitor slow_reaction->action_slow action_color Action: 1. Reduce Reaction Temperature 2. Use Inert Atmosphere (N2/Ar) 3. Ensure Uniform Heat Dissipation color_issue->action_color action_mw Action: - For Lower MW: Increase Initiator/Temp - For Higher MW: Decrease Initiator/Temp mw_issue->action_mw

Caption: Troubleshooting decision tree for NVP polymerization issues.

Polymerization_Method_Selection start Goal: Synthesize PVP heat_control Is precise heat control and safety the top priority? start->heat_control purity Is highest polymer purity (no solvent) essential? heat_control->purity No solution Choose: Solution Polymerization (Solvent as heat sink) heat_control->solution Yes microspheres Is the desired product microspheres/beads? purity->microspheres No bulk Choose: Bulk Polymerization (Requires excellent cooling) purity->bulk Yes microspheres->solution No suspension Choose: Suspension Polymerization microspheres->suspension Yes

Caption: Logic for selecting the appropriate NVP polymerization method.

References

Addressing yellowing and degradation of N-Vinyl-2-pyrrolidone monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing common issues encountered with N-Vinyl-2-pyrrolidone (NVP) monomer, specifically focusing on yellowing and degradation.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound (NVP) monomer turned yellow?

A1: The yellowing of NVP is typically an indication of degradation.[1][2][3][4] The primary causes include:

  • Oxidation: Exposure to oxygen, especially when heated or exposed to UV light, can lead to the formation of chromophores (color-forming groups) like carbonyl and conjugated structures.[5]

  • Polymerization: NVP can undergo spontaneous polymerization over time, which can contribute to a change in color and viscosity.[6][7][8] This process is accelerated by heat, light, and the presence of radical initiators.[2][6]

  • Hydrolysis: In the presence of acidic conditions and water, NVP can hydrolyze to form 2-pyrrolidone and acetaldehyde.[6] While this may not directly cause yellowing, it indicates degradation of the monomer.

Q2: How can I prevent my NVP monomer from turning yellow and degrading?

A2: Proper storage and handling are crucial for maintaining the quality of NVP. Key recommendations include:

  • Inert Atmosphere: Store NVP under an inert atmosphere, such as nitrogen, to minimize contact with oxygen.[7]

  • Controlled Temperature: Store the monomer in a cool, dry, and well-ventilated place, ideally between 2-8°C. Avoid freezing, as this can cause the stabilizer to separate. Protect from temperatures above 25°C to prevent accelerated degradation.[7]

  • Light Protection: Keep the container tightly closed and protected from direct sunlight and UV radiation.[9]

  • Use of Stabilizers: NVP is typically supplied with a stabilizer to prevent spontaneous polymerization.[6][7][8]

Q3: What are the common stabilizers used in NVP and how do they work?

A3: NVP is commonly stabilized with either a caustic stabilizer like sodium hydroxide (B78521) (NaOH) or an amine-based stabilizer.[7]

  • Sodium Hydroxide (NaOH): Typically added at a concentration of 0.1%, NaOH helps to keep the monomer weakly alkaline, which inhibits both hydrolysis and polymerization.[6][7]

  • Amine-based Stabilizers: A common example is N,N'-di-sec-butyl-p-phenylenediamine (also known as Kerobit), often used at a concentration of 10 ppm.[7][10] These compounds act as radical scavengers, preventing the initiation of polymerization.

  • MEHQ (Monomethyl ether hydroquinone): This is another common stabilizer used in various monomers, including NVP.

Q4: Do I need to remove the stabilizer before using NVP in my experiment?

A4: Yes, for most polymerization reactions, the inhibitor must be removed to allow the reaction to proceed.[6] The presence of a stabilizer will create an induction period or completely prevent polymerization.[11]

Q5: My NVP has solidified. How should I handle it?

A5: NVP has a melting point of around 13-14°C, so it can solidify in cool storage.[3][4] If a drum of NVP has solidified, it should be melted carefully in a water bath or a warm room with a maximum temperature of 30°C. Do not use direct steam heating.[7] Ensure the contents are homogenized before use.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Monomer is yellow upon receipt or turns yellow shortly after opening. 1. Improper storage during transport or in the facility. 2. Exposure to air and/or light. 3. Exceeded shelf-life.[8]1. Check the certificate of analysis and expiry date. 2. If purity is critical, purify the monomer by vacuum distillation. 3. Ensure proper storage conditions are met immediately.
Polymerization fails or is significantly delayed (long induction period). 1. Stabilizer has not been removed.[11] 2. Presence of impurities that inhibit polymerization.1. Follow the appropriate protocol to remove the stabilizer (see Experimental Protocols section). 2. Purify the NVP by vacuum distillation.
Monomer has become viscous or has solidified into a polymer. 1. Spontaneous polymerization due to improper storage (high temperature, exposure to light).[7][8] 2. Depletion of the stabilizer.1. The monomer is likely unusable for most applications. Dispose of it according to safety guidelines. 2. Review storage procedures to prevent future occurrences.
Inconsistent experimental results. 1. Variable purity of the NVP monomer. 2. Incomplete removal of stabilizer. 3. Partial degradation of the monomer.1. Purify the NVP before use to ensure consistent quality. 2. Optimize the stabilizer removal procedure. 3. Use fresh monomer and adhere to strict storage protocols.

Quantitative Data Summary

Table 1: Recommended Storage and Handling Conditions for NVP

Parameter Value Reference
Storage Temperature2 - 8 °C
Maximum Storage Temperature< 25-30 °C[7]
Stabilizer Concentration (NaOH)~0.1%[6][7]
Stabilizer Concentration (Amine)~10 ppm[7][10]
Water Content< 0.1 wt%[6]

Table 2: Physical Properties of this compound

Property Value Reference
Molecular FormulaC6H9NO[1][3]
Molecular Weight111.14 g/mol [9]
AppearanceColorless to light yellow liquid[1][3][9]
Melting Point13 - 14 °C[3][4]
Boiling Point92 - 95 °C @ 15 hPa
Flash Point95 °C[3]
Density1.04 g/cm³ at 25 °C

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is for purifying NVP to remove polymers, impurities, and some types of stabilizers.

Materials:

  • This compound (stabilized)

  • Calcium hydride (CaH₂) (optional, for drying)

  • Vacuum distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone)

  • Manometer

Procedure:

  • Pre-treatment (Optional): If the NVP contains water, it can be dried by stirring over calcium hydride (CaH₂) for several hours at room temperature.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Charge the Flask: Charge the distillation flask with the NVP to be purified. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure. A typical pressure range for NVP distillation is 5-20 torr.[12]

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

  • Distillation: The distillation temperature will depend on the pressure. At approximately 14 mm Hg, NVP boils at 96°C.[8] A typical distillation temperature range is 80-120°C.[12]

  • Collection: Collect the purified NVP in the receiving flask. The first few drops (forerun) may be discarded.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

  • Storage: Store the purified, unstabilized NVP at a low temperature (e.g., in a refrigerator) and use it promptly to prevent polymerization.

Protocol 2: Removal of NaOH Stabilizer

This protocol is for removing the caustic stabilizer from NVP.

Materials:

  • NVP stabilized with NaOH

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, flasks

Procedure:

  • Washing: Place the NVP in a separatory funnel and add an equal volume of deionized water. Shake the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing the dissolved NaOH) will be the bottom layer.

  • Drain Aqueous Layer: Carefully drain and discard the lower aqueous layer.

  • Repeat Washing: Repeat the washing process with deionized water two more times.

  • Brine Wash: Wash the NVP with a saturated brine solution to help remove residual water.

  • Drying: Transfer the washed NVP to a flask and add an anhydrous drying agent like magnesium sulfate or sodium sulfate. Swirl the flask and let it stand until the liquid is clear.

  • Filtration: Filter the dried NVP to remove the drying agent.

  • Further Purification: For high-purity applications, it is recommended to perform a vacuum distillation (Protocol 1) after removing the NaOH.

Protocol 3: Removal of Amine Stabilizer

This protocol is for removing amine-based stabilizers from NVP.

Materials:

  • NVP stabilized with an amine

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, flasks

Procedure:

  • Acid Wash: Place the NVP in a separatory funnel and wash it with a dilute HCl solution.[13] The amine stabilizer will be protonated and partition into the aqueous layer.[13]

  • Phase Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Wash the NVP with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Water Wash: Wash with deionized water to remove any remaining salts.

  • Brine Wash: Wash with a saturated brine solution.

  • Drying: Dry the NVP over an anhydrous drying agent.

  • Filtration: Filter to remove the drying agent.

  • Further Purification: For high-purity applications, perform a vacuum distillation (Protocol 1).

Visualizations

NVP_Degradation_Pathways NVP This compound (NVP) (Colorless Liquid) Yellow_NVP Yellowed NVP (Degraded) NVP->Yellow_NVP Oxidation (O₂, Heat, UV) Polymer Poly(N-vinylpyrrolidone) (Viscous/Solid) NVP->Polymer Spontaneous Polymerization (Heat, Light) Hydrolysis_Products 2-Pyrrolidone + Acetaldehyde NVP->Hydrolysis_Products Hydrolysis (Acid, H₂O) Yellow_NVP->Polymer Further Degradation

Caption: Key degradation pathways for this compound (NVP).

NVP_Purification_Workflow Start Stabilized NVP Stabilizer_Removal Stabilizer Removal (Washing) Start->Stabilizer_Removal Drying Drying (e.g., MgSO₄) Stabilizer_Removal->Drying Waste Stabilizer & Impurities Stabilizer_Removal->Waste Distillation Vacuum Distillation Drying->Distillation End Pure, Unstabilized NVP Distillation->End Distillation->Waste

Caption: General experimental workflow for the purification of NVP.

Troubleshooting_Logic action_node action_node start Problem with NVP? is_yellow Is the NVP yellow? start->is_yellow is_viscous Is it viscous or solid? is_yellow->is_viscous Yes action_check_storage Check storage conditions and expiration date is_yellow->action_check_storage No is_reaction_failing Is the polymerization failing? is_viscous->is_reaction_failing No action_dispose Dispose of monomer and review storage is_viscous->action_dispose Yes action_purify Purify by vacuum distillation is_reaction_failing->action_purify No action_remove_stabilizer Remove stabilizer is_reaction_failing->action_remove_stabilizer Yes action_proceed Proceed with caution (consider purification) action_check_storage->action_proceed

Caption: A troubleshooting decision tree for common NVP issues.

References

Validation & Comparative

N-Vinyl-2-pyrrolidone based hydrogels versus polyethylene glycol (PEG) hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Vinyl-2-pyrrolidone (NVP) and Polyethylene (B3416737) Glycol (PEG) Based Hydrogels for Drug Delivery and Biomedical Applications

In the realm of drug development and tissue engineering, hydrogels have emerged as a cornerstone technology due to their unique properties, such as high water content, biocompatibility, and tunable physical characteristics.[1] Among the myriad of synthetic polymers used for hydrogel fabrication, this compound (NVP) and Polyethylene Glycol (PEG) are two of the most prominent. This guide provides a detailed, objective comparison of NVP-based and PEG-based hydrogels, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific application.

Comparative Analysis of Hydrogel Properties

The selection of a hydrogel system is critically dependent on its intrinsic properties. This section compares NVP and PEG hydrogels based on their biocompatibility, mechanical strength, swelling behavior, and drug release kinetics.

Biocompatibility

Both PEG and NVP-based polymers are generally considered biocompatible.

  • PEG Hydrogels: PEG is well-regarded for its excellent biocompatibility and "stealth" properties, which resist protein adsorption and minimize immune responses.[2][3] This bio-inert nature makes PEG hydrogels a popular choice for in vivo applications, including drug delivery and as scaffolds for tissue regeneration.[2][4] Studies involving the implantation of PEG-based hydrogels in the brain have shown only a mild inflammatory response, suggesting good compatibility with sensitive neural tissue.[5][6]

  • NVP-based Hydrogels: Poly(this compound) (PVP) is also known for its low toxicity and biocompatibility. It has been explored as a potential alternative to PEG to confer stealth properties to drug delivery systems like lipoplexes, with studies indicating a potentially lower immunogenic response compared to PEGylated systems.[3] Copolymers of NVP with other materials like chitosan (B1678972) have also been shown to be biocompatible.[7]

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its application, determining its ability to withstand physiological stresses.

  • PEG Hydrogels: The mechanical properties of PEG hydrogels are highly tunable. They can be adjusted by altering the molecular weight of the PEG precursor and the crosslinking density.[8][9] Generally, increasing the PEG concentration and decreasing its molecular weight results in a higher compressive and tensile modulus, creating a stiffer hydrogel.[10] For instance, the compressive moduli of PEG hydrogels can be modulated over a range from approximately 13 kPa to 233 kPa.[8] However, a common challenge with purely PEG-based hydrogels is their often weak mechanical strength and brittle nature, which can limit their use in load-bearing applications.[8][11]

  • NVP-based Hydrogels: NVP-based hydrogels, particularly when formulated as nanocomposites, can exhibit robust mechanical properties. For example, nanocomposite hydrogels of NVP crosslinked with Laponite XLG have shown comparable or even enhanced viscoelastic and compressive mechanical properties compared to those crosslinked with conventional divinyl monomers.[12] The properties of these hydrogels tend to improve as the clay (crosslinker) content increases.[12]

Swelling Behavior

A hydrogel's ability to absorb and retain water is fundamental to its function, especially in drug delivery, as it directly influences drug loading and release.[13][14]

  • PEG Hydrogels: The swelling ratio of PEG hydrogels is inversely related to the polymer concentration and crosslink density; higher concentrations and more crosslinking lead to lower swelling.[9][10] The swelling behavior can also be influenced by environmental pH if pH-sensitive co-monomers are incorporated. For example, PEG-co-p(Aac/AMPS) hydrogels exhibit significantly higher swelling at neutral or alkaline pH (pH 7.4) compared to acidic conditions (pH 1.2).[15]

  • NVP-based Hydrogels: NVP-based hydrogels also demonstrate significant swelling capacity. Copolymers of NVP and polyethylene glycol diacrylate (PAC) have shown equilibrium swelling of around 260-274% in simulated gastric fluid (SGF) and 280-296% in simulated intestinal fluid (SIF).[16] Interpolymeric hydrogels of NVP, PAC, and chitosan have been observed to swell more in SGF than in SIF.[7]

Drug Loading and Release Kinetics

The ultimate goal for a drug delivery vehicle is the efficient loading and controlled release of therapeutic agents.

  • PEG Hydrogels: PEG hydrogels are versatile drug delivery platforms where release can be controlled by diffusion, swelling, or chemical degradation of the hydrogel matrix.[1][4] The release rate can be tuned by adjusting the hydrogel's crosslinking density; a higher density creates a smaller mesh size, which can slow the diffusion of encapsulated molecules.[4][17] For pH-sensitive PEG hydrogels, drug release is significantly influenced by the pH of the surrounding medium, with higher release rates often observed at higher pH values due to deprotonation of functional groups and subsequent hydrogel swelling.[15][18]

  • NVP-based Hydrogels: NVP-based hydrogels have also been successfully used for the controlled release of drugs. For instance, NVP-PAC copolymer hydrogels loaded with the anti-cancer drug 5-Fluorouracil (5-FU) demonstrated a sustained release over 10 days, releasing about 50-56% of the entrapped drug.[16] The pH-responsive nature of NVP-based hydrogels can also be exploited for targeted drug delivery. Copolymers containing chitosan have shown higher release rates in acidic environments (SGF) compared to more neutral ones (SIF).[7]

Quantitative Data Summary

The following tables summarize the key quantitative performance metrics for NVP-based and PEG-based hydrogels as reported in the literature.

Table 1: Mechanical Properties

Hydrogel Type Polymer Concentration/Composition Young's Modulus / Compressive Modulus Citation
PEG-diacrylate 10-40% w/w (3.4k MW) Tensile Modulus: 0.04 - 0.89 MPa [10]
PEG-diacrylate 30% w/w (0.5k-10k MW) Tensile Modulus: 0.03 - 3.50 MPa [10]
PEG-DTT 15-30 wt% (3.4k-20k MW) Compressive Modulus: 13 - 233 kPa [8]

| PNVP-Laponite XLG | 10 wt% XLG | Storage Modulus (G'): ~10-100 kPa |[12] |

Table 2: Swelling and Drug Release Properties

Hydrogel Type Condition Swelling Ratio (%) Drug Release Profile Citation
Poly[NVP-PAC] SGF (pH 1.2) ~260-274% ~50-56% of 5-FU released over 10 days [16]
Poly[NVP-PAC] SIF (pH 7.4) ~280-296% (Sequential release after SGF) [16]
PEG-co-p(Aac/AMPS) pH 1.2 Low Low Ketoprofen release [15]
PEG-co-p(Aac/AMPS) pH 7.4 High >80% Ketoprofen release in 12 hours [15]
Poly(NVP-PAC)-Chitosan SGF (pH 1.2) Higher swelling Higher release rate in SGF [7]

| Poly(NVP-PAC)-Chitosan | SIF (pH 7.4) | Lower swelling | Lower release rate in SIF |[7] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate characterization of hydrogel properties and for comparing findings across different studies.[1][19]

Protocol 1: Swelling Ratio Determination

This protocol measures the ability of a hydrogel to absorb and retain fluid.[20][21]

  • Preparation: Prepare lyophilized (freeze-dried) hydrogel samples of a known weight (dry weight, W_d).[22]

  • Immersion: Immerse the dried hydrogel samples in a specific buffer solution (e.g., phosphate-buffered saline (PBS) at pH 7.4, or simulated gastric/intestinal fluid) at a constant temperature (e.g., 37°C).[23][24]

  • Incubation: At predetermined time intervals, remove a hydrogel sample from the solution.

  • Weighing: Gently blot the surface with filter paper to remove excess surface water and immediately weigh the sample (swollen weight, W_s).

  • Equilibrium: Continue this process until the hydrogel weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100

Protocol 2: Mechanical Characterization (Compression Testing)

This protocol determines the mechanical stability and stiffness of the hydrogel.[20]

  • Sample Preparation: Prepare cylindrical hydrogel samples with a uniform diameter and height, ensuring they are fully swollen to equilibrium in a suitable buffer.

  • Instrumentation: Use a mechanical testing machine (e.g., an Instron) equipped with a suitable load cell.[25]

  • Testing: Place the hydrogel sample between two parallel compression plates. Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Data Acquisition: Record the force (stress) and displacement (strain) data until the hydrogel fractures or reaches a predefined strain limit.

  • Analysis: Plot the resulting stress-strain curve. The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of this curve.

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the rate and mechanism of drug release from the hydrogel.[18][19]

  • Drug Loading: Load the hydrogel with a specific drug during or after polymerization. Quantify the initial amount of drug loaded.

  • Release Medium: Place the drug-loaded hydrogel sample into a known volume of release medium (e.g., PBS at 37°C) in a container. The setup should be kept under constant, gentle agitation to ensure sink conditions.[1]

  • Sampling: At regular time intervals, withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19]

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded. This release profile can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[1][15]

Visualizations

Chemical Structures

Caption: Chemical structures of NVP monomer and PEG repeating unit.

Hydrogel Synthesis and Characterization Workflow

Monomers Monomer Selection (e.g., NVP, PEG-acrylate) Polymerization Polymerization (e.g., Free Radical, Photopolymerization) Monomers->Polymerization Crosslinker Crosslinker & Initiator Crosslinker->Polymerization Purification Purification & Lyophilization Polymerization->Purification Formation of 3D Network Characterization Hydrogel Characterization Purification->Characterization Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing Characterization->Mechanical DrugRelease Drug Loading & Release Characterization->DrugRelease

Caption: General experimental workflow for hydrogel synthesis and characterization.

Factors Influencing Drug Release from Hydrogels

cluster_hydrogel Hydrogel Properties cluster_drug Drug Properties cluster_env Environmental Factors DrugRelease Drug Release Kinetics Crosslink Crosslink Density Crosslink->DrugRelease Swell Swelling Ratio Swell->DrugRelease Degradation Degradation Rate Degradation->DrugRelease Interaction Polymer-Drug Interaction Interaction->DrugRelease Size Molecular Size Size->DrugRelease Solubility Solubility Solubility->DrugRelease pH pH pH->DrugRelease Temp Temperature Temp->DrugRelease

Caption: Key factors that influence the rate of drug release from a hydrogel matrix.

Conclusion

Both this compound and Polyethylene Glycol serve as excellent foundational materials for creating hydrogels for biomedical applications.

  • PEG hydrogels are the more extensively studied of the two, offering a highly biocompatible, bio-inert, and versatile platform. Their properties are readily tunable, making them suitable for a wide range of applications, although their mechanical strength can be a limitation.[4][8]

  • NVP-based hydrogels present a compelling alternative, demonstrating good biocompatibility and the potential for robust mechanical properties, especially in nanocomposite forms.[12] Emerging research also suggests they may offer advantages in reducing immunogenicity compared to PEG.[3]

The choice between NVP and PEG hydrogels will ultimately depend on the specific requirements of the application. For applications demanding utmost biocompatibility and a well-established regulatory profile, PEG is a reliable choice. For those requiring enhanced mechanical strength or potentially lower immunogenicity, NVP-based systems are a promising and increasingly explored option. The experimental data and protocols provided in this guide offer a foundational framework for making an informed decision.

References

A Comparative Analysis of N-vinylpyrrolidone (NVP) and N-isopropylacrylamide (NIPAAm) in Smart Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between N-vinylpyrrolidone (NVP) and N-isopropylacrylamide (NIPAAm) is pivotal in the design of "smart" polymers with tailored functionalities. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable monomer for advanced drug delivery and tissue engineering applications.

At the forefront of stimuli-responsive materials, polymers derived from NIPAAm are celebrated for their sharp thermal response, exhibiting a distinct Lower Critical Solution Temperature (LCST) near physiological conditions. This property allows for the development of systems that undergo a phase transition from a soluble to an insoluble state with a small increase in temperature, making them ideal for injectable drug delivery systems that form a gel depot in situ.[1][2] In contrast, polymers based on NVP are known for their high hydrophilicity, biocompatibility, and excellent solubility in a wide range of solvents, rendering them valuable as versatile drug carriers and formulation excipients.[3][4]

The strategic combination of these two monomers into copolymers allows for the fine-tuning of the physicochemical properties of the resulting smart polymer, most notably the LCST, to meet specific therapeutic needs.[5]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of NVP and NIPAAm-based polymers, drawing from various experimental studies. It is important to note that direct comparisons can be complex due to variations in experimental conditions, polymer molecular weight, and crosslinking density across different studies.

PropertyPoly(N-isopropylacrylamide) (PNIPAAm)Poly(N-vinylpyrrolidone) (PVP)Poly(NIPAAm-co-NVP) CopolymersKey Considerations
Lower Critical Solution Temperature (LCST) ~32 °C in aqueous solutions[1][6]Does not exhibit LCST behaviorIncreases with increasing NVP content[6]The LCST of PNIPAAm can be precisely tuned for physiological applications by incorporating hydrophilic NVP.
Biocompatibility Generally considered biocompatible, though some studies suggest potential cytotoxicity of the NIPAAm monomer.[7][8]Highly biocompatible and recognized as safe by the FDA.[4]Biocompatibility is generally high, benefiting from the presence of PVP.Residual monomer content is a critical factor for the biocompatibility of both polymer systems.

Table 1: Comparative Overview of Key Polymer Properties

Performance MetricPoly(N-isopropylacrylamide) (PNIPAAm) HydrogelPoly(N-vinylpyrrolidone) (PVP) HydrogelPoly(NIPAAm-co-NVP) HydrogelSource / Comments
Equilibrium Swelling Ratio (ESR) at 20°C High (can exceed 1000%)[9]HighIncreases with higher NVP content.[1]
Deswelling Behavior Rapid deswelling above LCST.Does not exhibit significant temperature-induced deswelling.Deswelling rate is modulated by the NVP content.The sharp volume change in PNIPAAm is a key feature for on-demand drug release.
Drug Loading Efficiency (%) Varies depending on the drug and loading method.Generally high for a variety of drugs due to its excellent solubilizing properties.[10]Can be optimized by adjusting the hydrophilic-lipophilic balance.Drug-polymer interactions play a significant role.
Drug Release Profile Thermo-responsive "on-off" release is achievable.[1]Typically shows sustained release driven by diffusion.[10]Release profile can be tailored to be temperature-sensitive.The burst release can be controlled by the polymer network structure.
Mechanical Properties Native hydrogels are often fragile.[11]Can form robust hydrogels, with mechanical properties dependent on crosslinking.Mechanical strength can be improved compared to pure PNIPAAm hydrogels.Interpenetrating polymer networks (IPNs) are a common strategy to enhance mechanical strength.[9]

Table 2: Performance Metrics in Hydrogel Formulations

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and characterization of NVP and NIPAAm-based hydrogels.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogel

This protocol describes a typical free-radical polymerization method for preparing a thermo-responsive PNIPAAm hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAAm) monomer

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Dissolve NIPAAm and BIS in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS to the solution and mix thoroughly.

  • Add TEMED to initiate the polymerization.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • The resulting hydrogel is then purified by immersing it in deionized water, with frequent water changes, to remove unreacted monomers and other impurities.

Synthesis of Poly(N-vinylpyrrolidone) (PVP) Hydrogel

This protocol outlines the synthesis of a PVP hydrogel using a crosslinking agent.

Materials:

  • N-vinylpyrrolidone (NVP) monomer

  • Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator

  • Deionized water

Procedure:

  • Dissolve NVP and PEGDA in deionized water.

  • Add AIBN to the solution.

  • Heat the solution to 60-70°C to initiate polymerization.

  • Maintain the temperature for several hours to ensure complete polymerization.

  • The synthesized hydrogel is then washed with deionized water to remove any unreacted components.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermo-responsive polymers and is typically determined by turbidimetry.

Procedure:

  • Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Swelling Kinetics Measurement

The swelling behavior of hydrogels is a key indicator of their network structure and potential for drug delivery.

Procedure:

  • A dried hydrogel sample of known weight (Wd) is immersed in a buffer solution (e.g., PBS pH 7.4) at a specific temperature.

  • At predetermined time intervals, the hydrogel is removed from the buffer, blotted gently to remove excess surface water, and weighed (Ws).

  • The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd.

  • The measurements are continued until the hydrogel reaches its equilibrium swelling state (i.e., no further weight change is observed).

In Vitro Drug Loading and Release Study

This protocol describes a common method for loading a drug into a hydrogel and studying its release profile.

Drug Loading:

  • Swell a pre-weighed dried hydrogel in a solution of the drug at a known concentration for a specific period (e.g., 48 hours).

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy).

In Vitro Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS pH 7.4) at a constant temperature (e.g., 37°C).

  • At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

  • Analyze the drug concentration in the withdrawn aliquots to determine the cumulative amount of drug released over time.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the underlying mechanisms and experimental workflows.

Thermoresponsive_Behavior cluster_below_LCST Below LCST (~32°C) cluster_above_LCST Above LCST Hydrated Hydrated & Soluble (Extended Chains) Dehydrated Dehydrated & Insoluble (Collapsed Globules) Hydrated->Dehydrated Heating Drug_Entrapped Drug Entrapped in Swollen Network Drug_Release Drug Release (Shrinking Network) Drug_Entrapped->Drug_Release Temperature Increase Dehydrated->Hydrated Cooling

Figure 1: Thermo-responsive phase transition of PNIPAAm.

LCST_Modulation PNIPAAm PNIPAAm (LCST ~32°C) Copolymer P(NIPAAm-co-NVP) (Increased LCST) PNIPAAm->Copolymer NVP NVP (Hydrophilic Monomer) NVP->Copolymer

Figure 2: Modulation of LCST by copolymerization with NVP.

Experimental_Workflow Synthesis Hydrogel Synthesis (PNIPAAm or PVP) Purification Purification Synthesis->Purification Drying Drying Purification->Drying Characterization Characterization (Swelling, LCST) Drying->Characterization Drug_Loading Drug Loading Drying->Drug_Loading Release_Study In Vitro Release Study Drug_Loading->Release_Study

Figure 3: Experimental workflow for hydrogel characterization.

Concluding Remarks

The choice between NVP and NIPAAm for the development of smart polymers is highly dependent on the specific application. NIPAAm is the monomer of choice for applications requiring sharp, thermo-responsive behavior, such as injectable, in situ gelling systems for controlled drug release. Its primary drawback lies in the relatively weak mechanical properties of the resulting hydrogels, which often necessitate reinforcement strategies.

NVP, on the other hand, offers excellent biocompatibility and versatility as a hydrophilic component in drug delivery systems. While PVP itself is not thermo-responsive, its incorporation into NIPAAm-based copolymers provides a powerful tool to modulate the LCST and enhance the overall biocompatibility of the material.

For the drug development professional, a copolymerization approach, leveraging the distinct advantages of both NIPAAm and NVP, often presents the most promising strategy for creating advanced, "intelligent" drug delivery platforms with finely tuned properties for optimal therapeutic outcomes. Future research will likely focus on the development of multi-functional copolymers and interpenetrating networks that combine the responsiveness of PNIPAAm with the robustness and biocompatibility of PVP and other polymers.

References

A Comparative Guide to the Biocompatibility of NVP Copolymers for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-vinylpyrrolidone (NVP) Copolymers with Common Alternatives, Supported by Experimental Data.

The selection of biocompatible materials is a cornerstone of modern medical device design and drug delivery systems. N-vinylpyrrolitone (NVP) copolymers have garnered significant interest due to their versatile properties, including hydrophilicity, low toxicity, and chemical stability. This guide provides a comparative analysis of the biocompatibility of NVP copolymers against frequently used alternatives: Poly(ethylene glycol) (PEG), Poly(ε-caprolactone) (PCL), and Chitosan (B1678972). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate informed material selection.

Data Presentation: A Comparative Overview

The biocompatibility of a material is assessed through a variety of metrics, primarily focusing on its interaction with biological systems at the cellular and systemic levels. Key indicators include cytotoxicity (the degree to which a material is toxic to cells) and hemocompatibility (the material's effect on blood components). The following tables summarize available data for NVP copolymers and their alternatives.

In Vitro Cytotoxicity Data

Cytotoxicity is often evaluated by measuring the viability of cells cultured in the presence of the material. The MTT assay is a common method where a higher cell viability percentage indicates lower cytotoxicity.

MaterialCell LineAssayCell Viability (%)Reference
Poly(propylene fumarate-co-ethylene glycol) (PEG-containing copolymer)Endothelial CellsMTT20-86% (viability increases with higher PEG content)[1]
Poly(ethylene glycol) (PEG) 400Caco-2MTTSignificantly reduced at 30% w/v[2][3]
Poly(ethylene glycol) (PEG) 4000Caco-2MTTNo significant cytotoxic effect at 4 w/v%[4]
Poly(N-vinylpyrrolidone) (PNVP)--Generally considered non-toxic[5]

Note: Direct comparative studies of NVP copolymers against PEG, PCL, and Chitosan under identical conditions are limited in the reviewed literature. The data presented is compiled from individual studies and should be interpreted with consideration of the varying experimental conditions.

In Vitro Hemocompatibility Data

Hemocompatibility is crucial for blood-contacting medical devices. The hemolysis assay, which measures the percentage of red blood cells lysed by a material, is a primary indicator. A hemolysis rate of less than 5% is generally considered non-hemolytic and safe for biomedical applications.[5]

MaterialAssayHemolysis (%)Reference
Poly(N-vinylpyrrolidone) (PNVP)Hemolysis Assay< 5%[5]
Poly(ε-caprolactone) (PCL)Hemolysis Assay< 5%[5]
High-Density Polyethylene (B3416737) (HDPE) (Negative Control)ASTM F756< 1%[6][7]
Nitrile Gloves (Positive Control)ASTM F7565% to 89%[6][7]
In Vivo Inflammatory Response

The in vivo inflammatory response to an implanted biomaterial is a complex process involving the activation of immune cells. A biocompatible material should elicit a minimal and resolving inflammatory reaction.

MaterialIn Vivo ModelKey FindingsReference
Chitosan MicrofibersSubcutaneous implantation in ratsImplantation with muscle-derived stem cells induced lower host tissue responses with decreased macrophage accumulation compared to chitosan microfibers alone.[8]
Poly(N-vinyl pyrrolidone-alt-itaconic anhydride)-Chitosan NanocapsulesIntraperitoneal, subcutaneous, and oral administration in experimental animalsStimulated the monocytic macrophage system without producing inflammatory changes.[9][10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. The following are methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay (Following ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • L-929 mouse fibroblast cells (or other appropriate cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test material extract (prepared according to ISO 10993-12)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Isopropanol (B130326) (or other suitable solvent to dissolve formazan (B1609692) crystals)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L-929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Remove the culture medium and replace it with the test material extract at various concentrations. Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the test extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Hemolysis Assay (Following ASTM F756)

This assay determines the hemolytic properties of materials by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Materials:

  • Freshly collected rabbit or human blood with an anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Test material (prepared with a specific surface area)

  • Positive control (e.g., water for injection)

  • Negative control (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the fresh blood with PBS.

  • Material Contact: Place the test material in a tube and add the diluted blood. Prepare positive and negative control tubes similarly.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance at 540 nm using a spectrophotometer. This absorbance is proportional to the concentration of free hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Mandatory Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of complex biological interactions and experimental procedures.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate incubation Incubation of Cells with Material Extract cell_seeding->incubation 24h material_extraction Material Extraction (ISO 10993-12) material_extraction->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition 24-72h formazan_solubilization Formazan Crystal Solubilization mtt_addition->formazan_solubilization 2-4h absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_analysis Cell Viability Calculation absorbance_reading->data_analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Hemolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_separation Separation cluster_analysis Analysis blood_prep Prepare Diluted Blood incubation Incubate Material with Blood blood_prep->incubation material_prep Prepare Test Material material_prep->incubation centrifugation Centrifuge to Pellet RBCs incubation->centrifugation 3h at 37°C supernatant_analysis Measure Supernatant Absorbance (540nm) centrifugation->supernatant_analysis data_analysis Calculate % Hemolysis supernatant_analysis->data_analysis

Caption: Workflow for Hemolysis Assay (ASTM F756).

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events cluster_response Cellular Response Biomaterial Biomaterial Surface TLR Toll-like Receptor (TLR) Biomaterial->TLR Interaction MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation Gene_expression Gene Transcription NFkB_translocation->Gene_expression Binds to DNA Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_expression->Inflammatory_Cytokines Induces

Caption: NF-κB Inflammatory Signaling Pathway.

References

Performance comparison of NVP in different controlled radical polymerization techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-vinylpyrrolidone (NVP) is a crucial monomer in the development of biocompatible polymers for pharmaceutical and biomedical applications. Achieving well-defined poly(N-vinylpyrrolidone) (PNVP) with controlled molecular weight and narrow dispersity is paramount for ensuring predictable performance and safety in drug delivery systems, hydrogels, and other advanced materials. This guide provides an objective comparison of the performance of NVP in three major controlled radical polymerization (CRP) techniques: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), supported by experimental data and detailed protocols.

Introduction to Controlled Radical Polymerization Techniques for NVP

Controlled radical polymerization techniques offer the ability to synthesize polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures. However, NVP, as a "less-activated monomer" (LAM), presents unique challenges for these methods. The electron-donating nitrogen atom in the pyrrolidone ring affects the reactivity of the vinyl group, making controlled polymerization difficult to achieve. Among the various CRP techniques, RAFT has emerged as the most versatile and effective method for NVP polymerization.[1] ATRP has been explored with some success, though it is often accompanied by side reactions. Information on the successful NMP of NVP is notably scarce in the scientific literature, suggesting significant challenges in applying this technique to this particular monomer.

Performance Comparison

The following sections detail the performance of NVP in RAFT, ATRP, and NMP, with quantitative data summarized for ease of comparison.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that can be used for a wide range of monomers, including LAMs like NVP.[1] The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. For NVP, xanthates and dithiocarbamates are the most suitable CTAs.[1]

Key Performance Data for RAFT Polymerization of NVP

CTA TypeInitiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol ) (Experimental)Đ (Mw/Mn)Reference
XanthateAIBN1,4-dioxane (B91453)70-80-Broad[2]
XanthateAIBNAnisole60--< 8000< 1.30[1]
TrithiocarbonateVA-5011,4-dioxane803-8000Low[3]
DithiocarbamateAIBNToluene----1.30 - 1.41[4]
XanthateAIBNBenzene6012-8900-[2]

Experimental Protocol: RAFT Polymerization of NVP with a Trithiocarbonate CTA

This protocol is adapted from a study by Me-Me et al. (2022).[3]

Materials:

  • N-vinylpyrrolidone (NVP), purified

  • Bis(carboxymethyl)trithiocarbonate (CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (VA-501, initiator)

  • Pyridine (B92270)

  • 1,4-dioxane (solvent)

  • Round-bottom flask with a magnetic stirring bar

  • Nitrogen source

Procedure:

  • In a 25 mL round-bottom flask, dissolve bis(carboxymethyl)trithiocarbonate (470 mg, 2 mmol, 1 equiv), N-vinylpyrrolidone (4.4 mL, 41.5 mmol, 20 equiv), VA-501 (192 mg, 0.6 mmol, 0.33 equiv), and pyridine (168 μL, 2 mmol, 1 equiv) in 1,4-dioxane (2.2 mL).[3]

  • Stir the solution at room temperature for a few minutes.

  • Degas the solution by bubbling nitrogen through it for 20 minutes.[3]

  • Place the flask in a preheated oil bath at 80°C and stir for 3 hours.[3]

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • The resulting polymer can be purified by precipitation in a suitable non-solvent like diethyl ether.

Mechanism of RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Initiator Radical (R•) I->R_dot k_d P1_dot Propagating Radical (P1•) R_dot->P1_dot + M M Monomer (NVP) Pn_dot Propagating Radical (Pn•) Intermediate RAFT Adduct Radical Pn_dot->Intermediate + CTA Pm_dot_prop Pm• CTA RAFT Agent (CTA) Intermediate->Pn_dot Fragmentation Dormant Dormant Polymer Chain Intermediate->Dormant Fragmentation Pm_dot New Propagating Radical (Pm•) Dormant->Pm_dot Addition to Monomer Pmn_dot Longer Propagating Radical (Pm+n•) Pm_dot_prop->Pmn_dot + n M M_prop Monomer (NVP) P_dot_term1 P• Dead_Polymer Dead Polymer P_dot_term1->Dead_Polymer P_dot_term2 P• P_dot_term2->Dead_Polymer

Caption: Mechanism of RAFT Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP utilizes a transition metal catalyst (typically copper) to establish a dynamic equilibrium between active propagating radicals and dormant species. While successful ATRP of NVP has been reported, it is generally considered more challenging than RAFT.[5] A key issue is the potential for side reactions, such as the acid-catalyzed dimerization of NVP, which can be initiated by the reaction components.[6]

Key Performance Data for ATRP of NVP

InitiatorCatalyst/LigandSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol ) (Experimental)Đ (Mw/Mn)Reference
Methyl 2-chloropropionateCuCl/Me6Cyclam1,4-dioxane/isopropanolRoom Temp.3up to 65~89001.2 - 1.3[5]
PVBBPACuBr/PMDETAAnisole80< 2High--[6]
Glucose-based initiatorCu(I)Br/bpy-up to 90----[7]

Experimental Protocol: ATRP of NVP

This protocol is based on the work of Lu et al. (2007).[5]

Materials:

  • N-vinylpyrrolidone (NVP), purified

  • Methyl 2-chloropropionate (MCP, initiator)

  • Copper(I) chloride (CuCl, catalyst)

  • 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me6Cyclam, ligand)

  • Copper(II) chloride (CuCl2, deactivator)

  • 1,4-dioxane/isopropanol mixture (solvent)

  • Schlenk flask

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add CuCl, CuCl2, and Me6Cyclam.

  • Add the 1,4-dioxane/isopropanol solvent mixture and stir to form the catalyst complex.

  • Add the purified NVP monomer and the initiator (MCP) to the flask.

  • The flask is subjected to several freeze-pump-thaw cycles to remove oxygen.[6]

  • The polymerization is conducted at room temperature for 3 hours.[5]

  • The polymerization is terminated by exposing the reaction mixture to air.

  • The polymer is typically purified by passing the solution through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation.

Mechanism of ATRP

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Dormant Dormant Species (P-X) Activator Activator (Cu(I)/L) Propagating Propagating Radical (P•) Dormant->Propagating k_act Deactivator Deactivator (Cu(II)X/L) Propagating->Dormant k_deact P_dot_term1 P• Initiator Initiator (R-X) Initiator_Radical Initiator Radical (R•) Initiator->Initiator_Radical k_act Activator_init Activator (Cu(I)/L) Deactivator_init Deactivator (Cu(II)X/L) Propagating_prop P• Initiator_Radical->Propagating_prop + M Longer_Propagating Longer Propagating Radical (P-M•) Propagating_prop->Longer_Propagating + M (k_p) M Monomer (NVP) Dead_Polymer Dead Polymer P_dot_term1->Dead_Polymer k_t P_dot_term2 P• P_dot_term2->Dead_Polymer k_t

Caption: Mechanism of ATRP.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization. This method is generally most effective for styrenic and acrylic monomers. The application of NMP to less-activated monomers like NVP is highly challenging and not well-documented in the literature. The high reactivity and instability of the propagating radical of NVP likely make it difficult to be effectively controlled by common nitroxide mediating agents.[1]

Performance Data for NMP of NVP

No specific experimental data for the successful controlled polymerization of NVP using NMP, including monomer conversion, molecular weight, and dispersity, were found in the reviewed literature. This absence of data suggests that NMP is not a preferred or effective method for the controlled polymerization of NVP.

General Mechanism of NMP

NMP_Mechanism cluster_equilibrium NMP Equilibrium cluster_initiation Initiation cluster_propagation Propagation Alkoxyamine Dormant Alkoxyamine (P-ONR2) Propagating Propagating Radical (P•) Alkoxyamine->Propagating k_d Propagating->Alkoxyamine k_c Nitroxide Nitroxide Radical (•ONR2) Initiator Initiator (I) Initiator_Radical Initiator Radical (I•) Initiator->Initiator_Radical P1_dot P1• Initiator_Radical->P1_dot + M M_init Monomer Propagating_prop P• Longer_Propagating Longer Propagating Radical (P-M•) Propagating_prop->Longer_Propagating + M (k_p) M_prop Monomer

Caption: General Mechanism of NMP.

Experimental Workflow Summary

The following diagram illustrates a generalized workflow for conducting a controlled radical polymerization of NVP.

Experimental_Workflow Monomer_Prep Monomer Purification (e.g., distillation, passing through alumina) Reaction_Setup Reaction Setup (Add monomer, initiator, CTA/catalyst, solvent to flask) Monomer_Prep->Reaction_Setup Degassing Degassing (Freeze-pump-thaw cycles or N2/Ar bubbling) Reaction_Setup->Degassing Polymerization Polymerization (Heating to desired temperature with stirring) Degassing->Polymerization Termination Termination (Cooling and exposure to air) Polymerization->Termination Purification Polymer Purification (Precipitation, column chromatography) Termination->Purification Characterization Characterization (GPC/SEC for Mn and Đ, NMR for conversion) Purification->Characterization

Caption: General Experimental Workflow for CRP of NVP.

Conclusion

Based on the available scientific literature, RAFT polymerization is the most robust and versatile technique for the controlled polymerization of N-vinylpyrrolidone . It offers good control over molecular weight and achieves low dispersity under various experimental conditions. While ATRP can also be employed, it is more susceptible to side reactions , which can compromise the control over the polymerization. Nitroxide-Mediated Polymerization appears to be unsuitable for the controlled polymerization of NVP , as evidenced by the lack of successful reports in the literature.

For researchers and professionals in drug development, the choice of polymerization technique is critical. The superior control and functional group tolerance of RAFT make it the recommended method for synthesizing well-defined PNVP-based materials for biomedical applications, where batch-to-batch consistency and predictable polymer characteristics are essential.

References

A Comparative Guide to Assessing the Purity of Synthesized N-Vinyl-2-pyrrolidone by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of N-Vinyl-2-pyrrolidone (NVP), a critical monomer in the synthesis of polymers like polyvinylpyrrolidone (B124986) (PVP) used extensively in pharmaceutical formulations, is paramount to ensure the safety and efficacy of the final drug product.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the determination of NVP purity, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for NVP Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for assessing the purity of this compound. However, other techniques such as Gas Chromatography (GC), Karl Fischer Titration, and UV-Vis Spectroscopy also play crucial roles in a comprehensive quality control strategy. The following table summarizes the performance of these methods.

Analytical MethodPrincipleTypical Application for NVP AnalysisAdvantagesDisadvantages
HPLC Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantification of NVP and its non-volatile organic impurities (e.g., 2-pyrrolidone).[2]High accuracy, precision, and specificity for non-volatile impurities. Room temperature operation prevents degradation of thermally sensitive compounds.May not be suitable for volatile impurities. Requires solvent purchase and disposal.
GC Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Quantification of NVP and its volatile organic impurities.Excellent for separating volatile compounds. High sensitivity with various detectors (FID, MS).High temperatures can potentially degrade thermally labile impurities. Not suitable for non-volatile impurities.
Karl Fischer Titration Titrimetric method that reacts iodine with water in the presence of sulfur dioxide and a base.Determination of water content.[3][4][5]Highly specific and accurate for water determination, from ppm to 100% levels.[3][6]Only measures water content, not organic impurities.
UV-Vis Spectroscopy Measures the absorbance of UV or visible light by a substance in solution.In-line monitoring of NVP polymerization and potentially for quantitative analysis.[7][8]Rapid and non-destructive. Can be used for real-time process monitoring.[7]Limited specificity; any impurity with a similar chromophore will interfere. Not a standalone method for purity assessment.

Quantitative Data Comparison

The following table presents typical quantitative data for the analysis of this compound and its impurities using HPLC and GC-MS.

ParameterHPLCGC-MS
Analyte This compound, 2-pyrrolidoneThis compound and volatile impurities
Linearity Range 0.01 - 100 µg/mL (for NVP)0.05 - 10 mg/L (for NVP)[1]
Detection Limit (LOD) ~0.01 µg/mL (for NVP)0.1 mg/kg (for NVP)[1]
Precision (RSD) < 2.0%0.040% - 1.6%[1]
Recovery > 98%94.9% - 114%[1]

Note: The data presented is compiled from various sources and should be considered as typical performance characteristics. Method validation is essential for specific applications.

Experimental Protocols

HPLC Method for NVP Purity

This protocol is suitable for the quantification of this compound and the primary non-volatile impurity, 2-pyrrolidone.

  • Chromatographic Conditions:

    • Column: Octadecylsilane bonded silica (B1680970) (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of water, acetonitrile, and methanol (B129727) in a ratio of 90:7:5 (v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 205 nm.[2]

    • Injection Volume: 20 µL.[2]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the NVP sample.

    • Dissolve the sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Accurately weigh reference standards of NVP and 2-pyrrolidone.

    • Prepare stock solutions in the mobile phase.

    • Perform serial dilutions to create a calibration curve over a suitable concentration range.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amount of NVP and impurities using the calibration curve.

GC-FID Method for NVP Purity

This protocol is designed for the analysis of this compound and its volatile impurities.

  • Chromatographic Conditions:

    • Column: DB-624 capillary column, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at 10 °C/min.

      • Hold at 240 °C for 5 minutes.

    • Injection Volume: 1 µL (split injection).

  • Sample Preparation:

    • Accurately weigh the NVP sample.

    • Dilute the sample with a suitable solvent (e.g., methylene (B1212753) chloride:methanol 95:5) to a known concentration.[9]

  • Standard Preparation:

    • Prepare a stock solution of NVP reference standard in the same diluent.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis:

    • Inject the standards and samples.

    • Identify and quantify the peaks based on the calibration curve.

Karl Fischer Titration for Water Content

This method determines the amount of water present in the NVP sample.

  • Apparatus:

    • Automatic Karl Fischer titrator (volumetric or coulometric).

  • Reagents:

    • Karl Fischer reagent (single or two-component).

    • Anhydrous methanol or a suitable solvent.

  • Procedure (Volumetric Method):

    • Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the water in the solvent.

    • Accurately weigh a suitable amount of the NVP sample (e.g., 5 g) and add it to the titration vessel.[3]

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh NVP Sample & Reference Standards dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (205 nm) separate->detect identify Peak Identification (Retention Time) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Purity Report quantify->report

Caption: Experimental workflow for assessing NVP purity by HPLC.

method_comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods HPLC HPLC GC GC KFT Karl Fischer Titration UVVis UV-Vis Spectroscopy NVP NVP Purity Assessment NVP->HPLC Non-volatile impurities NVP->GC Volatile impurities NVP->KFT Water content NVP->UVVis Process monitoring

Caption: Logical relationship of analytical methods for NVP purity.

References

Characterization of NVP Copolymers: A Comparative Guide to GPC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular characteristics of N-vinylpyrrolidone (NVP) copolymers is paramount for ensuring product performance and reproducibility. This guide provides a comparative overview of two essential analytical techniques, Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of these versatile polymers.

This document outlines the experimental protocols for both GPC and NMR analysis and presents a summary of quantitative data for various NVP copolymers, enabling a direct comparison of their molecular properties.

Data Presentation: Quantitative Analysis of NVP Copolymers

The following tables summarize the molecular weight, polydispersity index (PDI), and composition data for a range of NVP copolymers as determined by GPC and ¹H NMR.

CopolymerTechniqueMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)NVP Content (mol%)Reference
Poly(NVP--co-Vinyl Acetate)NMR---30 - 70
Poly(NVP--b-Hexyl Methacrylate) #1SEC16,30020,5001.26-[1]
Poly(NVP--b-Stearyl Methacrylate) #1SEC17,20021,5001.25-[1]
Poly(NVP--b-Vinyl Butyral) #2SEC--1.3545[2]
Poly(NVP--b-Vinyl Decanoate) #1¹H NMR---68[2]
Poly(NVP--b-Vinyl Stearate) #2¹H NMR---48[2]

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. "-" indicates data not provided in the source.

Experimental Protocols

Detailed methodologies for the characterization of NVP copolymers by GPC and NMR are provided below.

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution to determine molecular weight distribution.[3][4][5]

Methodology:

  • Sample Preparation: Dissolve the NVP copolymer in a suitable solvent, such as chloroform (B151607) (CHCl₃), to a known concentration (e.g., 1-2 mg/mL).[2] Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Mobile Phase: Chloroform (CHCl₃) is a commonly used solvent.[2]

    • Flow Rate: A typical flow rate is 1 mL/min.[2]

    • Column: A set of polystyrene-divinylbenzene columns with varying pore sizes is used to achieve effective separation over a wide molecular weight range.

    • Temperature: The analysis is typically performed at a constant temperature, for example, 30°C.

  • Calibration: Construct a calibration curve using a series of narrow-polydispersity polystyrene standards with known molecular weights.[2][3]

  • Data Analysis: The retention time of the copolymer sample is compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4]

¹H NMR Spectroscopy for Copolymer Composition Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the chemical structure and composition of copolymers by analyzing the signals of different protons in the polymer chain.[6]

Methodology:

  • Sample Preparation: Dissolve a small amount of the NVP copolymer (typically 5-10 mg) in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1][2][7]

  • Instrumentation: The analysis is performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1][2]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature, for example, 30°C.[1][2]

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic proton signals corresponding to each monomer unit in the copolymer. For NVP, characteristic signals include the protons of the pyrrolidone ring.[8] For comonomers like vinyl acetate (B1210297) or methacrylates, specific signals from the acetate methyl group or the ester alkyl chain are used.[9]

    • Integrate the area under these characteristic peaks.

    • The molar composition of the copolymer is calculated from the ratio of the integrated peak areas, taking into account the number of protons contributing to each signal.[1][9]

Visualizing the Workflow and Data Inter-relation

The following diagrams, generated using Graphviz, illustrate the experimental workflow for NVP copolymer characterization and the logical relationship between the data obtained from GPC and NMR.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve Copolymer in Solvent filter Filter Solution dissolve->filter inject Inject into GPC System filter->inject separate Separation by Size inject->separate detect RI Detection separate->detect calibrate Calibration with Standards detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

GPC Experimental Workflow

NMR_Workflow cluster_data Data Processing dissolve Dissolve Copolymer in Deuterated Solvent acquire Acquire 1H NMR Spectrum dissolve->acquire identify Identify Characteristic Peaks acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Copolymer Composition integrate->calculate

NMR Experimental Workflow

Data_Relationship cluster_techniques Analytical Techniques cluster_data Obtained Data cluster_characterization Overall Characterization gpc GPC Analysis mw_pdi Molecular Weight (Mn, Mw) Polydispersity (PDI) gpc->mw_pdi nmr NMR Spectroscopy composition Copolymer Composition (Monomer Ratio) nmr->composition characterization Comprehensive NVP Copolymer Characterization mw_pdi->characterization composition->characterization

Data Inter-relation

References

Degradation of NVP-Based Polymers: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-vinylpyrrolidone (NVP)-based polymers, particularly polyvinylpyrrolidone (B124986) (PVP), are widely utilized in the biomedical and pharmaceutical fields due to their excellent biocompatibility, low toxicity, and hydrophilicity.[1][2] However, the inherent non-degradability of the PVP backbone presents a significant challenge for applications requiring controlled polymer erosion and clearance from the body, such as in drug delivery and tissue engineering.[1][3] This guide provides a comparative analysis of the in vitro and in vivo degradation of various NVP-based polymers, offering insights into their performance and highlighting key experimental methodologies.

Enhancing Degradability: A Look at Modified NVP-Based Polymers

To overcome the limitation of non-degradability, researchers have focused on modifying NVP-based polymers by incorporating hydrolytically or enzymatically labile linkages. A common strategy involves the use of degradable crosslinkers or copolymerization with biodegradable monomers. For instance, hydrogels synthesized with a novel dimethacrylate crosslinker containing two carbonate groups have been shown to undergo controlled surface degradation.[1] The hydrolysis of these carbonate groups leads to the liberation of biocompatible poly(NVP) or oligo(NVP) chains that can be cleared from the body.[1]

In Vitro Degradation Studies: Controlled Environment Assessment

In vitro degradation studies are crucial for understanding the fundamental degradation kinetics of polymers in a controlled and reproducible environment. These studies typically involve incubating the polymer in a physiologically relevant medium, such as phosphate-buffered saline (PBS), at body temperature (37°C).[4][5] Accelerated degradation testing can also be performed at elevated temperatures to predict long-term behavior in a shorter timeframe.[6]

Key Parameters for In Vitro Degradation Assessment:
  • Mass Loss: The percentage of weight lost by the polymer over time.

  • Molecular Weight Change: A decrease in molecular weight, often measured by Gel Permeation Chromatography (GPC), indicates chain scission.[7]

  • Swelling Ratio: For hydrogels, changes in the swelling ratio can indicate network degradation.[6]

  • Morphological Changes: Techniques like Scanning Electron Microscopy (SEM) are used to visualize changes in the polymer's surface and internal structure.[8]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can reveal changes in the glass transition temperature (Tg) and crystallinity during degradation.[7]

Comparative In Vitro Degradation Data

The following tables summarize quantitative data from various studies on the in vitro degradation of NVP-based polymers and common biodegradable alternatives.

Table 1: In Vitro Degradation of NVP-Based Copolymers and Blends

Polymer CompositionDegradation MediumDurationMass Loss (%)Molecular Weight (Mn) Change (%)Key Findings
Poly(N-vinylpyrrolidone)/Polylactic acid (PVP/PLA) blendSoil EnvironmentNot Specified~4% (for the blend)Not ReportedPVP is readily removed by dissolution in water, which can then facilitate the biodegradation of the PLA matrix.[3]
Polylactic acid grafting N-vinyl pyrrolidone (PLA-g-PVP)Not SpecifiedNot SpecifiedGrafting NVP accelerated the degradation of PLA.Not ReportedThe mass loss of copolymers was initially less than pure PLA but accelerated with time.[9]
Glycine (B1666218)/DL-lactic acid copolymersPhosphate Buffer (pH 7.4)10 weeksComplete degradation for copolymer with the highest glycine content.Not ReportedThe decrease in molecular weight was similar for all copolymers and poly(DL-lactic acid).[5]

Table 2: In Vitro Degradation of Alternative Biodegradable Polymers

Polymer CompositionDegradation MediumDurationMass Loss (%)Molecular Weight (Mn) Change (%)Key Findings
Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA)Phosphate-Buffered Saline (PBS)12 weeks~15%Not ReportedSlow erosion rate observed for this particular composition.[4]
Poly(L-lactide-co-glycolic acid) (PLGA)Accelerated in vitro conditions28 days~4.38%92.36% decreaseRapid decrease in molecular weight under accelerated conditions.[7]
Poly(L-lactide-co-glycolic acid) (PLGA)Physiological temperature56 daysNot Reported39.51% decreaseSlower degradation at physiological temperature compared to accelerated conditions.[7]
Poly(DL-lactic acid) (PDLLA)Phosphate Buffer (pH 7.4)10 weeks~25%Not ReportedSlower degradation compared to glycine/DL-lactic acid copolymers.[5]

In Vivo Degradation Studies: Assessing Performance in a Biological System

In vivo studies are essential for evaluating the degradation behavior and biocompatibility of polymers in a complex biological environment. These studies typically involve implanting the polymer into an animal model, such as subcutaneously in rats, and monitoring its degradation over time.[5][10]

Key Parameters for In Vivo Degradation Assessment:
  • Biocompatibility: Histological analysis of the tissue surrounding the implant to assess for inflammation or foreign body response.[5][10]

  • Degradation Rate: Measurement of mass loss and changes in the physical dimensions of the implant.

  • Clearance of Degradation Products: Assessing the systemic distribution and excretion of the polymer fragments.

Comparative In Vivo Degradation Data

Table 3: In Vivo Degradation of NVP-Based Copolymers and Alternatives

Polymer CompositionImplantation SiteAnimal ModelDurationKey Findings
Poly(NVP)-based hydrogels with carbonate crosslinksVitreous bodyRabbitNot SpecifiedExcellent biocompatibility with controlled, non-burst degradation. The degradation rate is dependent on the crosslink density.[1]
Glycine/DL-lactic acid copolymersSubcutaneousRat10 weeksDegradation behavior was comparable to in vitro studies. The copolymer with the highest glycine content disappeared completely within 10 weeks. A more excessive macrophage-mediated foreign body reaction was observed for the copolymers compared to poly(DL-lactic acid).[5]
Poly(trimethylene carbonate-co-D,L-lactic acid) (P(TMC-co-DLLA))SubcutaneousRat8 weeksThe in vivo degradation rate was faster than in vitro. Macrophages were involved in the phagocytosis of the polymer.[10]
Poly[bis(p-carboxyphenoxy)propane-sebacic acid] [p(CPP-SA)]IntracranialRat6-8 weeksDegradation initially occurred more slowly in vivo than in vitro. The intrinsic degradation time for a 1 mm thick disk was 6-8 weeks.[11]
Poly(εCL)-b-Poly(EtOEP)SubcutaneousRat14 daysThe rate of hydrolytic degradation in vivo was significantly higher than in PBS at the same temperature.[12]

Experimental Protocols

In Vitro Degradation Testing of Hydrolytically Degradable Polymers (Based on ASTM F1635)
  • Sample Preparation: Prepare polymer samples of defined dimensions and weight. Ensure all samples are sterilized using a method that does not alter their properties.

  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.

  • Incubation: Immerse the polymer samples in the PBS solution in sterile containers. The ratio of the solution volume to the sample surface area should be kept high to avoid saturation with degradation products. Maintain the temperature at 37°C.

  • Time Points: At predetermined time intervals, remove a set of samples from the incubation medium.

  • Analysis:

    • Mass Loss: Gently rinse the samples with deionized water and dry them to a constant weight. Calculate the percentage of mass loss.

    • Molecular Weight: Analyze the molecular weight of the dried samples using Gel Permeation Chromatography (GPC).

    • Morphology: Examine the surface and cross-section of the samples using Scanning Electron Microscopy (SEM).

    • Mechanical Properties: If applicable, perform tensile or compression tests to evaluate changes in mechanical strength.

    • pH of Medium: Monitor the pH of the degradation medium for any changes due to acidic or basic degradation products.

In Vivo Subcutaneous Implantation for Degradation and Biocompatibility Assessment
  • Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Sample Preparation: Prepare sterile polymer implants of a defined size and weight.

  • Surgical Procedure: Anesthetize the animals and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the polymer implant. Suture the incision.

  • Post-operative Care: Monitor the animals for any signs of infection or distress.

  • Explantation: At predetermined time points, euthanize a group of animals and explant the polymer implants along with the surrounding tissue.

  • Analysis:

    • Gross Observation: Visually inspect the implant and surrounding tissue for any signs of inflammation, encapsulation, or degradation.

    • Implant Analysis: Analyze the explanted polymer for mass loss, changes in molecular weight, and morphology as described in the in vitro protocol.

    • Histology: Fix the tissue surrounding the implant in formalin, embed it in paraffin, and section it. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the cellular response and tissue biocompatibility.

Visualizing Degradation Pathways and Workflows

G cluster_0 In Vitro Degradation Workflow Sample Preparation Sample Preparation Incubation in PBS (37°C) Incubation in PBS (37°C) Sample Preparation->Incubation in PBS (37°C) Sample Retrieval at Time Points Sample Retrieval at Time Points Incubation in PBS (37°C)->Sample Retrieval at Time Points Analysis Analysis Sample Retrieval at Time Points->Analysis Mass Loss Mass Loss Analysis->Mass Loss Molecular Weight (GPC) Molecular Weight (GPC) Analysis->Molecular Weight (GPC) Morphology (SEM) Morphology (SEM) Analysis->Morphology (SEM) Mechanical Properties Mechanical Properties Analysis->Mechanical Properties

Caption: A typical workflow for in vitro polymer degradation studies.

G cluster_1 In Vivo Degradation and Biocompatibility Workflow Sterile Implant Preparation Sterile Implant Preparation Subcutaneous Implantation (Animal Model) Subcutaneous Implantation (Animal Model) Sterile Implant Preparation->Subcutaneous Implantation (Animal Model) Explantation at Time Points Explantation at Time Points Subcutaneous Implantation (Animal Model)->Explantation at Time Points Implant Analysis Implant Analysis Explantation at Time Points->Implant Analysis Tissue Analysis Tissue Analysis Explantation at Time Points->Tissue Analysis Mass Loss Mass Loss Implant Analysis->Mass Loss Molecular Weight Molecular Weight Implant Analysis->Molecular Weight Histology (H&E) Histology (H&E) Tissue Analysis->Histology (H&E) Biocompatibility Assessment Biocompatibility Assessment Histology (H&E)->Biocompatibility Assessment

Caption: A standard workflow for in vivo polymer degradation and biocompatibility assessment.

G cluster_2 Degradation Mechanism of NVP-Based Hydrogel with Labile Crosslinks Crosslinked NVP Hydrogel Crosslinked NVP Hydrogel Hydrolytic Scission of Crosslinks Hydrolytic Scission of Crosslinks Crosslinked NVP Hydrogel->Hydrolytic Scission of Crosslinks H₂O Liberation of Soluble Poly(NVP) Chains Liberation of Soluble Poly(NVP) Chains Hydrolytic Scission of Crosslinks->Liberation of Soluble Poly(NVP) Chains Clearance from the Body Clearance from the Body Liberation of Soluble Poly(NVP) Chains->Clearance from the Body

Caption: Hydrolytic degradation pathway for a crosslinked NVP hydrogel.

References

N-Vinyl-2-pyrrolidone's Polymer as a Non-Ionic Surfactant Alternative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinyl-2-pyrrolidone (NVP) is a versatile monomer that, upon polymerization, yields polyvinylpyrrolidone (B124986) (PVP), a polymer widely utilized in the pharmaceutical industry. While NVP itself is not a surfactant, its polymer, PVP, exhibits significant surface-active properties, positioning it as a viable non-ionic surfactant alternative. This guide provides a comprehensive evaluation of PVP's performance in comparison to other commonly used non-ionic surfactants, supported by experimental data and detailed methodologies.

Executive Summary

Polyvinylpyrrolidone (PVP) functions as a steric stabilizer, preventing aggregation and enhancing the solubility of poorly soluble drugs. Its performance as a non-ionic surfactant is attributed to its amphiphilic nature, possessing a hydrophilic amide group and a hydrophobic alkyl backbone. This guide compares the surfactant-related properties of various grades of PVP with two widely used non-ionic surfactants, Polysorbate 80 (Tween® 80) and Poloxamer 188 (Pluronic® F-68). The data presented will aid researchers in selecting the appropriate stabilizing agent for their specific formulation needs.

Comparative Performance Data

The selection of a suitable surfactant is critical for the stability and bioavailability of pharmaceutical formulations. The following tables summarize the key quantitative data for PVP and its alternatives.

PropertyPolyvinylpyrrolidone (PVP)Polysorbate 80 (Tween® 80)Poloxamer 188 (Pluronic® F-68)
Chemical Structure Polymer of this compoundPolyoxyethylene sorbitan (B8754009) monooleateTriblock copolymer of poly(ethylene oxide) and poly(propylene oxide)
Appearance White to yellowish powderYellow, oily liquidWhite, waxy solid
Solubility Soluble in water and many organic solventsSoluble in waterSoluble in water

Table 1: General Properties of PVP and Common Non-Ionic Surfactants

SurfactantMolecular Weight ( g/mol )Hydrophilic-Lipophilic Balance (HLB)Critical Micelle Concentration (CMC)Surface Tension (at concentrations > CMC)
PVP K-15 ~10,000[1]9-12[2]Not typically forming micelles~66 mN/m (for 12.5% w/v PVP K25 solution at 298.15 K)[3]
PVP K-30 ~40,000[4][5][6]9-12[2]Not typically forming micelles~66 mN/m (for 12.5% w/v PVP K25 solution at 298.15 K)[3]
PVP K-90 ~360,000[1][4][5]9-12[2]Not typically forming micelles~67 mN/m (for 12.5% w/v PVP K90 solution at 298.15 K)[3]
Polysorbate 80 ~1,310150.012 - 0.017 mM~35-42 mN/m
Poloxamer 188 ~8,40029[7]0.04 - 1.0 mM~40-50 mN/m

Table 2: Comparative Surfactant Properties

Note: PVP does not form micelles in the traditional sense but rather adsorbs to surfaces to provide steric stabilization. Therefore, a classical CMC value is not applicable. The surface tension of PVP solutions decreases with concentration but does not exhibit the sharp break characteristic of micelle-forming surfactants.

Experimental Protocols

To provide a practical framework for evaluation, detailed methodologies for key experiments are outlined below.

Determination of Critical Micelle Concentration (CMC)

The CMC of traditional non-ionic surfactants like Polysorbate 80 and Poloxamer 188 can be determined using the fluorescence probe method with pyrene (B120774).

Materials:

  • Surfactant (Polysorbate 80 or Poloxamer 188)

  • Pyrene

  • Deionized water

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Prepare a series of dilutions of the surfactant stock solution.

  • Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each dilution and allow the solvent to evaporate, leaving a final pyrene concentration of approximately 1 µM.

  • Measure the fluorescence emission spectrum of each sample (excitation at 335 nm).

  • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the ratio of I1/I3 against the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.[8][9][10][11]

Measurement of Surface Tension

The surface tension of PVP solutions and other surfactants can be measured using the Du Noüy ring method.[12][13][14][15][16]

Materials:

  • Surfactant or PVP

  • Deionized water

  • Tensiometer with a platinum-iridium ring

  • Glass vessel

Procedure:

  • Calibrate the tensiometer using deionized water (surface tension ≈ 72.8 mN/m at 20°C).

  • Prepare a series of concentrations of the PVP or surfactant solution in deionized water.

  • Place the solution in a clean glass vessel.

  • Lower the platinum-iridium ring until it is fully submerged in the liquid.

  • Slowly raise the ring through the liquid-air interface.

  • The force required to pull the ring from the surface is measured just before the liquid film breaks.

  • The surface tension is calculated from this force, taking into account the dimensions of the ring and applying necessary correction factors.

  • Plot surface tension as a function of the logarithm of the concentration. For micelle-forming surfactants, the CMC is the point at which the surface tension becomes relatively constant. For PVP, a gradual decrease in surface tension will be observed.[12][13][14][15][16]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_NVP This compound (NVP) Monomer cluster_PVP Polyvinylpyrrolidone (PVP) Polymer cluster_Surfactant Non-Ionic Surfactant (e.g., Polysorbate 80) NVP NVP PVP Hydrophilic Amide Group Hydrophobic Alkyl Backbone NVP->PVP Polymerization Surfactant Hydrophilic Head Hydrophobic Tail

Figure 1: From Monomer to Surface-Active Polymer.

cluster_CMC CMC Determination (for Micelle-Forming Surfactants) cluster_ST Surface Tension Measurement start Prepare Surfactant/PVP Solutions (Series of Concentrations) add_pyrene Add Pyrene Probe start->add_pyrene measure_st Measure Surface Tension (Du Noüy Ring Method) start->measure_st measure_fluorescence Measure Fluorescence (I1/I3 Ratio) add_pyrene->measure_fluorescence plot_cmc Plot I1/I3 vs. log(Concentration) measure_fluorescence->plot_cmc determine_cmc Determine CMC from Inflection Point plot_cmc->determine_cmc plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st analyze_st Analyze Surface Activity Profile plot_st->analyze_st

Figure 2: Experimental Workflow for Surfactant Evaluation.

Conclusion

Polyvinylpyrrolidone (PVP), the polymer of this compound, serves as an effective non-ionic polymeric surfactant alternative, primarily through steric stabilization. While it does not form micelles in the same manner as traditional surfactants like Polysorbate 80 and Poloxamer 188, it demonstrates significant surface activity by reducing surface tension and providing a protective barrier around particles. The choice between PVP and other non-ionic surfactants will depend on the specific requirements of the formulation, including the desired mechanism of stabilization, the nature of the active pharmaceutical ingredient, and the final dosage form. For applications requiring steric stabilization of suspensions and prevention of crystal growth, PVP is an excellent candidate. In contrast, for systems where micellar solubilization is the primary goal, traditional non-ionic surfactants may be more appropriate. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these excipients, enabling informed decisions in pharmaceutical development.

References

Cytotoxicity Showdown: N-Vinylpyrrolidone Monomer vs. Its Polymer Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and drug development professionals on the cytotoxic profiles of N-vinylpyrrolidone (NVP) monomer and its resulting polymer, polyvinylpyrrolidone (B124986) (PVP), reveals a significant disparity in their effects on cell viability. While the monomer exhibits concentration-dependent cytotoxicity, the polymer is widely regarded as biocompatible and non-toxic across numerous applications.

This guide synthesizes available experimental data to provide a clear comparison of the cytotoxic effects of NVP and PVP, offering valuable insights for material selection in biomedical and pharmaceutical research. The data underscores the importance of polymerization in mitigating the cytotoxic potential of the NVP monomer.

Executive Summary of Cytotoxicity Data

The cytotoxic profiles of NVP monomer and PVP polymer have been evaluated in various studies using different cell lines and methodologies. A summary of the available quantitative data is presented below. It is important to note that the data for NVP and PVP are derived from separate studies, and direct comparisons should be made with consideration for the different experimental conditions.

CompoundCell LineAssayConcentrationCell Viability (%)Source
N-vinylpyrrolidone (NVP) C2C12WST-11.25 mM~100%(Fell et al., 2021)
C2C12WST-12.5 mM~100%(Fell et al., 2021)
C2C12WST-15 mM~80%(Fell et al., 2021)
RAW264.7WST-11.25 mM~100%(Fell et al., 2021)
RAW264.7WST-12.5 mM~100%(Fell et al., 2021)
RAW264.7WST-15 mM~75%(Fell et al., 2021)
Polyvinylpyrrolidone (PVP) NIH3T3CCK-8Not Specified>95%(Yuan et al., 2022)
Normal Human Dermal FibroblastsNot Specified0.05 mg/mL>85%(Orszulak et al., 2024)

In-Depth Analysis of Experimental Findings

Studies have consistently demonstrated the low cytotoxicity of polyvinylpyrrolidone (PVP). For instance, various PVP formulations, including hydrogels and nanoparticles, have been shown to be non-toxic to a range of cell types. One study reported that cell viability remained above 85% when normal human dermal fibroblasts were exposed to different PVP samples. Another investigation using a CCK-8 assay on NIH3T3 cells also indicated high cytocompatibility of PVP hydrogels. The inert and biocompatible nature of PVP has led to its widespread use as an excipient in pharmaceutical formulations.

In contrast, the monomer N-vinylpyrrolidone (NVP) has been shown to exhibit cytotoxic effects at higher concentrations. A study investigating the impact of NVP on C2C12 and RAW264.7 cell lines found a concentration-dependent decrease in cell viability. While lower concentrations (1.25 mM and 2.5 mM) did not significantly affect cell viability, a higher concentration of 5 mM resulted in a noticeable reduction in the viability of both cell lines. This suggests that residual NVP monomer in PVP preparations could be a source of cytotoxicity.

Experimental Methodologies

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols for common cytotoxicity assays are provided below.

Cell Viability Assays (WST-1 and CCK-8)

These colorimetric assays are used to determine the number of viable cells in a culture. The principle is based on the cleavage of a tetrazolium salt (WST-1 or CCK-8) by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells (e.g., C2C12, RAW264.7, NIH3T3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (NVP or PVP). Control wells with untreated cells are also included.

  • Incubation: The cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After the incubation period, the WST-1 or CCK-8 reagent is added to each well.

  • Incubation with Reagent: The plate is incubated for a further 1-4 hours to allow for the color change to develop.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 450 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (NVP/PVP) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_reagent Addition of Cytotoxicity Reagent (e.g., WST-1) incubation->assay_reagent absorbance Absorbance Measurement assay_reagent->absorbance data_analysis Data Analysis & Viability Calculation absorbance->data_analysis

Caption: A simplified workflow for in vitro cytotoxicity testing.

Conclusion

The available evidence strongly indicates that the polymerization of N-vinylpyrrolidone into polyvinylpyrrolidone significantly reduces its cytotoxicity. While NVP monomer can be harmful to cells at higher concentrations, PVP is generally well-tolerated and biocompatible, making it a suitable material for a wide range of biomedical and pharmaceutical applications. For researchers and developers, this highlights the critical importance of ensuring complete polymerization and minimizing residual monomer content in final PVP-based products to ensure safety and efficacy.

A Comparative Guide to the Mechanical Properties of NVP-Containing Polymer Blends and Composites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of N-vinylpyrrolidone (NVP)-containing polymer blends and composites is crucial for their application in various fields, including biomedical devices and drug delivery systems. This guide provides a comparative analysis of the mechanical performance of these materials, supported by experimental data and detailed methodologies.

Comparative Mechanical Properties

The inclusion of N-vinylpyrrolidone in polymer blends and composites can significantly influence their mechanical characteristics. The following table summarizes key mechanical properties of various NVP-containing systems based on available experimental data.

Polymer SystemNVP Content (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Poly(vinyl alcohol)/Poly(vinylpyrrolidone) (PVA/PVP)20-30Miscible blends, specific values not detailedE' modulus curves show miscibility[1]-[1]
Poly(N-vinyl pyrrolidone)–poly(ethylene glycol) (PVP-PEG)36-Dynamic mechanical analysis performed[2]Up to 300% in reversible deformation[2][2]
Acrylate (B77674)/NVP Copolymer5-30 DB%-Increased compared to neat acrylate polymers[3]-[3]
Polypropylene Copolymer/CaSO4 (ionomerically modified with zinc diacrylate)-28Increased stiffness< 13%[4]
ABS/Epoxy Composite-10.24 - 21.40--[5]
PVC/Palm Fibers-Decreased with increasing fiber loadingIncreased stiffness-[6]

Note: Direct comparison of absolute values should be approached with caution due to variations in testing methodologies and conditions across different studies.

Experimental Protocols

The mechanical properties of NVP-containing polymer blends and composites are typically evaluated using standardized testing methods. The following protocols are based on common practices and standards such as those from ASTM International.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a material.

Applicable Standards: ASTM D638 (for plastics), ASTM D3039 (for polymer matrix composites).[7][8][9][10]

Methodology:

  • Specimen Preparation:

    • Prepare dumbbell-shaped specimens for plastics according to ASTM D638 dimensions or rectangular specimens for composites as specified in ASTM D3039.[7][10]

    • Ensure specimens are free from defects, such as air bubbles or surface irregularities.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified duration before testing.[11]

  • Testing Procedure:

    • Mount the specimen in the grips of a universal testing machine (UTM).[9]

    • Attach an extensometer or use a non-contact strain measurement system to accurately measure elongation.[9]

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The test speed is typically determined by the material specification, aiming for a failure time between 1 to 10 minutes.[7]

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Determine the Young's modulus (tensile modulus) from the slope of the initial linear portion of the stress-strain curve.

    • Calculate the elongation at break as the percentage increase in length from the original gauge length to the length at fracture.

Dynamic Mechanical Analysis (DMA)

Objective: To evaluate the viscoelastic properties of the material, such as storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature or frequency.

Methodology:

  • Specimen Preparation:

    • Prepare rectangular or cylindrical specimens of defined dimensions.

    • Ensure the specimen is properly mounted in the DMA instrument's clamping system (e.g., single cantilever, dual cantilever, or tension).

  • Testing Procedure:

    • Apply a sinusoidal oscillatory stress or strain to the specimen.

    • Ramp the temperature over a desired range (e.g., from -50°C to 200°C) at a controlled heating rate.[1]

    • Maintain a constant frequency (e.g., 1 Hz) and amplitude during the temperature sweep.[1]

    • The instrument measures the resulting strain and the phase lag between the stress and strain.

  • Data Analysis:

    • The storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are calculated by the instrument's software.

    • The glass transition temperature (Tg) is often identified as the peak of the tan delta (E''/E') curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the mechanical testing of NVP-containing polymer blends and composites.

G cluster_prep Material Preparation cluster_analysis Data Analysis & Interpretation blend Polymer Blending / Composite Fabrication sample_prep Specimen Preparation (e.g., Molding, Cutting) blend->sample_prep conditioning Specimen Conditioning (ASTM Standards) sample_prep->conditioning tensile Tensile Testing (e.g., ASTM D638, D3039) conditioning->tensile dma Dynamic Mechanical Analysis (DMA) conditioning->dma other Other Tests (e.g., Flexural, Impact) conditioning->other stress_strain Stress-Strain Curve Analysis tensile->stress_strain viscoelastic Viscoelastic Property Determination dma->viscoelastic comparison Comparative Analysis stress_strain->comparison viscoelastic->comparison

Caption: Workflow for Mechanical Testing of Polymer Systems.

References

Safety Operating Guide

Proper Disposal of N-Vinyl-2-pyrrolidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N-Vinyl-2-pyrrolidone (NVP) is critical for protecting laboratory personnel and the environment. This guide provides essential safety information and step-by-step procedures for the proper management of NVP waste streams in research and development settings.

Immediate Safety and Handling Precautions

This compound is a hazardous substance requiring careful handling at all times, including during disposal. It is harmful if swallowed, inhaled, or comes into contact with skin, causes serious eye damage, may cause respiratory irritation, and is suspected of causing cancer.[1][2][3][4] Furthermore, it may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[3]

Before handling NVP waste, always wear appropriate Personal Protective Equipment (PPE):

  • Gloves: Handle with chemically resistant gloves, which must be inspected before use.[1]

  • Eye Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[1]

  • Body Protection: Wear a complete suit protecting against chemicals.[1]

  • Respiratory Protection: A respirator is required when vapors or aerosols are generated.

Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[5]

Hazard Classification Summary

The following table summarizes the key hazard classifications for this compound, which dictate its handling and disposal requirements.

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 3 / Category 4H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled
Serious Eye Damage Category 1H318: Causes serious eye damage
Carcinogenicity Category 2H351: Suspected of causing cancer
STOT (Single Exposure) Category 2 / Category 3H371: May cause damage to organs / H335: May cause respiratory irritation
STOT (Repeated Exposure) Category 1 / Category 2H373: May cause damage to organs through prolonged or repeated exposure
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic life

STOT: Specific Target Organ Toxicity. Classifications may vary slightly between suppliers.

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be treated as hazardous waste and handled in accordance with federal, state, and local regulations.[5] Never dispose of NVP down the drain or in regular trash.[6][7]

Procedure 1: Disposal of Liquid this compound Waste
  • Container Selection:

    • Use a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material that will not react with NVP and must have a secure, leak-proof screw cap.[7][8]

    • Ensure the container is stored away from incompatible materials such as strong acids and oxidizing agents.[5]

  • Waste Collection:

    • Carefully transfer liquid NVP waste into the designated container, avoiding splashes and spills.

    • Do not mix NVP with other waste streams unless specifically permitted by your institution's Environmental Health & Safety (EH&S) department.

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]

  • Storage:

    • Keep the waste container tightly closed when not in use.[1][2][3]

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which should be a cool, dry, and well-ventilated space.[2][8]

    • The SAA must be inspected weekly for any signs of leakage.[8]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.

    • All waste must be disposed of at an approved waste disposal plant.[1]

Procedure 2: Management of Spills and Contaminated Materials
  • Immediate Response:

    • Evacuate personnel from the immediate spill area.[1][6]

    • Ensure adequate ventilation.[1][6]

    • Prevent the spill from entering drains.[1][6]

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2][3][4][5]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools.[2]

    • Place the collected waste into a suitable, sealable, and properly labeled container for hazardous waste.[1][2][6]

  • Decontamination:

    • Clean the spill area thoroughly. For extensive spills, use plenty of water to clean the floor and contaminated objects, collecting the cleaning water for disposal as hazardous waste.[3]

    • Remove any contaminated clothing immediately and wash it before reuse.[1][2][3]

  • Disposal:

    • Dispose of the sealed container holding the spill cleanup materials as hazardous waste, following the same storage and pickup procedures outlined for liquid waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Management start Waste Generation (Liquid NVP or Contaminated Material) ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Identify Waste Type ppe_check->waste_type liquid_waste Liquid NVP Waste waste_type->liquid_waste Liquid spill_waste Spill / Contaminated Solid waste_type->spill_waste Solid collect_liquid Collect in Designated Hazardous Waste Container liquid_waste->collect_liquid absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) spill_waste->absorb_spill storage Store Securely in Satellite Accumulation Area (SAA) collect_liquid->storage collect_solid Place in Sealable Container for Hazardous Waste absorb_spill->collect_solid collect_solid->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal end Final Disposal at Approved Facility disposal->end

Caption: NVP waste disposal decision workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Vinyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of N-Vinyl-2-pyrrolidone (NVP), a versatile but hazardous chemical. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a reactive monomer widely used in the synthesis of polymers for applications in pharmaceuticals, adhesives, and coatings.[1] However, it is classified as harmful if swallowed, inhaled, or in contact with skin, causes serious eye damage, and is suspected of causing cancer.[2][3] Therefore, stringent safety measures are imperative.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This is the minimum standard; specific experimental conditions may necessitate additional protection.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear chemical safety goggles and a face shield.[4] Standard safety glasses are insufficient.NVP can cause severe eye irritation and burns.[4][5]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[6] Wear a chemical-resistant apron and coveralls or a lab coat.[6][7]NVP is harmful in contact with skin and can be absorbed dermally.[2][5]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5] If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[3][4]Vapors can cause respiratory tract irritation.[3][5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from procurement to use.

  • Procurement and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, dark, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong acids and oxidizing agents.[1][5][8]

    • Ensure the container is tightly closed.[5][9] NVP is stabilized, but improper storage can lead to polymerization.[5][8]

  • Preparation and Handling:

    • Always handle NVP within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure an eyewash station and safety shower are readily accessible.[5]

    • Before handling, don the appropriate PPE as detailed in the table above.

    • Ground all equipment to prevent static discharge, which can be an ignition source.[2]

    • Use non-sparking tools.[2]

    • Avoid direct contact with the skin, eyes, and clothing.[5][9]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan: Managing this compound Waste

Proper disposal of NVP and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all NVP waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[9]

    • Do not mix NVP waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.[9]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][5]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[3][5]

    • Do not allow the spilled material to enter drains or waterways.[3][9]

  • Final Disposal:

    • All NVP waste must be disposed of as hazardous waste.[3]

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][10]

Handling and Disposal Workflow for this compound

Handling and Disposal Workflow for this compound Start Start: Receive NVP Inspect Inspect Container Start->Inspect Store Store in Cool, Dry, Dark, Ventilated Area Inspect->Store Prepare Prepare for Handling in Fume Hood Store->Prepare DonPPE Don Appropriate PPE Prepare->DonPPE Handle Handle NVP with Care DonPPE->Handle Use Use in Experiment Handle->Use Exposure Exposure Event Handle->Exposure Spill Spill Event Handle->Spill WasteCollection Collect Waste in Labeled Container Use->WasteCollection Decontaminate Decontaminate Work Area WasteCollection->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose FirstAid Administer First Aid Exposure->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention ContainSpill Contain Spill with Absorbent Spill->ContainSpill CollectSpill Collect and Seal Spill Waste ContainSpill->CollectSpill CollectSpill->WasteCollection

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.